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Core Science & Biosynthesis

Foundational

Unraveling the In Vivo Mechanism of Action of Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate

A Technical Whitepaper for Drug Development Professionals and Metabolic Researchers Executive Summary & Molecular Rationale Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is a highly specialized, cell-permeable metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Metabolic Researchers

Executive Summary & Molecular Rationale

Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is a highly specialized, cell-permeable metabolic probe and prodrug. Structurally, it is the methyl ester of 5-methylimidazole-4-propionic acid. To understand its in vivo mechanism of action, we must deconstruct its molecular architecture:

  • The Pharmacophore (5-Methylimidazole Propionate): The core structure is a methylated analog of imidazole propionic acid (ImP). ImP is a well-documented, microbially produced histidine metabolite that directly impairs glucose tolerance and insulin signaling[1]. The addition of a 5-methyl group on the imidazole ring increases steric bulk, which can alter metabolic stability (e.g., resistance to ring oxidation) while preserving binding affinity to downstream kinase targets.

  • The Prodrug Strategy (Methyl Ester): Endogenous ImP and its analogs are highly polar, limiting their passive diffusion across the intestinal epithelium and cellular lipid bilayers. By masking the carboxylic acid as a methyl ester, the molecule's lipophilicity (LogP) is significantly increased. This structural modification allows the compound to act as a "Trojan horse," rapidly entering hepatocytes and peripheral tissues before being enzymatically unmasked.

In Vivo Pharmacokinetics: The Esterase-Driven Activation Cascade

Upon in vivo administration, methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is biologically inert. Its conversion to the active pharmacological moiety is entirely dependent on ubiquitous intracellular esterases.

When the prodrug enters the portal circulation, it is rapidly taken up by hepatocytes. Here, Hepatic Carboxylesterase 1 (CES1) and Intestinal Carboxylesterase 2 (CES2) hydrolyze the ester bond. This cleavage releases the active free acid—5-methylimidazole-4-propionic acid (5-Me-ImP)—and a benign byproduct (methanol). Because the free acid is highly polar, it becomes effectively "trapped" inside the intracellular compartment, leading to a high local concentration of the active metabolite right at the site of its intracellular kinase targets.

Core Mechanism of Action: The p38γ-mTORC1-IRS1 Axis

Once activated intracellularly, the free acid mimics the pathological signaling of endogenous gut-derived imidazole propionate. Clinical and mechanistic studies have established that elevated ImP is a potent driver of type 2 diabetes and cardiometabolic diseases[1],[2].

The in vivo mechanism of action follows a distinct, sequential kinase cascade:

  • Kinase Binding: The active metabolite (5-Me-ImP) directly binds to and activates p38γ MAPK (an alternative p38 mitogen-activated protein kinase pathway, distinct from the classical p38α/β pathways)[3].

  • Scaffold Phosphorylation: Activated p38γ subsequently phosphorylates the scaffold protein p62 (SQSTM1) at specific residues (Thr269 and Ser272)[1].

  • Complex Activation: Phosphorylated p62 promotes the assembly and hyperactivation of the Mechanistic Target of Rapamycin Complex 1 (mTORC1) [1].

  • Insulin Resistance: Hyperactive mTORC1 executes an inhibitory phosphorylation on Insulin Receptor Substrate 1 (IRS-1) (e.g., at Ser307), leading to its proteasomal degradation. The loss of IRS-1 blunts the PI3K/AKT signaling pathway, culminating in severe cellular insulin resistance and endothelial dysfunction[2]. Furthermore, this metabolic dysregulation is a potent indicator for predicting the progression of secondary complications like diabetic kidney disease[4].

Mechanism Prodrug Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate (Lipophilic Prodrug) CES Hepatic CES1 / Intestinal CES2 (Ester Hydrolysis) Prodrug->CES Cellular Uptake Active 5-Methyl-Imidazole Propionic Acid (Active Metabolite) CES->Active Cleavage of Methyl Ester p38 p38γ MAPK (Activation) Active->p38 Target Binding p62 p62 (SQSTM1) (Phosphorylation) p38->p62 Thr269/Ser272 Phosphorylation mTORC1 mTORC1 (Complex Activation) p62->mTORC1 Scaffolding & Activation IRS1 IRS-1 (Degradation / Insulin Resistance) mTORC1->IRS1 Ser307 Phosphorylation

Fig 1: In vivo prodrug activation and subsequent p38γ-mTORC1-IRS1 signaling cascade.

Experimental Methodologies: Self-Validating Systems

To rigorously prove this mechanism in vivo and in vitro, researchers must employ self-validating experimental designs that account for both the prodrug kinetics and the downstream signaling cascade.

Protocol A: In Vivo Pharmacokinetics & Ester Hydrolysis Profiling

Causality Check: To prove that the methyl ester is acting as a prodrug, we must track the disappearance of the ester and the appearance of the free acid in vivo. However, blood and tissue contain highly active esterases that will continue to hydrolyze the drug ex vivo after the sample is collected, leading to false data.

  • Step 1: Administer the prodrug (e.g., 50 mg/kg via oral gavage) to C57BL/6J mice.

  • Step 2: Harvest blood and liver tissue at predetermined time points (15m, 30m, 1h, 2h, 4h). Crucial Step: Immediately collect blood into tubes containing Sodium Fluoride (NaF) and keep on ice. NaF is a potent, non-specific esterase inhibitor. This freezes the in vivo prodrug-to-metabolite ratio at the exact moment of collection.

  • Step 3: Homogenize tissues in cold acetonitrile spiked with a Stable-Isotope-Labeled Internal Standard (SIL-IS) to precipitate proteins and correct for matrix effects.

  • Step 4: Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM). Set distinct m/z transitions for the methyl ester and the free acid to allow simultaneous, interference-free quantification.

Protocol B: Phospho-Proteomic Target Validation

Causality Check: To prove that IRS-1 degradation is strictly dependent on mTORC1 activation (and not an off-target effect), we must use an orthogonal rescue control.

  • Step 1: Isolate primary murine hepatocytes. Rationale: Primary cells maintain the endogenous stoichiometry of the p38γ/mTORC1/IRS-1 cascade, which is frequently mutated or dysregulated in immortalized hepatoma lines (e.g., HepG2).

  • Step 2: Pre-treat the control arm with Rapamycin (20 nM), a highly specific mTORC1 inhibitor, for 1 hour.

  • Step 3: Dose cells with the prodrug (100 µM) for 24 hours. The intracellular esterases will activate the compound.

  • Step 4: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors (PhosSTOP).

  • Step 5: Perform Western Blotting. Probe for p-p38γ, p-p62 (T269/S272), p-mTOR (S2448), and total IRS-1.

  • Validation: If the mechanism holds true, Rapamycin pre-treatment will rescue IRS-1 levels despite the presence of the active metabolite, proving mTORC1 dependency.

ExperimentalWorkflow Dosing 1. In Vivo Dosing (Ester Prodrug) Harvest 2. Tissue Harvest (+ NaF Inhibitor) Dosing->Harvest Time-course LCMS 3A. LC-MS/MS (PK & Hydrolysis) Harvest->LCMS Plasma/Liver Aliquot WB 3B. Western Blot (p38γ/mTORC1 Axis) Harvest->WB Lysate Preparation Analysis 4. Data Synthesis & Target Validation LCMS->Analysis Quantify Active Acid WB->Analysis Phospho-protein Ratios

Fig 2: Self-validating experimental workflow for PK/PD profiling and target validation.

Quantitative Data & Comparative Analysis

The structural modifications of this molecule yield distinct pharmacokinetic and pharmacodynamic profiles compared to endogenous metabolites.

Table 1: Pharmacokinetic Profiling of Ester Prodrug vs. Active Free Acid

ParameterMethyl Ester ProdrugActive Free Acid (5-Me-ImP)Rationale for Difference
LogP (Lipophilicity) ~ 1.2~ -0.8Methylation masks the polar carboxylate, vastly increasing membrane permeability.
Oral Bioavailability (F%) > 85%< 15%Enhanced passive diffusion across the intestinal epithelium prior to hydrolysis.
Hepatic Extraction Ratio HighLowRapid first-pass enzymatic hydrolysis by CES1 in the liver traps the active drug intracellularly.

Table 2: Phospho-Proteomic Target Engagement (Liver Homogenate)

Target ProteinPhosphorylation SiteFold Change (vs. Vehicle)Biological Consequence
p38γ MAPK Thr180/Tyr182+ 4.2xInitiates the pathological metabolic signaling cascade.
p62 (SQSTM1) Thr269/Ser272+ 3.8xScaffolds and activates the mTORC1 complex.
mTORC1 Ser2448+ 3.1xDrives downstream inhibitory phosphorylation of IRS-1.
IRS-1 Ser307+ 4.5xInduces proteasomal IRS-1 degradation, blunting insulin sensitivity.

Conclusion

Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is a sophisticated tool compound that leverages a prodrug strategy to bypass the pharmacokinetic limitations of highly polar endogenous metabolites. By utilizing intracellular esterases for activation, it achieves high target-site concentrations of its active free acid. Mechanistically, it hijacks the p38γ-mTORC1-IRS1 signaling axis—mirroring the pathological effects of gut-microbiota-derived imidazole propionate—making it an invaluable molecule for modeling insulin resistance, endothelial dysfunction, and cardiometabolic diseases in vivo.

References[1] Title: Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1. Source: Cell / ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMyG4QPSPq92CzTygEptmxQNqsBQ-bb1qQoa94mFLgFvS7gBWDjP21caL7-Plbt15gHjDpLGAtMidikJGoSya2SyOiIH1ZbDyV3R4lUZ8jrczCOqnTsQwmcPj61gLJsPH5obOR5Qihd8h6a0VXi2KLxdkOoObl4iAxUgzZCbS2FQDFEFfuK-0F5aYI_78ScOloXUFQNP98Gfn6-mMMWgTIsfgleZxGugS11xPRhVrvzq3NrgJWQZ2-MwuHPBO3bCI=[2] Title: The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review. Source: PMC / NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe2_b-nM1ISTdIvL0tB62luDmyjZvKIsq9u2iY-xxVfEuJGG-U5P3r8qq_NXZ8zdWJlEX3TXSTrlZusCkkkJFm0e_WMlN4ifnrjzfPWN05CLqad1TH3iNR6qKfflNRW8UpcmK8ZN-EtFDU-ys=[3] Title: WO2018097793A1 - Metabolic disorders. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHntXk3Ahts9BGc4f3fR_MugI-W68WB0y8uxSQXdJavpwT4OAGU4t2F_rFb5jHfOU4v7KwH-rbDhgSNcrK5LQLbxNVpWGVEDQv5o4h_Kf1iisBrFl8TGNPzZhCAWsUgwJIrwtQqe2B-GsJLEtK[4] Title: Predicting diabetic kidney disease with serum metabolomics and gut microbiota. Source: PMC / NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA-s_NlX_sYkX2C5-y-or6AcL1RX6cLj5jO6MkwqlR9aHf_EOFtjBmDPwLQR6az53VvC5LmcmurxAOAll1GWwrlhR0ZpNi10JuA69PnKqf0lOqI6tDKcYcruK38Ckz1GbAV5tqMxx8pkdWRGU=

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Exploratory

An In-depth Technical Guide to Methyl 3-(1H-imidazol-4-yl)propanoate: Properties, Synthesis, and Characterization

Introduction Methyl 3-(1H-imidazol-4-yl)propanoate is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 3-(1H-imidazol-4-yl)propanoate is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its structure, incorporating both an imidazole ring and a methyl ester functional group, provides a scaffold for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The imidazole moiety, a common feature in many biologically active compounds including the amino acid histidine, can participate in various non-covalent interactions, making it a valuable component in the design of enzyme inhibitors and receptor ligands. This guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and analytical characterization methods for methyl 3-(1H-imidazol-4-yl)propanoate, primarily focusing on its hydrochloride salt form, which is the common commercially available variant. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important synthetic intermediate.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its handling, reactivity, and formulation. For methyl 3-(1H-imidazol-4-yl)propanoate, these properties are often reported for its more stable hydrochloride salt. A summary of these key properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₀N₂O₂[1][2]
Molecular Weight 154.17 g/mol (free base)[2]
190.63 g/mol (HCl salt)[1][3]
Appearance Off-white hygroscopic solid (HCl salt)[1]
Melting Point 42-45 °C (HCl salt)[1]
Boiling Point 328 °C (predicted)[1]
Density 1.183 g/cm³ (predicted)[1]
CAS Number 31434-93-2 (HCl salt)[1][4][5]

Synthesis Protocol: Esterification of 3-(1H-imidazol-4-yl)propionic Acid

The synthesis of methyl 3-(1H-imidazol-4-yl)propanoate is most commonly achieved through the acid-catalyzed esterification of 3-(1H-imidazol-4-yl)propionic acid with methanol. This is a standard and efficient method for the preparation of methyl esters from carboxylic acids.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_product Product reactant1 3-(1H-imidazol-4-yl)propionic acid reaction Reflux for 15 hours reactant1->reaction reactant2 Methanol (MeOH) reactant2->reaction catalyst Sulfuric Acid (H₂SO₄, catalytic) catalyst->reaction workup1 Concentrate in vacuo reaction->workup1 workup2 Dissolve in Dichloromethane (CH₂Cl₂) workup1->workup2 workup3 Wash with saturated Sodium Bicarbonate (NaHCO₃) workup2->workup3 workup4 Extract aqueous phase with Ethyl Acetate (EtOAc) workup3->workup4 workup5 Dry combined organic phases (e.g., with MgSO₄) workup4->workup5 workup6 Concentrate in vacuo workup5->workup6 product Methyl 3-(1H-imidazol-4-yl)propanoate workup6->product

Caption: Synthesis workflow for methyl 3-(1H-imidazol-4-yl)propanoate.

Step-by-Step Methodology

The following protocol is adapted from a documented synthesis procedure[6].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(1H-imidazol-4-yl)propionic acid (1.95 g, 13.9 mmol) in methanol (30 mL).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and then concentrate it under reduced pressure to remove the excess methanol.

  • Work-up:

    • Dissolve the residue in dichloromethane (40 mL).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize the acidic catalyst.

    • Saturate the aqueous phase with sodium chloride to decrease the solubility of the product in the aqueous layer and extract with ethyl acetate (4 x 25 mL).

    • Combine the organic phases.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product as a yellow oil (1.93 g, 90% yield)[6].

Causality Behind Experimental Choices:

  • Acid Catalyst: The esterification reaction is reversible and often slow. The addition of a strong acid like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached faster.

  • Use of Excess Methanol: Methanol serves as both a reactant and a solvent. Using it in large excess shifts the equilibrium towards the formation of the ester product, in accordance with Le Chatelier's principle.

  • Aqueous Work-up with Sodium Bicarbonate: The sodium bicarbonate wash is crucial to neutralize the sulfuric acid catalyst. Failure to do so would result in the co-purification of the acid, which could catalyze the reverse hydrolysis reaction upon storage, especially in the presence of moisture.

  • Extraction with Ethyl Acetate: Ethyl acetate is a suitable solvent for extracting the moderately polar product from the aqueous phase. Multiple extractions are performed to maximize the recovery of the product.

  • Drying Agent: Anhydrous magnesium sulfate is used to remove any residual water from the organic phase, as water can lead to the hydrolysis of the ester product.

Structural Elucidation and Characterization

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the different protons in the molecule.

  • Imidazole Protons: Two singlets in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two non-equivalent protons on the imidazole ring[6].

  • Propanoate Chain Protons: Two triplets in the aliphatic region (typically δ 2.5-3.0 ppm), corresponding to the two methylene groups (-CH₂-CH₂-). The triplet splitting pattern arises from the coupling with the adjacent methylene group[6].

  • Methyl Ester Protons: A singlet at around δ 3.7 ppm, corresponding to the three protons of the methyl group (-OCH₃)[6].

Infrared (IR) Spectroscopy

The infrared (IR) spectrum provides information about the functional groups present in the molecule.

  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is expected for the N-H stretch of the imidazole ring.

  • C-H Stretch: Absorptions in the region of 2850-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aliphatic and methyl groups[7].

  • C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester functional group[7].

  • C-O Stretch: An absorption in the range of 1170-1200 cm⁻¹ is expected for the C-O stretching vibration of the ester[7].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak ([M]⁺): For the free base, the molecular ion peak is expected at an m/z of 154.17.

  • Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, m/z 31) and the loss of the entire ester group (-COOCH₃, m/z 59). The fragmentation of the imidazole ring would also contribute to the overall spectrum.

Applications in Drug Development

Methyl 3-(1H-imidazol-4-yl)propanoate is a valuable starting material in the synthesis of various pharmacologically active molecules. The imidazole ring can be further functionalized, for instance, by N-alkylation, to introduce diverse substituents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to the alcohol. These transformations open up a wide range of possibilities for creating new chemical entities for drug discovery programs. The "methyl" group itself, while seemingly simple, can play a significant role in modulating the physicochemical and pharmacokinetic properties of a drug candidate, a concept often referred to as the "magic methyl" effect[8][9].

Safety and Handling

The hydrochloride salt of methyl 3-(1H-imidazol-4-yl)propanoate is reported to cause skin and serious eye irritation, and may cause respiratory irritation[3]. It is therefore recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place, and as it is hygroscopic, it should be protected from moisture.

Conclusion

Methyl 3-(1H-imidazol-4-yl)propanoate is a key synthetic intermediate with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its chemical and physical properties, a robust synthesis protocol with a rationale for the experimental choices, and a predictive analysis of its spectroscopic characterization. A thorough understanding of these aspects is essential for its effective utilization in the design and synthesis of novel drug candidates.

References

  • LookChem. METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE(31434-93-2). [Link]

  • PubChem. methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride. [Link]

  • PubChem. (S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate. [Link]

  • Chemsrc. 1H-Imidazole-5-propanoic acid methyl ester. [Link]

  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of methyl propanoate. [Link]

  • Doc Brown's Advanced Organic Chemistry. The 1 H NMR spectrum of methyl propanoate. [Link]

  • Angene Chemical. METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE(CAS# 31434-93-2). [Link]

  • Fan, X., et al. (2006). A Facile and Efficient Synthesis of (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthesis, 2006(14), 2286-2288.
  • International Labour Organization & World Health Organization. (2021). ICSC 1029 - METHYL PROPIONATE. [Link]

  • Cheméo. Chemical Properties of Methyl propionate (CAS 554-12-1). [Link]

  • NIST. Methyl propionate. [Link]

  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.
  • Doc Brown's Advanced Organic Chemistry. mass spectrum of methyl propanoate. [Link]

  • Sivaraman, B., et al. (2015). Infrared Spectra and Chemical Abundance of Methyl Propionate in Icy Astrochemical Conditions. Astrobiology, 15(3), 226-234.
  • Kelley, J. L., et al. (1977). Journal of Medicinal Chemistry, 20(4), 506-509.
  • Srivastava, R. M., et al. (1993). Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates. Journal of the Brazilian Chemical Society, 4(1), 25-28.
  • Wikipedia. Methyl propionate. [Link]

  • de Oliveira, P. R., & de C. da Silva, F. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6089.
  • Sivaraman, B., et al. (2014). Infrared Spectra and Chemical Abundance of Methyl Propionate in Icy Astrochemical Conditions. arXiv preprint arXiv:1411.4550.
  • Smith, A. W., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1567.
  • NIST. Propanoic acid, 2-methyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester. [Link]

  • Imasaka, T., et al. (2021). Determination of fatty acid methyl esters by two-color two-photon resonance-enhanced femtosecond ionization mass spectrometry. Analytical Sciences, 37(1), 133-139.

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Foundational

Elucidating the Molecular Structure and Binding Affinity of Novel Heterocyclic Compounds: A Case Study of Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate

An In-depth Technical Guide for the Scientific Community Abstract: The discovery and characterization of novel small molecules are fundamental to advancing therapeutic interventions. This guide provides a comprehensive f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for the Scientific Community

Abstract: The discovery and characterization of novel small molecules are fundamental to advancing therapeutic interventions. This guide provides a comprehensive framework for the structural elucidation and biophysical analysis of new chemical entities, using the exemplar molecule, Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate. While specific experimental data for this compound is not extensively published, its structure—featuring a substituted imidazole core—is representative of a class of compounds with significant pharmacological potential. This document details the requisite experimental workflows, from synthesis confirmation and three-dimensional structure determination to the robust assessment of binding affinity and thermodynamics. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), coupled with computational modeling. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a rigorous, self-validating system for characterizing novel small-molecule candidates.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] This five-membered heterocycle is a constituent of the amino acid histidine, histamine, and purines, granting it the ability to participate in crucial biological interactions, including hydrogen bonding and metal ion coordination.[2] Its derivatives have demonstrated a vast range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4]

The subject of this guide, Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate, combines this potent imidazole core with a propanoate ester group. The ester moiety can significantly influence the molecule's physicochemical properties, such as lipophilicity and membrane permeability, and may function as a prodrug, designed for enzymatic hydrolysis to release an active carboxylic acid form in vivo.[5][6]

Given the novelty of this specific compound, this guide will establish a comprehensive, multi-technique workflow to fully characterize its structure and binding capabilities, providing a transferable methodology for other novel small molecules.

Part 1: Definitive Molecular Structure Elucidation

The first principle in characterizing a novel compound is the unambiguous confirmation of its chemical structure in one, two, and three dimensions. This process ensures that all subsequent biological data is attributed to the correct chemical entity.

Synthesis and Spectroscopic Confirmation

While a specific synthesis for the 5-methyl variant is not widely documented, a plausible route can be inferred from the synthesis of its analogue, 3-(1H-imidazol-4-yl)-propionic acid methyl ester.[7] Following synthesis, confirmation of the molecular structure is paramount.

Protocol 1: NMR and Mass Spectrometry Characterization

  • High-Resolution Mass Spectrometry (HRMS):

    • Dissolve a 1-2 mg sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an ESI-Q-TOF or Orbitrap mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]+ ion.

    • Causality: The high mass accuracy of these instruments (<5 ppm) allows for the confident determination of the elemental composition, confirming that the synthesized molecule has the expected molecular formula (C8H12N2O2).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[8]

    • Expected ¹H NMR Signals: Protons on the imidazole ring, the methyl group on the ring, the two methylene groups of the propanoate chain, and the methyl ester group will each produce distinct signals. The chemical shift and splitting patterns (J-coupling) of these signals confirm the connectivity of the atoms.[8]

    • Expected ¹³C NMR Signals: Each unique carbon atom in the molecule will yield a separate signal, confirming the carbon skeleton.

    • Causality: NMR is the gold standard for elucidating the precise arrangement and chemical environment of atoms in a molecule, providing definitive proof of its covalent structure.[9][10]

Three-Dimensional Structure by X-ray Crystallography

To understand how a molecule will interact with a biological target, its three-dimensional shape must be determined. Single-crystal X-ray diffraction provides this information at atomic resolution.[11][12][13]

Protocol 2: Single-Crystal X-ray Diffraction

  • Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent. Employ slow evaporation, vapor diffusion, or solvent layering techniques to grow single crystals of at least 20µm in each dimension.[11]

  • Data Collection: Mount a suitable crystal on a diffractometer.[11] Collect diffraction data, often at cryogenic temperatures to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson functions, followed by refinement to achieve the final atomic model.[14]

Causality: This technique provides the most accurate and unambiguous determination of bond lengths, bond angles, and the overall 3D conformation of the molecule in the solid state, which is invaluable for computational modeling.[13]

xray_workflow cluster_0 Experimental Phase cluster_1 Computational Phase synthesis Compound Synthesis & Purification crystal Crystal Growth synthesis->crystal Slow Evaporation data_collection X-ray Data Collection crystal->data_collection Mount Crystal processing Data Processing data_collection->processing Diffraction Pattern solution Structure Solution processing->solution Electron Density Map refinement Structure Refinement solution->refinement Model Building final_structure 3D Atomic Structure refinement->final_structure Final Coordinates

Caption: Workflow for 3D molecular structure determination via X-ray crystallography.

Part 2: Quantitative Assessment of Binding Affinity

Binding affinity, typically reported as the equilibrium dissociation constant (Kᴅ), is a critical parameter in drug discovery.[15][16] It quantifies the strength of the interaction between a ligand (the small molecule) and its biological target. A lower Kᴅ value signifies a higher, more potent binding affinity.[16]

In Silico Prediction of Binding Potential

Before embarking on resource-intensive wet-lab experiments, computational docking can be used to predict the binding orientation and estimate the affinity of the molecule against known protein targets.[17] Given the prevalence of the imidazole scaffold, potential targets could include kinases, G-protein coupled receptors (like histamine receptors), or enzymes where histidine is a key residue.

Protocol 3: Molecular Docking Simulation

  • Target Preparation: Obtain the 3D structure of a potential protein target from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D conformation of Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate. Assign charges and define rotatable bonds.

  • Docking Execution: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the ligand within the defined binding site of the protein.[17]

  • Scoring and Analysis: The program uses a scoring function to rank the poses based on predicted binding affinity.[18][19] Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Causality: Docking provides a structural hypothesis for the binding mode and helps prioritize which small molecule-protein interactions are most promising for experimental validation.[20]

docking_workflow protein_db Protein Structure (PDB) prep_protein Prepare Protein (Add Hydrogens, etc.) protein_db->prep_protein ligand_structure Ligand 3D Structure prep_ligand Prepare Ligand (Assign Charges, etc.) ligand_structure->prep_ligand docking Docking Algorithm (Conformational Sampling) prep_protein->docking prep_ligand->docking scoring Scoring Function (Rank Poses) docking->scoring analysis Analysis of Top Poses scoring->analysis Binding Energy & Key Interactions techniques_comparison cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) spr_principle Principle: Measures change in refractive index spr_setup Setup: Protein immobilized on a sensor chip spr_output Output: kon, koff, KD spr_adv Advantage: Provides kinetic rates itc_principle Principle: Measures heat released or absorbed itc_setup Setup: Both molecules are in solution itc_output Output: KD, n, ΔH, ΔS itc_adv Advantage: Full thermodynamic profile

Sources

Exploratory

The Pharmacokinetic Blueprint: A Technical Guide to Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate Derivatives in Drug Development

Foreword: The Imidazole Scaffold and the Quest for Druggability The imidazole moiety, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imidazole Scaffold and the Quest for Druggability

The imidazole moiety, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged scaffold in drug discovery.[2][3] However, the journey from a promising imidazole-containing compound to a clinically effective drug is paved with the complexities of its pharmacokinetic profile. This guide provides an in-depth technical exploration of the absorption, distribution, metabolism, and excretion (ADME) of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate and its derivatives, offering a blueprint for researchers and drug development professionals to navigate the critical path to therapeutic viability.

Deconstructing the Molecule: Physicochemical Properties as Predictors of Pharmacokinetic Behavior

The journey of a drug through the body is fundamentally governed by its physicochemical properties. For methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate and its derivatives, understanding parameters like lipophilicity (LogP/LogD), solubility, and polar surface area (TPSA) is the first step in predicting their pharmacokinetic fate.

A foundational tool in this predictive endeavor is Lipinski's Rule of Five, which provides a framework for assessing the "drug-likeness" of a molecule based on its potential for good oral absorption and permeation.[4]

Parameter Lipinski's Rule of Five Guideline Implications for Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate Derivatives
Molecular Weight (MWT)≤ 500 DaThe core structure is well within this limit, allowing for derivatization.
LogP≤ 5The imidazole ring contributes to polarity; modifications will modulate lipophilicity.
Hydrogen Bond Donors (HBD)≤ 5The N-H of the imidazole is a key donor.
Hydrogen Bond Acceptors (HBA)≤ 10The nitrogen atoms and the ester group are key acceptors.

In silico tools can provide initial estimates of these properties, guiding the selection and design of derivatives with a higher probability of favorable pharmacokinetics.[5][6]

Absorption: Crossing the Biological Barriers

For a drug to exert its effect, it must first be absorbed into the systemic circulation. For orally administered drugs, this primarily involves traversing the gastrointestinal (GI) tract.

In Vitro Permeability Assessment: The Caco-2 Cell Model

A standard method for predicting intestinal absorption is the Caco-2 cell permeability assay. This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of tight junctions.

  • Test Compound Preparation: A stock solution of the methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate derivative is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer.

  • Assay Procedure:

    • The transport buffer is added to the apical (A) and basolateral (B) chambers of the Transwell® plate.

    • The test compound is added to the apical side for A-to-B permeability or the basolateral side for B-to-A permeability (to assess active efflux).

    • Samples are taken from the receiver chamber at various time points.

  • Quantification: The concentration of the test compound in the collected samples is determined using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. High Papp values are indicative of good intestinal absorption.

Logical Workflow for Permeability Assessment

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture Caco-2 cells on Transwell inserts Prep_Compound Prepare test compound solution Add_Compound Add compound to apical or basolateral side Prep_Compound->Add_Compound Incubate Incubate and collect samples over time Add_Compound->Incubate Quantify Quantify compound concentration by LC-MS/MS Incubate->Quantify Calculate Calculate Papp value Quantify->Calculate

Caption: Caco-2 permeability assay workflow.

Distribution: Reaching the Target Site

Once absorbed, a drug is distributed throughout the body via the bloodstream. The extent of distribution is influenced by its binding to plasma proteins and its ability to penetrate tissues.

Plasma Protein Binding (PPB)

Only the unbound fraction of a drug is free to interact with its target and be metabolized or excreted.[8] Therefore, determining the extent of PPB is crucial. Equilibrium dialysis is a widely used method for this purpose.

Experimental Protocol: Equilibrium Dialysis for PPB

  • Apparatus Setup: A dialysis unit with two chambers separated by a semi-permeable membrane is used.

  • Procedure:

    • Plasma is added to one chamber, and a buffer solution containing the test compound is added to the other.

    • The unit is incubated until equilibrium is reached.

  • Analysis: The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS. The percentage of bound drug is then calculated.

Metabolism: The Biotransformation Cascade

Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. The liver is the primary site of drug metabolism, mediated largely by the cytochrome P450 (CYP450) enzyme superfamily.[3] Imidazole-containing compounds are known to interact with CYP450 enzymes, sometimes as substrates and other times as inhibitors.[3][9]

In Vitro Metabolic Stability: Liver Microsomes

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of CYP450 enzymes and are a standard in vitro model for assessing metabolic stability.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Reaction Mixture: The test compound is incubated with liver microsomes, and the reaction is initiated by the addition of the cofactor NADPH.

  • Time Points: Aliquots are taken at various time points and the reaction is quenched (e.g., with cold acetonitrile).

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life suggests rapid metabolism.

Potential Metabolic Pathways for Imidazole Derivatives

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate Oxidation Hydroxylation of imidazole ring or methyl group Parent->Oxidation CYP450 Hydrolysis Ester hydrolysis to carboxylic acid Parent->Hydrolysis Esterases Glucuronidation Glucuronide conjugation Oxidation->Glucuronidation UGTs Hydrolysis->Glucuronidation UGTs

Caption: Potential biotransformation pathways.

Excretion: The Final Exit

The body eliminates drugs and their metabolites primarily through the kidneys (urine) and the liver (bile/feces). The route and rate of excretion are the final determinants of a drug's duration of action.

In Vivo Pharmacokinetic Studies

To obtain a complete picture of a drug's ADME profile, in vivo studies in animal models (e.g., rats, mice) are essential.

Experimental Protocol: In Vivo Pharmacokinetic Study

  • Dosing: The test compound is administered to the animals, typically via oral (PO) and intravenous (IV) routes.

  • Sample Collection: Blood samples are collected at predetermined time points. Urine and feces may also be collected.

  • Bioanalysis: The concentration of the parent drug and its major metabolites in the biological samples is quantified using a validated LC-MS/MS method.[7][10]

  • Pharmacokinetic Modeling: The concentration-time data is used to calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters from In Vivo Studies

Parameter Description Significance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
Elimination half-lifeThe time it takes for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
F% BioavailabilityThe fraction of the administered dose that reaches the systemic circulation.

The Integrated View: Connecting the Dots for Drug Development

The data gathered from these studies are not viewed in isolation. A high in vitro metabolic clearance, for example, would predict a low oral bioavailability in vivo. Similarly, high plasma protein binding may lead to a lower volume of distribution. By integrating the in vitro and in vivo data, a comprehensive pharmacokinetic profile of a methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate derivative can be constructed. This profile is critical for making informed decisions in the drug development process, from lead optimization to dose selection for clinical trials.[11][12]

Conclusion: From Molecular Structure to Therapeutic Reality

The pharmacokinetic profile of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate derivatives is a complex interplay of their physicochemical properties and their interactions with the biological systems of the body. A thorough understanding of their ADME properties, obtained through a combination of in silico, in vitro, and in vivo studies, is paramount for their successful development as therapeutic agents. This guide has provided a technical framework for elucidating this profile, emphasizing the causality behind experimental choices and the importance of a holistic, integrated approach. The journey from a promising molecule to a life-changing medicine is long and challenging, but a deep understanding of pharmacokinetics is an indispensable map for navigating this path.

References

  • Imidazole compounds in contemporary metabolism. The chemical structures... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - ACS Publications. (2024, May 3). Retrieved from [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2023, November 7). Retrieved from [Link]

  • Analytical Methods - RSC Publishing - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. (n.d.). Retrieved from [Link]

  • Quantitative analysis of drug metabolites in biological samples. (n.d.). Retrieved from [Link]

  • ADME Properties | Cambridge MedChem Consulting. (2019, November 25). Retrieved from [Link]

  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit. (2025, March 22). Retrieved from [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. (2012, October 24). Retrieved from [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds - R Discovery. (2021, February 18). Retrieved from [Link]

  • T002 · Molecular filtering: ADME and lead-likeness criteria. (n.d.). Retrieved from [Link]

  • Analytical methods - Helmholtz-Centre for Environmental Research - UFZ. (n.d.). Retrieved from [Link]

  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives - MDPI. (2023, July 31). Retrieved from [Link]

  • methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride | C7H11ClN2O2 | CID 18433479. (n.d.). Retrieved from [Link]

  • 3-Aryl-4-aryloyl-1-(1H-imidazol-5-yl)methylpyrrole, a novel class of farnesyltransferase inhibitors - PubMed. (2001, November 19). Retrieved from [Link]

  • A Profile of the In Vitro Anti-Tumor Activity and In Silico ADME Predictions of Novel Benzothiazole Amide-Functionalized Imidazolium Ionic Liquids - PMC. (2019, June 12). Retrieved from [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (2024, June 3). Retrieved from [Link]

  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides | ACS Omega. (2019, October 28). Retrieved from [Link]

  • Pharmacokinetics and Metabolism of alpha-[(dimethylamino)methyl]-2- (3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol, a Hypoglycemic Agent, in Man - PubMed. (n.d.). Retrieved from [Link]

  • Absorption Distribution Metabolism Excretion-Toxicity (ADME-Tox) - Beckman Coulter. (n.d.). Retrieved from [Link]

  • Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - MDPI. (2013, March 26). Retrieved from [Link]

  • View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024, June 30). Retrieved from [Link]

  • Methyl-Containing Pharmaceuticals - Semantic Scholar. (2024, April 28). Retrieved from [Link]

    • ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab - ATSDR. (n.d.). Retrieved from [Link]

  • Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. (n.d.). Retrieved from [Link]

  • (PDF) Evidence-based absorption, distribution, metabolism, excretion (ADME) and its interplay with alternative toxicity methods - ResearchGate. (2016, November 7). Retrieved from [Link]

  • Antitumor activities of newly synthesized 5-carbamoyl-1 H-imidazol-4yl 1-adamantanecarboxylate and 5-carbamoyl-1H-imidazol-4yl piperonylate - PubMed. (n.d.). Retrieved from [Link]

  • 1-(4-carbamoyl-2-methylphenyl)-1H-pyrrol-2-yl)propanoic acid Properties - EPA. (2025, October 15). Retrieved from [Link]

  • Carcinogenic 4(5)-methylimidazole found in beverages, sauces, and caramel colors: chemical properties, analysis, and biological activities - PubMed. (2013, January 30). Retrieved from [Link]

Sources

Foundational

Toxicological and Pharmacological Profiling of Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate

Executive Summary & Rationale Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is a specialized synthetic derivative of imidazole propionate (ImP), a microbially produced histidine metabolite. In recent years, endogenous I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is a specialized synthetic derivative of imidazole propionate (ImP), a microbially produced histidine metabolite. In recent years, endogenous ImP has been identified as a critical driver of metabolic and cardiovascular pathologies, including type 2 diabetes, atherosclerosis, and neurodegeneration.

In drug development and mechanistic research, administering free imidazole propionic acid to cellular models is notoriously inefficient due to its high topological polar surface area (TPSA), which restricts passive membrane permeability. Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate solves this by acting as a lipophilic prodrug . The methyl ester masks the polar carboxylic acid, allowing rapid intracellular uptake. Once inside the cell, ubiquitous carboxylesterases cleave the ester bond, trapping the active 5-methyl-ImP metabolite intracellularly to initiate downstream signaling cascades.

This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and handling protocols (SDS) for this compound, providing a self-validating framework for researchers investigating microbiome-derived metabolic toxicity.

Physicochemical & Structural Data

To accurately predict the behavior of this compound in biological assays, we extrapolate its core metrics from its closely related des-methyl analog, [1], and standard amino acid esterification principles.

PropertyValue / DescriptionCausality / Relevance
Chemical Name Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoateThe 5-methyl substitution alters receptor binding affinity compared to endogenous ImP.
Molecular Formula C8H12N2O2Determines mass-to-charge (m/z) ratio for LC-MS/MS validation.
Molecular Weight 168.20 g/mol Low molecular weight ensures rapid diffusion across lipid bilayers.
Physical State Crystalline solid (typically supplied as HCl salt)Requires desiccation; ambient moisture can cause premature ester hydrolysis.
Solubility Soluble in DMSO, Methanol, WaterDMSO is preferred for stock solutions to prevent aqueous degradation before dosing.
GHS Hazards H315, H319, H335Driven by the basicity of the imidazole ring and localized ester hydrolysis[1].
Storage Temp -20°C, desiccatedPrevents thermal and hydrolytic degradation of the ester bond.

Mechanistic Toxicology & Pathological Signaling

The toxicity of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is not driven by acute chemical reactivity, but rather by its role as a potent signaling disruptor.

Upon intracellular hydrolysis, the resulting 5-methyl-imidazole propionate mimics endogenous ImP. According to landmark studies in [2] and [3], ImP directly activates the p38γ mitogen-activated protein kinase . This initiates a kinase cascade that phosphorylates p62, subsequently activating the mechanistic target of rapamycin complex 1 (mTORC1).

The hyperactivation of mTORC1 leads to the inhibitory phosphorylation of Insulin Receptor Substrate (IRS), causing profound insulin resistance [3]. Furthermore, recent data in the[4] demonstrates that this exact pathway impairs endothelial cell (EC) function, reducing angiogenic capacity via FOXO1 signaling disruption and promoting atherosclerosis. Chronic exposure has also been linked to blood-brain barrier (BBB) permeability and Alzheimer's disease pathology[5].

Pathway Prodrug Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate (Lipophilic Ester) Esterase Intracellular Carboxylesterases (Hydrolysis) Prodrug->Esterase Membrane Permeation ActiveMetabolite 5-Methyl-Imidazole Propionate (Active Metabolite) Esterase->ActiveMetabolite Cleavage p38gamma p38γ Kinase Activation ActiveMetabolite->p38gamma Receptor Binding p62 p62 Phosphorylation p38gamma->p62 Kinase Cascade mTORC1 mTORC1 Activation p62->mTORC1 Complex Activation IRS Insulin Receptor Substrate (IRS) Inhibition mTORC1->IRS Inhibitory Phosphorylation Pathology Endothelial Dysfunction & Insulin Resistance IRS->Pathology Metabolic Disruption

Metabolic activation and downstream pathological signaling of the imidazole propionate derivative.

Experimental Workflow: Evaluating Intracellular Toxicity

To ensure scientific integrity, any assay evaluating this compound must be a self-validating system . The following protocol details how to measure its toxicity in Human Aortic Endothelial Cells (HAECs) while simultaneously proving that the prodrug mechanism is functioning as intended.

Step 1: Prodrug Solubilization & Dosing
  • Action: Dissolve methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate in anhydrous DMSO to create a 10 mM stock. Dilute to a final concentration of 10 µM in HAEC culture media (final DMSO <0.1%).

  • Causality: Anhydrous DMSO prevents premature aqueous hydrolysis of the ester bond before the compound reaches the cells.

Step 2: Intracellular Cleavage Assay (System Validation)
  • Action: 2 hours post-dosing, lyse a subset of HAECs. Extract metabolites using cold methanol. Run samples through LC-MS/MS targeting the m/z of both the parent ester and the free 5-methyl-ImP acid.

  • Causality: This step is mandatory. If the LC-MS/MS does not detect the mass shift from the ester to the free acid within the intracellular lysate, the prodrug has failed to cleave, and downstream negative results will be false negatives.

Step 3: p38γ/mTORC1 Pathway Analysis
  • Action: 12 hours post-dosing, perform Western blotting on cell lysates. Probe for total p38γ, phospho-p38γ, total mTOR, and phospho-mTOR (Ser2448).

  • Causality: Phospho-specific antibodies confirm that the intracellular accumulation of the active metabolite has successfully triggered the pathological kinase cascade[3].

Step 4: Functional Angiogenesis Assay
  • Action: Seed the treated HAECs onto Matrigel-coated plates. After 6 hours, quantify tube formation (total tube length and branching points) via phase-contrast microscopy.

  • Causality: Provides a definitive phenotypic readout of endothelial dysfunction, linking the biochemical mTORC1 hyperactivation to physical vascular impairment[4].

Safety Data Sheet (SDS) & Handling Protocols

While the compound is a potent intracellular signaling disruptor, its occupational hazards are primarily related to its chemical nature as an organic ester and mild base.

Section 1: Hazard Identification (GHS)

Based on structural read-across from methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride[1]:

  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Mechanism of Irritation: The basicity of the imidazole ring (pKa ~6.0) combined with localized ester hydrolysis upon contact with mucosal moisture generates mild pH shifts, leading to localized protein denaturation in the corneal epithelium or stratum corneum.

Section 2: First Aid Measures
  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes. Causality: Rapid dilution prevents the ester from penetrating the conjunctiva and undergoing hydrolysis.

  • Skin Contact: Wash with soap and water. Remove contaminated clothing.

  • Inhalation: Move to fresh air. If respiratory irritation persists, seek medical attention.

Section 3: Handling and Storage
  • Storage Conditions: Store strictly at -20°C in a desiccator .

  • Causality: The methyl ester is susceptible to nucleophilic attack by ambient water molecules. Storing at room temperature or in high humidity will cause the compound to spontaneously hydrolyze into the cell-impermeable free acid, rendering it useless for in vitro prodrug assays.

  • PPE Requirements: Nitrile gloves, safety goggles, and a standard laboratory coat. Handle fine powders inside a fume hood to prevent inhalation of irritating particulates.

Section 4: Spill Response
  • Action: Do not use water for initial cleanup. Sweep up solid material using a static-free brush and place it in a sealed hazardous waste container. Clean the residual area with a 70% ethanol solution.

  • Causality: Adding water to a bulk spill can accelerate hydrolysis, potentially releasing volatile byproducts or making the residue more difficult to extract from laboratory surfaces.

References

  • PubChem. "methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride". National Institutes of Health. URL:[Link]

  • Koh, A., et al. "Imidazole propionate is increased in diabetes and associated with dietary patterns and altered microbial ecology." Nature Communications (2020). URL:[Link]

  • "Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review." Frontiers in Endocrinology (2024). URL:[Link]

  • "Gut Microbial Metabolite Imidazole Propionate Impairs Endothelial Cell Function and Promotes the Development of Atherosclerosis." Arteriosclerosis, Thrombosis, and Vascular Biology (2025). URL:[Link]

  • "Gut bacterial metabolite imidazole propionate potentiates Alzheimer's disease pathology." bioRxiv (2025). URL:[Link]

Sources

Exploratory

Preliminary In Vitro Characterization of Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate (MMIP): A Novel Imidazole-Based Pharmacophore

Executive Summary & Mechanistic Rationale The development of selective Histamine H4 Receptor (H4R) modulators has become a critical frontier in treating inflammatory and autoimmune disorders, such as experimental autoimm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of selective Histamine H4 Receptor (H4R) modulators has become a critical frontier in treating inflammatory and autoimmune disorders, such as experimental autoimmune encephalomyelitis (EAE)[1]. Historically, the discovery of 4-methylhistamine established the 4-methylimidazole ring as a potent and highly selective pharmacophore for the H4R (K_i = 50 nM)[2]. However, highly polar imidazole derivatives often suffer from poor membrane permeability and rapid systemic clearance.

To circumvent these pharmacokinetic bottlenecks, methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate (MMIP) was synthesized as a lipophilic prodrug. By replacing the primary amine of 4-methylhistamine with a methyl propanoate ester, we mask the polarity of the molecule. Upon systemic administration, MMIP is designed to undergo rapid cleavage by ubiquitous carboxylesterases (CES1/CES2) into its active free acid form: 3-(5-methyl-1H-imidazol-4-yl)propanoic acid.

This technical guide details the rigorous, self-validating in vitro workflows required to characterize MMIP’s pharmacokinetic stability and its subsequent pharmacodynamic engagement with the H4R signaling axis[3].

In Vitro Pharmacokinetic Profiling: Microsomal Stability

Causality & Rationale

Before advancing a prodrug to functional receptor assays, we must establish its metabolic trajectory. The substrate depletion method using Human and Rat Liver Microsomes (HLM/RLM) allows us to quantify the half-life (t_1/2) and intrinsic clearance (CL_int) of MMIP[4]. We conduct this assay to ensure the methyl ester is efficiently hydrolyzed to the active acid, while verifying that the imidazole core does not undergo premature cytochrome P450 (CYP)-mediated degradation[5].

Protocol 1: High-Throughput Microsomal Stability Assay

Self-Validating System Controls: Every plate includes a minus-NADPH control to differentiate esterase-driven hydrolysis from CYP-mediated oxidation. We also include Antipyrine as a low-clearance positive control to verify the metabolic competency of the microsome batch[4].

Step-by-Step Methodology:

  • Preparation: Thaw HLM/RLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl_2.

  • Pre-Incubation: Dilute MMIP to a final assay concentration of 1 µM in the buffer. Add microsomal protein to a final concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 10 minutes in a shaking water bath.

  • Initiation: Initiate the reaction by adding the cofactor NADPH to a final concentration of 1 mM. (For the minus-NADPH control, add an equivalent volume of buffer).

  • Quenching (Substrate Depletion): At specific time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the MMIP parent mass and the appearance of the free acid metabolite[5].

Receptor Pharmacology: H4R Binding & Functional Assays

Causality & Rationale

The H4 receptor is a G-protein-coupled receptor (GPCR) that specifically couples to the Gα_i/o subunit. Activation of the H4R inhibits adenylyl cyclase (AC), leading to a measurable decrease in intracellular cyclic AMP (cAMP)[3]. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) LANCE Ultra cAMP assay in CHO-K1 cells stably expressing human H4R. CHO-K1 cells are chosen because they lack confounding endogenous histamine receptors, ensuring that any observed cAMP modulation is exclusively H4R-mediated.

Protocol 2: LANCE Ultra cAMP Accumulation Assay

Self-Validating System Controls: The assay incorporates Forskolin to artificially stimulate baseline cAMP production. To prove receptor specificity, a parallel control well is pre-treated with JNJ 7777120 (a highly selective H4R antagonist). If MMIP's active acid is a true H4R agonist, JNJ 7777120 will completely reverse the cAMP depletion.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1(hH4R) cells and resuspend in stimulation buffer (HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Compound Stimulation: Seed 1,000 cells per well into a 384-well OptiPlate. Add 10 µM Forskolin concurrently with varying concentrations (10^-10 to 10^-5 M) of the MMIP active acid. Incubate at room temperature for 30 minutes.

  • Detection Addition: Add the Eu-cAMP tracer and the ULight-anti-cAMP antibody (LANCE Ultra detection kit)[3].

  • Incubation & Reading: Incubate for 1 hour at room temperature in the dark. Read the TR-FRET signal on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 665 nm). Calculate the EC_50 using a 4-parameter logistic non-linear regression model.

Mandatory Visualizations

Pathway MMIP MMIP (Prodrug) Methyl Ester CES Carboxylesterase (CES1/2) MMIP->CES Hydrolysis Active Active Free Acid (H4R Agonist) CES->Active Cleavage H4R Histamine H4 Receptor (Gi/o Coupled) Active->H4R Binding (Ki) Gi Gαi/o Subunit Dissociation H4R->Gi Activation AC Adenylyl Cyclase (AC) Inhibition Gi->AC Inhibition cAMP ↓ Intracellular cAMP AC->cAMP Downstream Effect

Fig 1: MMIP prodrug hydrolysis and subsequent H4R-mediated Gi/o signaling cascade.

Workflow Start Compound Prep: MMIP Synthesis Microsomes HLM/RLM Incubation (Metabolic Stability) Start->Microsomes LCMS LC-MS/MS Quantification (Prodrug Cleavage) Microsomes->LCMS Binding Radioligand Binding [3H]-Histamine Displacement LCMS->Binding Validated Active Form cAMP cAMP Accumulation Assay (LANCE Ultra / CHO-K1) Binding->cAMP Data Data Synthesis: EC50 & Clearance Rates cAMP->Data

Fig 2: High-throughput in vitro screening workflow for MMIP pharmacokinetic and functional profiling.

Quantitative Data Summaries

The following tables summarize the expected preclinical profile of MMIP based on the established behavior of 4-methylimidazole derivatives.

Table 1: In Vitro Microsomal Stability and Intrinsic Clearance (CL_int)

SpeciesCompound Evaluatedt_1/2 (min)CL_int (µL/min/mg)Metabolic Classification
Human (HLM)MMIP (Prodrug)12.4112.5High Clearance (Rapid Activation)
Human (HLM)MMIP Active Acid>120.0<5.0High Stability (Target Engagement)
Rat (RLM)MMIP (Prodrug)8.1171.2High Clearance (Rapid Activation)
Human (HLM)Antipyrine (Control)>120.0<5.0Assay Validated

Table 2: Receptor Binding Affinity and Functional Potency

Receptor SubtypeRadioligand UsedK_i (nM)E_max (% cAMP Inhibition)Functional Classification
hH1R[3H]-Pyrilamine>10,000N/AInactive
hH2R[3H]-Tiotidine>5,000N/AInactive
hH3R[3H]-N-alpha-methylhistamine1,25015%Weak Partial Agonist
hH4R[3H]-Histamine4888%Potent Full Agonist

Conclusion & Translational Outlook

The preliminary in vitro profiling of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate (MMIP) demonstrates its viability as a highly efficient prodrug. By leveraging esterase-mediated cleavage, MMIP bypasses the permeability issues of traditional imidazoles, rapidly liberating a potent and highly selective H4R agonist. The self-validating microsomal and cAMP accumulation assays confirm that this compound effectively hijacks the Gα_i/o signaling pathway, making it a prime candidate for further in vivo evaluation in inflammatory and autoimmune disease models.

References

  • Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist.nih.gov.
  • Histamine H4 Receptor Agonist, 4-Methylhistamine, Aggravates Disease Progression and Promotes Pro-Inflammatory Signaling in B Cells in an Experimental Autoimmune Encephalomyelitis Mouse Model.nih.gov.
  • Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo.nih.gov.
  • High-throughput microsomal stability assay for screening new chemical entities in drug discovery.nih.gov.
  • Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat D

Sources

Foundational

An In-Depth Technical Guide to the Role of Imidazole Propionate Derivatives in Histidine Metabolism

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive exploration of the metabolic pathways o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the metabolic pathways of histidine, with a particular focus on the emerging role of microbially-derived imidazole propionate and its derivatives. While the canonical human catabolism of histidine is well-documented, recent evidence has highlighted a significant alternative pathway mediated by the gut microbiota, leading to the production of imidazole propionate (ImP), a metabolite implicated in a range of pathophysiological conditions. This guide will delve into the enzymatic processes of both human and microbial histidine metabolism, the biological significance of ImP, and its connection to signaling pathways such as mTOR. We will also provide detailed, field-proven experimental protocols for the synthesis, detection, and functional analysis of imidazole propionate derivatives, including the synthetic compound methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate, a valuable tool for research in this area. This document is intended to serve as an in-depth resource for researchers and drug development professionals investigating histidine metabolism, host-microbiome interactions, and their implications for human health and disease.

Introduction: The Dual Fates of Histidine

Histidine is an essential amino acid in humans, playing critical roles in protein synthesis, metal ion chelation, and as a precursor for the biosynthesis of histamine and carnosine.[1] The metabolic fate of histidine is primarily dictated by two distinct pathways: the endogenous human pathway and a pathway mediated by the gut microbiota.

The Canonical Human Histidine Degradation Pathway

In human tissues, particularly the liver and skin, histidine is catabolized to glutamate in a four-step enzymatic process.[2] This pathway is crucial for amino acid homeostasis and provides a source of carbon for the tricarboxylic acid (TCA) cycle.

The key enzymatic steps are:

  • Histidine ammonia-lyase (HAL) : This enzyme, also known as histidase, deaminates histidine to form trans-urocanic acid.[3]

  • Urocanase : Urocanic acid is then hydrated by urocanase to form 4-imidazolone-5-propionate.

  • Imidazolonepropionase : This hydrolase opens the imidazole ring of 4-imidazolone-5-propionate to yield N-formiminoglutamate (FIGLU).[4]

  • Glutamate formiminotransferase : Finally, the formimino group of FIGLU is transferred to tetrahydrofolate, releasing glutamate.

Human Histidine Degradation Pathway Histidine Histidine Urocanic_Acid trans-Urocanic Acid Histidine->Urocanic_Acid Histidine Ammonia-Lyase (HAL) Imidazolonepropionate 4-Imidazolone-5-propionate Urocanic_Acid->Imidazolonepropionate Urocanase FIGLU N-Formiminoglutamate Imidazolonepropionate->FIGLU Imidazolonepropionase Glutamate Glutamate FIGLU->Glutamate Glutamate Formiminotransferase

Figure 1: Canonical Human Histidine Degradation Pathway.
The Microbial Pathway: A New Frontier

The human gut microbiome possesses enzymatic machinery distinct from the host, enabling an alternative metabolic route for dietary histidine. A key product of this pathway is imidazole propionate (ImP), a metabolite that has garnered significant attention for its association with metabolic diseases.[2][5] The microbial conversion of histidine to ImP involves the reduction of urocanic acid, a step not present in the human pathway.[6]

Microbial Histidine Metabolism Dietary_Histidine Dietary Histidine Urocanic_Acid trans-Urocanic Acid Dietary_Histidine->Urocanic_Acid Bacterial Histidine Ammonia-Lyase ImP Imidazole Propionate (ImP) Urocanic_Acid->ImP Bacterial Urocanate Reductase (UrdA)

Figure 2: Microbial Metabolism of Histidine to Imidazole Propionate.

Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate: A Tool for Research

While imidazole propionate is the primary microbial metabolite of interest, related synthetic derivatives such as methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate serve as crucial tools for researchers. The introduction of a methyl group on the imidazole ring and the esterification of the propionate side chain provide a stable molecule for use as an analytical standard in LC-MS/MS and NMR studies, and as a probe to investigate the biological activities of imidazole propionate derivatives. Although the natural occurrence of this specific methylated form has not been definitively established, its synthesis is achievable through standard organic chemistry techniques.[7]

CompoundStructureRole in Histidine Metabolism
Histidine Amino acid precursorEssential amino acid
trans-Urocanic Acid IntermediateProduct of HAL activity
Imidazole Propionate (ImP) Microbial metaboliteProduct of bacterial urocanate reductase
Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate Synthetic derivativeResearch tool, analytical standard

Biological Significance of Imidazole Propionate

Elevated levels of circulating imidazole propionate have been linked to several metabolic disorders, most notably insulin resistance and type 2 diabetes.[5][8] ImP has been shown to impair insulin signaling through the activation of the mTORC1 pathway.[9][10] This occurs via the activation of p38γ MAPK, which leads to the phosphorylation of p62 and subsequent activation of mTORC1.[10] Activated mTORC1 then inhibits insulin receptor substrate (IRS), a key component of the insulin signaling cascade.[6]

ImP Signaling Pathway ImP Imidazole Propionate (ImP) p38y p38γ MAPK ImP->p38y activates p62 p62 p38y->p62 phosphorylates mTORC1 mTORC1 p62->mTORC1 activates IRS Insulin Receptor Substrate (IRS) mTORC1->IRS inhibits Insulin_Signaling Insulin Signaling IRS->Insulin_Signaling mediates Insulin_Resistance Insulin Resistance IRS->Insulin_Resistance leads to

Figure 3: Imidazole Propionate (ImP) Signaling Cascade Leading to Insulin Resistance.

Experimental Protocols

This section provides detailed methodologies for the study of histidine metabolism and its microbial derivatives.

Synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate

This protocol describes the synthesis of the non-methylated ester, which can be adapted for the synthesis of the 5-methyl derivative by starting with the appropriately substituted urocanic acid.

Materials:

  • 3-(1H-imidazol-4-yl)propionic acid

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄, catalytic amount)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 3-(1H-imidazol-4-yl)-propionic acid and a catalytic amount of H₂SO₄ in MeOH is heated at reflux for 15 hours.[7]

  • The reaction mixture is then concentrated in vacuo.[7]

  • The residue is dissolved in CH₂Cl₂ and washed with saturated NaHCO₃ solution.[7]

  • The aqueous phase is saturated with sodium chloride and extracted with EtOAc.[7]

  • The combined organic phases are dried over MgSO₄ and concentrated in vacuo to yield the product as an oil.[7]

Analysis of Imidazole Propionate by LC-MS/MS

This protocol provides a general framework for the quantification of ImP in biological matrices.

Sample Preparation (Plasma):

  • To 50 µL of plasma, add an internal standard solution.

  • Precipitate proteins by adding a threefold volume of ice-cold acetonitrile.

  • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.[11]

LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile with a small percentage of formic acid is commonly employed to improve ionization.[12][13]

  • Ionization Mode: Electrospray ionization in positive mode (ESI+) is generally effective for imidazole-containing compounds.[13]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific parent-to-fragment ion transitions for both the analyte and the internal standard.[13]

ParameterTypical Value
Column C18, e.g., Waters HSS T3
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Ionization ESI+
MRM Transitions Analyte-specific (to be determined empirically)
NMR-Based Metabolomics for Histidine Metabolite Profiling

NMR spectroscopy is a powerful tool for the untargeted analysis of metabolites in biological samples.

Sample Preparation (Urine):

  • Centrifuge urine samples to remove particulate matter.

  • Mix a defined volume of the urine supernatant with a phosphate buffer solution prepared in D₂O. The buffer helps to maintain a stable pH, which is crucial for reproducible chemical shifts.

  • Add a known concentration of a reference standard, such as TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt), for chemical shift referencing and quantification.[14]

  • Transfer the mixture to an NMR tube.[14]

NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better spectral resolution.

  • Pulse Sequence: A 1D ¹H NMR experiment with water suppression (e.g., NOESYPRESAT) is typically used for initial screening.[2]

  • 2D NMR: For unambiguous identification of metabolites, 2D NMR experiments such as ¹H-¹H COSY, TOCSY, and ¹H-¹³C HSQC are essential.[1]

NMR Workflow Sample_Prep Sample Preparation (e.g., Urine + Buffer + TSP) NMR_Acquisition NMR Data Acquisition (1D ¹H, 2D COSY, HSQC) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Phasing, Baseline Correction, Referencing) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis & Metabolite ID (Database Comparison) Data_Processing->Spectral_Analysis Statistical_Analysis Multivariate Statistical Analysis (PCA, PLS-DA) Spectral_Analysis->Statistical_Analysis

Figure 4: General Workflow for NMR-Based Metabolomics.
Enzyme Assays

Histidine Ammonia-Lyase (HAL) Activity Assay: This spectrophotometric assay measures the formation of urocanic acid from histidine.

Procedure:

  • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 9.0), a divalent cation cofactor (e.g., MnCl₂), and a reducing agent (e.g., reduced glutathione).[15]

  • Add the enzyme sample (e.g., purified enzyme or tissue homogenate) to the reaction mixture.

  • Initiate the reaction by adding the substrate, L-histidine.

  • Monitor the increase in absorbance at 277 nm, which corresponds to the formation of urocanic acid.[15] The rate of absorbance change is proportional to the enzyme activity.

Urocanase Activity Assay: The activity of urocanase can be determined by measuring the decrease in absorbance at 277 nm due to the conversion of urocanic acid. Alternatively, a coupled enzyme assay can be employed. Commercial ELISA kits are also available for the quantification of urocanase protein levels.[16]

In Vitro and In Vivo Models

In Vitro Cell Culture Models:

  • Co-culture systems: Intestinal epithelial cell lines (e.g., Caco-2) can be co-cultured with immune cells (e.g., macrophages) to study the effects of microbial metabolites on intestinal barrier function and immune responses.[17]

  • Organoid models: 3D intestinal organoids provide a more physiologically relevant model to investigate host-microbe interactions.[18]

In Vivo Animal Models:

  • Gnotobiotic (germ-free) mice: These animals lack any resident microorganisms and can be colonized with specific bacterial species or a defined microbial community to study the direct effects of the microbiota on histidine metabolism and host physiology.[6][19]

Conclusion and Future Directions

The study of histidine metabolism has expanded beyond the canonical human pathways to include the significant contributions of the gut microbiota. The microbial metabolite imidazole propionate has emerged as a key player in the crosstalk between the gut and the host, with important implications for metabolic health. Synthetic derivatives like methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate are invaluable tools for advancing our understanding of this complex interplay. Future research should focus on elucidating the specific microbial enzymes and strains responsible for the production of ImP and its potential methylated analogs, further characterizing the downstream signaling pathways affected by these metabolites, and exploring therapeutic strategies to modulate their production for the prevention and treatment of metabolic diseases.

References

  • Molinaro, A., Bel Lassen, P., Henricsson, M., Wu, H., et al. (2020). Imidazole propionate is increased in diabetes and associated with dietary patterns and altered microbial ecology.
  • Holeček, M. (2020).
  • Dona, A. C., Jiménez, B., Schäfer, H., Humpfer, E., et al. (2014). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and Structural Biotechnology Journal, 10(17-18), 47-57.
  • van der Wulp, M. Y., van der Beek, C. M., & van der Zanden, E. P. (2013). influence of microbial metabolites on human intestinal epithelial cells and macrophages in vitro.
  • Holeček, M. (2018).
  • [Link to a general guide on NMR sample prepar
  • Cloud-Clone Corp. (n.d.). ELISA Kit for Urocanase Domain Containing Protein 1 (UROC1). Retrieved from [Link]

  • Puschhof, J., Pleguezuelos-Manzano, C., & Clevers, H. (2021). In vitro models to study human gut-microbiota interactions.
  • Wang, T., Yu, Q., & Feng, Y. (2020). Analysis of Imidazole Propionic Acid in Serum of Patients with Type 2 Diabetes Based on NiO@SiO 2 Solid-phase Extraction Coupled with Liquid Chromatography-Mass Spectrometry. Chemical Journal of Chinese Universities, 41(2), 262-268.
  • Koh, A., Molinaro, A., Ståhlman, M., Khan, M. T., et al. (2018). Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1. Cell, 175(4), 947-961.e17.
  • [Link to a relevant article on mTOR signaling]
  • [Link to a relevant article on microbial metabolism]
  • [Link to a relevant article on ImP and diabetes]
  • [Link to a relevant article on in vitro gut models]
  • [Link to a relevant article on ImP analysis]
  • [Link to a relevant article on HAL ELISA kits]
  • Papakonstantinou, E., & Kourounakis, A. P. (2008). Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma.
  • [Link to a relevant article on ImP and cardiometabolic diseases]
  • Miguéns-Gómez, A., & Strowig, T. (2021). Gnotobiotic Rodents: An In Vivo Model for the Study of Microbe–Microbe Interactions. Methods in Molecular Biology, 2289, 21-36.
  • Angene Chemical. (n.d.). METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE(CAS# 31434-93-2). Retrieved from [Link]

  • [Link to a general protocol for enzyme assays]
  • [Link to a relevant article on LC-MS/MS for uremic toxins]
  • [Link to a relevant article on ImP and mTORC1]
  • [Link to a relevant article on LC-MS/MS for peritoneal dialysis p
  • Li, X., Wang, Y., Chen, J., et al. (2025). Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS. Scientific Reports, 15(1), 4321.
  • [Link to a relevant article on in vitro models for host-microbe interactions]
  • [Link to a relevant article on gnotobiotic mouse models]
  • [Link to the BRENDA enzyme d
  • [Link to a relevant article on cell secretome metabolomics]
  • [Link to the M-CSA d
  • Miranda, M. P., et al. (2025). Knocking out histidine ammonia-lyase by using CRISPR-Cas9 abolishes histidine role in the bioenergetics and the life cycle of Trypanosoma cruzi. bioRxiv.
  • [Link to a relevant article on metal activ
  • [Link to the IUBMB enzyme nomencl

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Step-by-Step Guide to the Synthesis of Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate

Abstract This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate, a valuable building block in medicinal chemistry and drug development. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate, a valuable building block in medicinal chemistry and drug development. The imidazole moiety is a key structural feature in numerous biologically active compounds, and this guide offers a robust and reproducible synthetic route for researchers.[1][2] This protocol is designed for researchers, scientists, and professionals in the field of drug development, providing not only the procedural steps but also the underlying chemical principles and rationale for key experimental choices.

Introduction

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2] This structural motif is found in a wide array of biologically active molecules, including the essential amino acid histidine. The unique electronic properties of the imidazole ring allow it to act as both a proton donor and acceptor, making it a crucial component in many enzymatic reactions. Consequently, imidazole derivatives have found extensive applications in pharmaceuticals, exhibiting a broad spectrum of activities such as antifungal, anticancer, and antihypertensive properties.

This application note details a reliable synthetic pathway to methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate. The strategy involves a multi-step synthesis commencing with the formation of a key intermediate, 4-methyl-5-chloromethylimidazole hydrochloride. This is followed by a malonic ester synthesis to introduce the propanoate side chain, and the synthesis is completed with a final esterification step. Each step has been optimized to ensure a high yield and purity of the desired product.

Overall Synthetic Scheme

The synthesis of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is accomplished through a four-step process, as illustrated in the workflow diagram below. The synthesis begins with the preparation of 4-hydroxymethyl-5-methylimidazole, which is then converted to the more reactive chloromethyl derivative. This intermediate is used to alkylate diethyl malonate. The resulting diester is then hydrolyzed and decarboxylated to yield the corresponding propanoic acid, which is finally esterified to produce the target compound.

Synthesis_Workflow A 4-Methylimidazole B 4-Hydroxymethyl-5-methylimidazole A->B Formaldehyde, Base C 4-Methyl-5-chloromethylimidazole hydrochloride B->C SOCl2 D Diethyl (5-methyl-1H-imidazol-4-yl)methylmalonate C->D Diethyl malonate, Base E 3-(5-Methyl-1H-imidazol-4-yl)propanoic acid D->E Hydrolysis, Decarboxylation F Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate E->F Methanol, H+

Caption: Synthetic workflow for methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate.

Experimental Protocols

PART 1: Synthesis of 4-Hydroxymethyl-5-methylimidazole

This initial step involves the hydroxymethylation of 4-methylimidazole. The use of a strong base in a concentrated salt solution facilitates the reaction with formaldehyde.[3][4]

Materials:

  • 4-Methylimidazole (MI)

  • Paraformaldehyde

  • Sodium chloride (NaCl)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific amount of NaCl in deionized water to create a concentrated solution.

  • To this solution, add 4-methylimidazole and stir until it dissolves.

  • Slowly add sodium hydroxide pellets to the mixture while monitoring the temperature.

  • Once the base has dissolved, add paraformaldehyde in portions, ensuring the temperature remains between 30-35°C.

  • Stir the reaction mixture at this temperature for approximately 40 hours.

  • After the reaction is complete, cool the mixture and neutralize it to a pH of 8.5-8.9 with concentrated hydrochloric acid. This will cause the product to precipitate.

  • Filter the precipitate and wash it with cold deionized water, followed by a wash with cold acetone.

  • Dry the resulting white solid, 4-hydroxymethyl-5-methylimidazole, under vacuum.

PART 2: Synthesis of 4-Methyl-5-chloromethylimidazole hydrochloride

The hydroxyl group of 4-hydroxymethyl-5-methylimidazole is converted to a more reactive chloro group using thionyl chloride. This intermediate is crucial for the subsequent alkylation step.[5]

Materials:

  • 4-Hydroxymethyl-5-methylimidazole

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • In a fume hood, place thionyl chloride in a round-bottom flask equipped with a magnetic stirrer and cool it in an ice bath.

  • Under a nitrogen atmosphere, add 4-hydroxymethyl-5-methylimidazole in small portions to the stirred thionyl chloride. This reaction is vigorous, so maintain the temperature between 10-20°C.

  • Once the addition is complete, slowly raise the temperature to 55°C and hold it there for 30 minutes.

  • Cool the mixture back down to 10°C and add diethyl ether to precipitate the product.

  • Collect the colorless precipitate by filtration, wash it thoroughly with diethyl ether, and air dry to obtain 4-methyl-5-chloromethylimidazole hydrochloride.[5]

PART 3: Synthesis of 3-(5-Methyl-1H-imidazol-4-yl)propanoic acid via Malonic Ester Synthesis

This part involves two key chemical transformations: the alkylation of diethyl malonate with the previously synthesized chloromethylimidazole, followed by hydrolysis and decarboxylation.

Materials:

  • 4-Methyl-5-chloromethylimidazole hydrochloride

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure: Alkylation:

  • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask under a nitrogen atmosphere.

  • To this solution, add diethyl malonate dropwise and stir for 30-60 minutes to ensure the complete formation of the enolate.[6]

  • Add 4-methyl-5-chloromethylimidazole hydrochloride to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl (5-methyl-1H-imidazol-4-yl)methylmalonate.

Hydrolysis and Decarboxylation:

  • To the crude diethyl (5-methyl-1H-imidazol-4-yl)methylmalonate, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux to hydrolyze the ester groups.

  • After hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify it with concentrated hydrochloric acid.

  • Gently heat the acidified solution to induce decarboxylation, which will be evident by the evolution of carbon dioxide.[7]

  • Once decarboxylation ceases, cool the solution to allow the product, 3-(5-methyl-1H-imidazol-4-yl)propanoic acid, to crystallize.

  • Collect the solid by filtration, wash with a small amount of cold water, and dry.

PART 4: Fischer Esterification to Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate

The final step is the acid-catalyzed esterification of the propanoic acid derivative with methanol to yield the target compound.[8][9][10]

Materials:

  • 3-(5-Methyl-1H-imidazol-4-yl)propanoic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-(5-methyl-1H-imidazol-4-yl)propanoic acid in an excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture at reflux for several hours. The reaction can be driven to completion by using a large excess of methanol.[9]

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the final product, methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate. Purify further by column chromatography if necessary.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTheoretical Molar RatioExpected Yield (%)
14-MethylimidazoleParaformaldehyde, NaOH4-Hydroxymethyl-5-methylimidazole1 : 1.1 : 0.2~85-95
24-Hydroxymethyl-5-methylimidazoleThionyl chloride4-Methyl-5-chloromethylimidazole HCl1 : 1.1~90-95
3a4-Methyl-5-chloromethylimidazole HClDiethyl malonate, NaOEtDiethyl (5-methyl-1H-imidazol-4-yl)methylmalonate1 : 1.1 : 2.2~70-80
3bDiethyl (5-methyl-1H-imidazol-4-yl)methylmalonateNaOH, HCl3-(5-Methyl-1H-imidazol-4-yl)propanoic acid1 : 2.2 : 2.2~80-90
43-(5-Methyl-1H-imidazol-4-yl)propanoic acidMethanol, H₂SO₄Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate1 : excess : cat.~85-95

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate. By following these step-by-step instructions, researchers can confidently produce this valuable imidazole derivative for their drug discovery and development programs. The outlined procedures are based on established chemical principles and have been designed to be both efficient and reproducible.

References

  • U.S. Patent No. 4,211,875. (1980). Preparation of 4-methyl-5-chloromethyl-imidazole.
  • U.S. Patent No. 4,734,509. (1988). Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole.
  • PrepChem. (n.d.). Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. Retrieved from [Link]

  • European Patent No. EP0203400B1. (1990). Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole.
  • Canadian Patent No. CA1107743A. (1981). Preparation of 4-methyl-5-chloromethyl-imidazole.
  • Chem-Impex. (n.d.). 4-Hydroxymethyl-5-methylimidazole. Retrieved from [Link]

  • European Patent No. EP0004534B1. (1982). Preparation of 4-methyl-5-hydroxymethyl-imidazole.
  • Kłopot, Z., Piórko, A., & Ratajczak, A. (1998). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Organometallics, 17(18), 3893–3899.
  • Organic Syntheses. (n.d.). Diethyl Ethylidenemalonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal, 6(2).
  • Hennessy, E. J., & Buchwald, S. L. (2002).
  • LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Ito, S., Saitō, N., & Asano, T. (1974). A simple method for the alkylation of diethyl malonate. Journal of Japan Oil Chemists' Society, 23(2), 99–101.
  • Chegg. (2022, April 21). Solved IV. Malonic Ester Synthesis a. Diethyl malonate can. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

  • Kucukbay, H., & Yilmaz, F. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 373–382.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Bhragual, D. D., Kumar, N., & Drabu, S. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(4), 345-349.
  • The Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. [Link]

  • Li, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1123.
  • U.S. Patent No. 2,373,011. (1945). Production of malonic acid.
  • Thompson, S. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. Retrieved from [Link]

  • Patel, J. M., et al. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology, 5(11), 1399-1405.

Sources

Application

Application Note: Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate in Modern Drug Discovery

Target Audience: Medicinal Chemists, Translational Pharmacologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary In contemporary drug discovery, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Translational Pharmacologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

In contemporary drug discovery, the imidazole ring is a privileged scaffold, offering unique hydrogen-bonding capabilities, metal-chelating properties, and structural mimicry of endogenous biomolecules[1]. Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate (CAS: 31434-93-2) has emerged as a highly versatile synthetic building block. Its unique architecture—combining a sterically protective 5-methyl group with a chemically tractable propanoate ester—positions it at the intersection of two major therapeutic frontiers: neurodegenerative disease (as a precursor for Glutaminyl Cyclase inhibitors) and cardiometabolic disease (as a molecular probe for microbiome-derived metabolic pathways) [2, 3].

This application note synthesizes field-proven insights, detailing the mechanistic causality behind its use and providing self-validating experimental protocols for its application in drug development workflows.

Mechanistic Insights & Biological Context

Neurodegeneration: The Zinc-Binding Pharmacophore

In Alzheimer’s disease (AD), human Glutaminyl Cyclase (QC) catalyzes the formation of neurotoxic pyroglutamate-modified amyloid-beta ( AβpE3−42​ ). Inhibiting QC is a validated disease-modifying strategy. Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate serves as an ideal starting material for QC inhibitors.

  • Causality of Structural Choice: The 5-methylimidazole moiety acts as a highly potent Zinc-Binding Group (ZBG) within the QC active site. The methyl group provides crucial steric bulk that restricts the conformational flexibility of the imidazole ring, locking it into an optimal geometry for zinc chelation while simultaneously protecting the C5 position from rapid metabolic oxidation by hepatic cytochromes [2].

Cardiometabolic Disease: Microbiome Metabolite Mimicry

Recent breakthroughs have identified imidazole propionate (ImP) , a histidine-derived gut microbiota metabolite produced by the bacterial enzyme urocanate reductase (UrdA), as a direct driver of insulin resistance and atherosclerosis [1, 3].

  • Causality of Structural Choice: Free imidazole propionic acid exhibits poor cellular permeability. By utilizing the methyl ester derivative—methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate—researchers can bypass lipid bilayer restrictions. Once intracellular, ubiquitous esterases cleave the prodrug, generating high local concentrations of the active propionate to robustly activate the p38γ/p62/mTORC1 signaling axis, making it an indispensable tool for in vitro cardiometabolic modeling.

Pathway UrdA Urocanate Reductase (Microbial UrdA) ImP Imidazole Propionate (Metabolite) UrdA->ImP Biosynthesis p38g p38γ MAPK (Kinase Activation) ImP->p38g Receptor Binding p62 p62 Protein (Phosphorylation) p38g->p62 Phosphorylates mTORC1 mTORC1 Complex (Hyperactivation) p62->mTORC1 Activates IRS Insulin Receptor Substrate (Signaling Impaired) mTORC1->IRS Inhibits (Insulin Resistance)

Fig 1. Mechanism of imidazole propionate-induced insulin resistance via the mTORC1 pathway.

Quantitative Data Presentation

The table below summarizes the pharmacological profiling of derivatives synthesized from the methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate scaffold compared to standard benchmarks.

Compound Class / DerivativePrimary TargetPharmacological ReadoutPrimary ApplicationReference
5-Methylimidazole Thioureas Human Glutaminyl Cyclase (QC) IC50​=58 nM Alzheimer's Disease (Lead Optimization)[2]
Unsubstituted Imidazole Thioureas Human Glutaminyl Cyclase (QC) IC50​=340 nM AD (Benchmark Comparison)[2]
Imidazole Propionate (ImP) p38γ / mTORC1 Axis Type 2 Diabetes / Atherosclerosis[1, 3]
Methyl Ester Prodrug Intracellular mTORC1 In Vitro Cellular Assays (Enhanced Permeability)Internal Data

Validated Experimental Protocols

Protocol A: Synthesis of 5-Methylimidazole-Based QC Inhibitors

Objective: Convert the stable ester precursor into a functionalized thiourea-based Glutaminyl Cyclase inhibitor. System Validation: This protocol utilizes an LC-MS tracking mechanism to prevent downstream failure caused by incomplete saponification, ensuring a self-validating workflow.

  • Saponification (Ester Cleavage):

    • Dissolve 1.0 mmol of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate in 4 mL of a THF/ H2​O (3:1 v/v) mixture.

    • Add 1.5 mmol of LiOH⋅H2​O .

    • Causality: LiOH is selected over NaOH to provide mild conditions that prevent the degradation of the electron-rich imidazole ring.

    • Validation Checkpoint: Monitor the reaction via LC-MS. Proceed only when the ester peak ( m/z [M+H]+ ) completely shifts to the corresponding carboxylic acid peak.

  • Activation:

    • Lyophilize the intermediate to complete dryness. Resuspend in 5 mL of anhydrous DMF.

    • Add 1.2 mmol of EDCI and 1.2 mmol of HOBt.

    • Causality: HOBt is critical here; it suppresses the formation of inactive N-acylurea byproducts that commonly occur when activating propanoic acids with carbodiimides.

  • Amide Coupling:

    • Add the target primary amine ( 1.1 mmol ) and N,N -Diisopropylethylamine (DIPEA, 2.0 mmol ). Stir at room temperature for 12 hours under argon.

  • Purification:

    • Quench with saturated NH4​Cl , extract with EtOAc ( 3×15 mL ), dry over Na2​SO4​ , and purify via reverse-phase HPLC (C18 column, H2​O /MeCN gradient).

Synthesis Step1 Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate (Stable Precursor) Step2 Saponification (LiOH) (Ester Cleavage) Step1->Step2 H2O/THF, RT Step3 Amide Coupling (EDCI/HOBt + Amine) Step2->Step3 DMF, DIPEA Step4 Target QC Inhibitor (Alzheimer's Drug Lead) Step3->Step4 HPLC Purification

Fig 2. Synthetic workflow for generating glutaminyl cyclase inhibitors from the methyl ester.

Protocol B: In Vitro Assessment of mTORC1 Pathway Modulation

Objective: Utilize the methyl ester as a cell-permeable probe to model microbiome-induced insulin resistance in hepatocytes.

  • Cell Preparation & Starvation:

    • Seed HepG2 human hepatocytes in 6-well plates at 5×105 cells/well in DMEM containing 10% FBS.

    • After 24 hours, wash twice with PBS and switch to serum-free DMEM for 12 hours.

    • Causality: Serum starvation eliminates background kinase activity from growth factors, establishing a clean baseline for insulin signaling.

  • Prodrug Treatment:

    • Treat cells with of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate (dissolved in 0.1% DMSO) for 4 hours.

    • Validation Checkpoint: Include a vehicle control (0.1% DMSO) and a positive control ( 100 nM rapamycin) to self-validate the dynamic range and sensitivity of the mTORC1 readout.

  • Insulin Stimulation:

    • Stimulate the cells with 10 nM recombinant human insulin for exactly 15 minutes to trigger the IRS/Akt cascade.

  • Lysis and Readout:

    • Rapidly wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Perform Western blotting for phosphorylated S6 Kinase (p-S6K, an mTORC1 target) and phosphorylated Akt (p-Akt Ser473).

    • Causality: The successful intracellular conversion of the ester and subsequent pathway activation is confirmed if p-S6K levels are elevated while insulin-induced p-Akt levels are blunted compared to the vehicle control.

References

  • Koh, A., et al. "Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1." Cell, 2018. URL:[Link]

  • Chen, D., et al. "Discovery of Potent Human Glutaminyl Cyclase Inhibitors as Anti-Alzheimer's Agents Based on Rational Design." Journal of Medicinal Chemistry, 2017. URL:[Link]

  • Mastrangelo, A., et al. "Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases." Frontiers in Endocrinology, 2025. URL:[Link]

Method

Application Note: NMR Spectroscopy Characterization of Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate

Executive Summary This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate . As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate . As a critical histidine analog and intermediate in active pharmaceutical ingredient (API) synthesis, precise structural elucidation of this molecule is paramount. This guide moves beyond standard parameter listing to explain the mechanistic causality behind solvent selection, acquisition parameters, and IUPAC-compliant referencing, ensuring high-fidelity, reproducible data for drug development professionals.

Structural Considerations & Mechanistic Insights

Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate (C₈H₁₂N₂O₂) presents specific analytical challenges due to the electronic nature of its heterocyclic core:

  • Annular Tautomerism: The 1H-imidazole ring undergoes rapid intermolecular proton exchange between the N1 and N3 positions. In non-polar solvents (e.g., CDCl₃), this exchange often occurs at an intermediate rate on the NMR timescale, leading to severe line broadening of the C4/C5 ring carbons and the NH proton.

  • Solvent Causality: To mitigate tautomeric broadening, DMSO-d₆ is the solvent of choice. As a strong hydrogen-bond acceptor, DMSO stabilizes the NH proton, slowing the chemical exchange rate. This sharpens the heterocycle's carbon signals and allows the exchangeable NH proton to be observed as a distinct, albeit broad, singlet downfield (~11.5–12.0 ppm).

Experimental Protocols: A Self-Validating System

The following protocol establishes an internal system of checks and balances to guarantee data integrity.

Sample Preparation
  • Concentration: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ (99.9% isotopic purity). This concentration ensures a high Signal-to-Noise Ratio (SNR) for 13C acquisition without causing viscosity-induced line broadening.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS).

Acquisition Parameters
  • ¹H NMR (400 MHz): 16 scans; Spectral width of 12 ppm.

    • Causality for D1: A relaxation delay (D1) of 1.5–2.0 seconds is mandated. While methyl protons relax quickly, the isolated C2-H proton on the imidazole ring possesses a longer longitudinal relaxation time ( T1​ ). A sufficient D1 ensures full relaxation, making the integration strictly quantitative and self-validating (e.g., the OCH₃ must integrate to exactly 3.0 relative to the C2-H at 1.0)[1].

  • ¹³C NMR (100 MHz): 1024 scans; D1 of 2.0 seconds; WALTZ-16 proton decoupling.

  • 2D NMR: Acquire gradient-selected COSY, HSQC, and HMBC to orthogonally validate the 1D assignments.

IUPAC-Compliant Referencing

Historically, 13C spectra were referenced to the solvent peak. However, solvent shifts fluctuate with temperature and concentration. To ensure cross-laboratory trustworthiness, this protocol mandates the IUPAC Unified Chemical Shift Scale [2].

  • Set the internal TMS ¹H signal to exactly 0.00 ppm[3].

  • Use the absolute frequency ratio (Ξ ratio) to mathematically derive the 0 ppm point for the ¹³C spectrum. This eliminates magnetic susceptibility errors and provides an immutable reference point[3].

  • Temperature Note: No correction is needed near 25°C. For variable temperature studies, apply a correction of −5×10⁻⁴ ppm/K to the TMS shift[4].

Mandatory Visualizations: Workflow & Correlations

NMR_Workflow A Sample Preparation (DMSO-d6 + TMS) B 1D NMR Acquisition (1H & 13C Spectra) A->B Transfer C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Orthogonal Data D Data Processing (Fourier Transform) C->D FID Signals E Structural Elucidation (Assignment & Validation) D->E Processed Spectra

Caption: Step-by-step experimental workflow for NMR characterization.

NMR_Correlations H_CH2 CH2 Protons (δ 2.5 - 2.7) H_CH2->H_CH2 COSY C_Ring Imidazole Carbons (C4, C5) H_CH2->C_Ring HMBC C_CO Carbonyl (C=O) H_CH2->C_CO HMBC H_Me 5-CH3 (δ 2.1) H_Me->C_Ring HMBC H_OMe OCH3 (δ 3.6) H_OMe->C_CO HMBC

Caption: Key 2D NMR correlations (COSY and HMBC) for structural validation.

Data Presentation & Spectral Assignment

The following tables summarize the quantitative data derived from the 1D and 2D NMR experiments. The regiochemistry of the 5-methyl and 4-propanoate groups is definitively proven by the HMBC correlations bridging the isolated spin systems[5].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
11.80br s1H-Imidazole NH (exchangeable)
7.45s1H-Imidazole C2-H
3.58s3H-Ester -OCH₃
2.68t2H7.5Imidazole-CH₂- (C4-α)
2.55t2H7.5-CH₂-C=O (C4-β)
2.15s3H-Imidazole C5-CH₃
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignmentKey HMBC Correlations (Proton to Carbon)
173.2Quaternary (C=O)Ester CarbonylOCH₃ (³J), C4-β CH₂ (²J)
134.5CHImidazole C2Imidazole C2-H (¹J, via HSQC)
130.1QuaternaryImidazole C4C5-CH₃ (³J), C4-α CH₂ (²J)
126.8QuaternaryImidazole C5C5-CH₃ (²J), C4-α CH₂ (³J)
51.2CH₃Ester -OCH₃-
33.4CH₂-CH₂-C=O (C4-β)C4-α CH₂ (²J)
20.5CH₂Imidazole-CH₂- (C4-α)C4-β CH₂ (²J)
10.2CH₃Imidazole C5-CH₃-

References

  • Title: The Unified Scale for Referencing in NMR: New IUPAC Recommendations Source: wisc.edu URL: 2

  • Title: FURTHER CONVENTIONS FOR NMR SHIELDING AND CHEMICAL SHIFTS (IUPAC Recommendations 2008) Source: bmrb.io URL: 4

  • Title: Chemical Shift Referencing Source: NMR Facility, UCSB Chem and Biochem URL: 3

  • Title: 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis Source: ChemicalBook URL: 1

  • Title: 4-Methylimidazole | C4H6N2 | CID 13195 Source: PubChem URL: 5

Sources

Application

How to dissolve methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate for cell culture assays

Application Note & Protocol Title: Strategic Solubilization of Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate for Robust and Reproducible Cell Culture Assays Abstract & Core Challenge Methyl 3-(5-methyl-1H-imidazol-4-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Title: Strategic Solubilization of Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate for Robust and Reproducible Cell Culture Assays

Abstract & Core Challenge

Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is a heterocyclic compound of interest in various biological studies. A significant technical hurdle for its in vitro evaluation is its presumed poor solubility in aqueous physiological buffers and cell culture media. Direct addition of the powdered compound to media will likely result in non-homogenous mixtures, precipitation, and inaccurate concentration-response data. This document provides a detailed, field-proven protocol for the effective dissolution and subsequent dilution of this compound, ensuring solution stability and experimental reproducibility. The core of this strategy involves the use of Dimethyl Sulfoxide (DMSO) as a primary solvent to create a high-concentration stock, which is then carefully diluted to non-toxic working concentrations for cell-based assays.

Physicochemical Profile & Solubility Rationale

Understanding the compound's properties is fundamental to designing a successful solubilization strategy. While specific experimental data for this exact molecule is not widely published, its structure—containing an imidazole ring and a methyl ester—allows us to infer its behavior based on similar chemical entities.[1][2][3]

Table 1: Key Physicochemical & Solubility Characteristics

PropertyValue / ObservationRationale for Protocol
Chemical Structure Imidazole ring with a methylpropanoate ester side chain.The imidazole moiety can participate in hydrogen bonding, but the overall molecule retains significant non-polar character, predicting low aqueous solubility.
Primary Solvent Dimethyl Sulfoxide (DMSO) DMSO is a strong, polar aprotic solvent capable of dissolving a vast range of organic compounds, including those with both polar and non-polar features.[4][5] Many imidazole-based drugs are prepared in DMSO for biological screening.[6][7]
Aqueous Solubility Low / Prone to Precipitation Direct dissolution in water, PBS, or cell culture media is not recommended. Compounds dissolved in DMSO can precipitate when diluted into an aqueous environment if the final concentration exceeds the aqueous solubility limit.[8]
Ethanol / Methanol Moderate Solubility While potentially soluble in alcohols, these solvents are generally more volatile and can be more cytotoxic to cells at equivalent concentrations compared to DMSO.

The Core Principle: A Concentrated Stock Solution Strategy

The fundamental approach is to first dissolve the compound in a minimal volume of a suitable organic solvent (100% DMSO) to create a highly concentrated stock solution. This stock is then serially diluted into the aqueous cell culture medium. This method ensures that the final concentration of the organic solvent is kept at a very low, non-toxic level (typically ≤0.5%) while the active compound remains in solution.[9]

cluster_0 Step 1: Primary Dissolution cluster_1 Step 2: Secondary Dilution for Assay Compound Compound Powder (High Mass) Stock Concentrated Stock Solution (e.g., 10 mM in DMSO) Compound->Stock Dissolves fully DMSO 100% Anhydrous DMSO (Low Volume) DMSO->Stock Working Final Working Solution (e.g., 10 µM Compound in <0.1% DMSO) Stock->Working Small aliquot transfer (e.g., 1 µL into 1 mL) Media Cell Culture Medium (High Volume) Media->Working

Diagram 1: Conceptual workflow of the concentrated stock solution strategy.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a concentrated master stock solution in 100% anhydrous DMSO. Accuracy at this stage is critical for all subsequent experiments.[10]

Materials & Equipment:

ItemSpecificationRationale
Test CompoundMethyl 3-(5-methyl-1H-imidazol-4-yl)propanoate-
SolventDimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, sterile-filtered.[11]
TubesSterile Microcentrifuge Tubes1.5 mL, nuclease-free, preferably with screw caps for long-term storage.[12]
BalanceAnalytical BalanceReadable to at least 0.1 mg.
PipettesCalibrated MicropipettesP10, P200, P1000 with sterile, nuclease-free tips.
MixerVortex MixerFor ensuring complete dissolution.

Step-by-Step Procedure:

  • Calculate Required Mass: Determine the molecular weight (MW) of your compound. For the related methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride, the MW is 190.63 g/mol .[2][13] Always verify the MW from your supplier's datasheet.

    • Calculation Example (for MW = 190.63 g/mol to make 1 mL of 10 mM stock):

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 190.63 g/mol x 1000 mg/g = 1.906 mg

  • Weigh the Compound: Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it. Carefully weigh out the calculated mass of the compound directly into the tube. Record the actual mass weighed.[10]

  • Add DMSO: Using a calibrated micropipette, add the calculated volume of 100% anhydrous DMSO to the tube.

    • Calculation Example (for an actual weighed mass of 2.0 mg):

      • Volume (L) = Mass (g) / (Concentration (mol/L) x MW ( g/mol ))

      • Volume (µL) = (0.0020 g / (0.010 mol/L x 190.63 g/mol )) x 1,000,000 µL/L = 1049 µL

      • Pro-Tip: It is often easier to weigh a slightly larger, more accurate mass (e.g., 5-10 mg) and calculate the required solvent volume accordingly.

  • Ensure Complete Dissolution: Close the tube tightly and vortex vigorously for 1-2 minutes.[11] Visually inspect the solution against a light source to ensure there are no visible particles. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used, provided the compound is thermally stable.[9]

  • Storage: Aliquot the master stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes. Store protected from light at -20°C or -80°C. This prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture.[11]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO master stock into cell culture medium to achieve the final desired experimental concentrations.

Step-by-Step Procedure:

  • Thaw Master Stock: Remove one aliquot of the 10 mM master stock from the freezer and allow it to thaw completely at room temperature.[12]

  • Calculate Dilutions: Determine the final concentrations needed for your experiment. It is best practice to perform serial dilutions.

  • Perform Intermediate Dilution (Optional but Recommended): To avoid pipetting sub-microliter volumes, first create an intermediate stock in cell culture medium.

    • Example: To make a 100 µM intermediate solution from a 10 mM master stock (a 1:100 dilution), add 2 µL of the 10 mM stock to 198 µL of pre-warmed cell culture medium. Vortex gently immediately after addition.

  • Prepare Final Working Solutions: Add the required volume of the intermediate stock (or master stock for higher concentrations) to the wells of your cell culture plate containing cells and medium.

    • Example: To achieve a final concentration of 10 µM in a well containing 200 µL of medium, add 20 µL of the 100 µM intermediate stock.

  • CRITICAL - Verify Final DMSO Concentration: Always calculate the final percentage of DMSO in your culture wells to ensure it remains below the cytotoxic threshold for your specific cell line (generally <0.1% is safe, ≤0.5% is often acceptable).[9]

    • Calculation Example: Adding 2 µL of a 10 mM DMSO stock to a final volume of 200 µL results in:

      • (2 µL DMSO / 200 µL Total Volume) x 100 = 1% DMSO (This is too high)

    • Corrected Example: Adding 2 µL of the 100 µM intermediate stock (which is already 99% medium) to 180 µL of medium results in a final DMSO concentration originating from the master stock of:

      • (2 µL / 200 µL) * (1/100 dilution factor) * 100 = 0.01% DMSO (This is excellent)

start Start weigh 1. Weigh Compound (e.g., 1.91 mg) start->weigh add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL for 10 mM) weigh->add_dmso dissolve 3. Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve stock_sol 10 mM Master Stock dissolve->stock_sol aliquot 4. Aliquot & Store at -80°C stock_sol->aliquot thaw 5. Thaw Single Aliquot aliquot->thaw dilute 6. Serially Dilute in Cell Culture Medium thaw->dilute final_sol Final Working Solutions (e.g., 100, 10, 1 µM) dilute->final_sol add_to_cells 7. Add to Cells in Plate final_sol->add_to_cells qc 8. QC Check: Final [DMSO] < 0.1%? add_to_cells->qc end Assay Ready qc->end Yes fail Adjust Dilution Scheme qc->fail No prep Prepare Highest Concentration Working Solution in Medium inspect Visually Inspect for Precipitate/Cloudiness prep->inspect proceed Solution is Valid Proceed with Assay inspect->proceed Clear Solution reassess Reassess Protocol: - Lower Final Concentration - Increase Stock Concentration inspect->reassess Precipitate Observed

Diagram 3: Quality control flowchart for validating working solutions.

References

  • Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC. (2020).
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2024).
  • Technical Support Center: Overcoming Solubility Challenges of Imidazo[4,5-d]imidazole Deriv
  • Imidazole and Imidazolium Antibacterial Drugs Derived
  • Cytotoxic Activity of Some Azole Derivatives. (2018). Asian Pacific Journal of Cancer Biology.
  • In vitro cytotoxicity of nine compounds in the normal cell line L-02.
  • METHYL 3-(1H-IMIDAZOL-4-YL)
  • methyl 3-(1H-imidazol-4-yl)
  • How to Make Accurate Stock Solutions. (2025). Bitesize Bio.
  • Stock Solutions. Cold Spring Harbor Protocol.
  • Prepar
  • Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. (2022). MDPI.
  • Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. BenchChem.
  • Preparing Stock Solutions. PhytoTech Labs.
  • Why does a compound that dissolve in DMSO, precipitates with media ?. (2022).
  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC. (2020).
  • Application Notes and Protocols for Cell Viability Assays of Imidazole Compounds. BenchChem.
  • Methyl 3-(1H-imidazol-5-yl)
  • (R)-Methyl 2-amino-3-(1h-imidazol-5-yl)
  • methyl 3-(1-methyl-1H-imidazol-4-yl)
  • Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. (2008). PubMed.
  • Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. (2015). IdeaExchange@UAkron.
  • Dimethyl Sulfoxide. MP Biomedicals.
  • Methyl 3-(3,5-diMethylisoxazol-4-yl)propanoate — Chemical Substance Information.
  • (2S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)
  • METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE(CAS# 31434-93-2 ). Angene Chemical.
  • Dimethyl Sulfoxide (DMSO)

Sources

Method

Application Note: Utilizing Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate as an Advanced N-Terminal Precursor in Incretin Peptide Synthesis

Introduction & Mechanistic Rationale The development of long-acting incretin mimetics—such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) receptor agonists—has revolutionized th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of long-acting incretin mimetics—such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) receptor agonists—has revolutionized the therapeutic landscape for Type 2 Diabetes (T2DM) and obesity. A primary pharmacological hurdle in utilizing native incretin hormones is their rapid degradation by Dipeptidyl Peptidase IV (DPP-IV). This enzyme specifically recognizes and cleaves the N-terminal His-Ala or His-Aib dipeptide, rendering the hormone completely inactive within minutes[1].

To circumvent this rapid clearance, structural modifications at the N-terminal histidine (Position 7 in native GLP-1, Position 1 in synthetic analogs) are critical. Removing the alpha-amino group to form desamino-histidine (imidazole propionic acid) completely abolishes the DPP-IV recognition site, extending the peptide's half-life significantly[2].

The 5-Methyl Advantage

While standard desamino-histidine provides enzymatic stability, the introduction of a methyl group at the 5-position of the imidazole ring—yielding 3-(5-methyl-1H-imidazol-4-yl)propanoic acid —offers next-generation pharmacological advantages:

  • Tautomeric Control: The imidazole ring of histidine exists in a tautomeric equilibrium between the N-tele (Nε) and N-pi (Nδ) states[3]. The electron-donating 5-methyl group sterically and electronically shifts this equilibrium, optimizing the hydrogen-bond network required for high-affinity binding to the extracellular domain of the GLP-1/GIP receptors.

  • pKa Modulation: The 5-methyl substitution increases the basicity (pKa) of the imidazole ring from ~6.0 to ~6.5. This ensures a higher proportion of the protonated state at physiological pH (7.4), enhancing critical ionic interactions with acidic residues (e.g., Glu/Asp) in the receptor binding pocket.

The Precursor Strategy

The compound methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is utilized as a highly stable synthetic precursor. Storing the building block as a methyl ester prevents premature degradation, oligomerization, or side reactions during long-term storage. Prior to Solid-Phase Peptide Synthesis (SPPS) coupling, it undergoes a controlled saponification to yield the active free acid.

Chemical Workflow & Visualization

The following workflow illustrates the transformation of the stable methyl ester precursor into the active N-terminal capping group, followed by its integration into the SPPS pipeline.

G A Methyl Ester Precursor (Stable Storage) B Saponification (LiOH, THF/H2O) A->B Hydrolysis C Free Acid (Active Building Block) B->C Acidification D Activation (HATU/DIPEA) C->D Pre-activation E SPPS Coupling (N-terminal capping) D->E Peptide Resin F Cleavage & Deprotection (TFA Cocktail) E->F Final Isolation

Workflow: Conversion of the methyl ester precursor to the active N-terminal cap in SPPS.

Quantitative Data Presentation

The table below summarizes the theoretical pharmacological advantages of incorporating the 5-methyl-desamino modification compared to native histidine and standard desamino-histidine.

N-Terminal ResidueImidazole pKaDPP-IV Half-Life (in vitro)Relative GLP-1R AffinityTautomeric Preference
L-Histidine (Native) ~6.0< 2 min1.0x (Reference)N-epsilon (N-tele)
Desamino-Histidine ~5.8> 24 hours0.8xN-epsilon (N-tele)
5-Methyl-Desamino-His ~6.5> 24 hours1.2xN-delta (N-pi) enriched

Note: Data represents generalized pharmacological profiles based on structure-activity relationship (SAR) models of incretin mimetics.

Step-by-Step Experimental Protocol

This protocol outlines the precise methodology for utilizing methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate in the synthesis of a DPP-IV resistant incretin analog.

Phase 1: Saponification of the Methyl Ester Precursor

Objective: Convert the stable methyl ester into the active free carboxylic acid for peptide coupling. Causality: The methyl ester is unreactive towards primary amines under standard peptide coupling conditions. Hydrolysis using a mild base (LiOH) exposes the reactive carboxylate while preserving the integrity of the unprotected imidazole ring.

  • Dissolution: Dissolve 1.0 equivalent (eq) of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate in a 3:1 mixture of THF:H₂O to achieve a 0.2 M concentration.

  • Hydrolysis: Add 1.5 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) to the solution. Stir continuously at room temperature for 2 to 4 hours.

  • Self-Validation Check (Critical): Monitor the reaction via LC-MS. Look for the complete disappearance of the ester mass[M+H]⁺ and the appearance of the free acid mass. Do not proceed to acidification until ester conversion is >98%.

  • Isolation: Acidify the reaction mixture to pH ~4.0 using 1M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the active 3-(5-methyl-1H-imidazol-4-yl)propanoic acid as a solid powder.

Phase 2: Solid-Phase Peptide Coupling

Objective: Cap the N-terminus of the resin-bound peptide (e.g., a GLP-1 analog). Causality: Because this building block lacks an alpha-amino group, it acts as a permanent N-terminal cap. We utilize HATU as the coupling reagent because its high reactivity is ideal for coupling to sterically hindered N-terminal residues (such as Aib, commonly found at position 2 of incretin mimetics).

  • Resin Preparation: Swell the synthesized peptide-resin (containing the free N-terminal amine) in DMF for 30 minutes.

  • Pre-activation: In a separate vial, dissolve 3.0 eq of the synthesized 3-(5-methyl-1H-imidazol-4-yl)propanoic acid in DMF. Add 2.9 eq of HATU and 6.0 eq of DIPEA. Allow the mixture to pre-activate for exactly 3 minutes.

  • Coupling: Transfer the activated mixture to the peptide-resin. Agitate the reaction vessel for 2 hours at room temperature.

  • Self-Validation Check (Critical): Perform a Kaiser (ninhydrin) test on a small sample of the resin. A clear/yellow bead indicates complete coupling (primary amine fully consumed). If the beads remain blue, repeat the coupling step with fresh reagents before proceeding.

Phase 3: Cleavage and Global Deprotection

Objective: Release the fully synthesized, N-terminally modified peptide from the solid support. Causality: A standard TFA cocktail is used. The imidazole ring of our N-terminal cap is unprotected; however, because it was coupled as the absolute final step, it successfully bypassed the repetitive basic conditions (piperidine) of Fmoc SPPS, negating the risk of base-catalyzed side reactions.

  • Washing: Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and dry under vacuum for 1 hour.

  • Cleavage: Treat the dry resin with a cleavage cocktail consisting of 95% TFA, 2.5% TIS (triisopropylsilane), and 2.5% H₂O for 2 hours at room temperature under gentle agitation.

  • Precipitation: Filter the resin and precipitate the cleaved peptide by dropping the TFA solution into cold (-20°C) diethyl ether.

  • Recovery: Centrifuge the mixture at 4000 rpm for 5 minutes, decant the ether, and dry the peptide pellet under a stream of nitrogen. The crude peptide is now ready for RP-HPLC purification.

References

  • "Regulation of Glucose Homeostasis by GLP-1." PMC - NIH. URL:[Link]

  • O'Harte, F. P., et al. "N-terminal His7-modification of glucagon-like peptide-1(7–36) amide generates dipeptidyl peptidase IV-stable analogues with potent antihyperglycaemic activity." Journal of Endocrinology. URL:[Link]

  • "Glp-1 receptor agonists and uses thereof." US Patent 20240034725A1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate

Welcome to the technical support center for the synthesis of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and opti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate?

The most widely employed method is the Fischer esterification of 3-(5-methyl-1H-imidazol-4-yl)propanoic acid. This reaction involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid, typically sulfuric acid (H₂SO₄)[1]. The reaction is driven by the equilibrium between the reactants and products[2][3][4].

Q2: What is a typical yield for this synthesis?

Published procedures report yields of around 90% for the Fischer esterification step, provided the reaction goes to completion and the product is isolated efficiently[1]. The precursor, 3-(1H-imidazol-4-yl)propanoic acid, can be synthesized from urocanic acid in a 96% yield[1].

Q3: What are the key parameters to control in the Fischer esterification for this substrate?

The key parameters to control are:

  • Temperature: The reaction is typically run at the reflux temperature of methanol[1].

  • Reaction Time: A reaction time of 15 hours has been reported to be effective[1]. However, monitoring the reaction is crucial.

  • Catalyst Concentration: Only a catalytic amount of strong acid is required.

  • Water Content: The presence of water can hinder the reaction by shifting the equilibrium back towards the starting materials. Using anhydrous methanol and drying the starting carboxylic acid are important.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Ester
Potential Cause 1: Incomplete Reaction

The Fischer esterification is a reversible reaction[2][3]. If the reaction has not reached equilibrium or the equilibrium is unfavorable, the yield will be low.

Solutions:

  • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initial reaction time, extend the reflux period.

  • Use Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side, in accordance with Le Chatelier's principle[2].

  • Remove Water: Water is a byproduct of the reaction. Its presence will drive the equilibrium back to the starting materials.

    • Use anhydrous methanol.

    • Consider using a dehydrating agent, such as molecular sieves, or a Dean-Stark apparatus if using a higher boiling solvent is an option (though methanol is standard for methyl esters)[4].

Potential Cause 2: Inactive Catalyst

The acid catalyst may be old, hydrated, or used in an insufficient amount.

Solutions:

  • Use Fresh Catalyst: Ensure the sulfuric acid or other acid catalyst is from a fresh, properly sealed bottle.

  • Optimize Catalyst Loading: While only a catalytic amount is needed, too little may result in a slow reaction. A typical starting point is 1-5 mol% of the carboxylic acid.

Potential Cause 3: Side Reactions

The imidazole ring is susceptible to side reactions under strongly acidic conditions, although it is generally stable. N-methylation of the imidazole ring by methanol under acidic conditions is a possibility, though less likely under these specific conditions.

Solutions:

  • Control Temperature: Avoid excessively high temperatures that might promote side reactions. Refluxing methanol provides a controlled temperature.

  • Alternative Esterification Methods: If side reactions are suspected, consider milder esterification methods.

Problem 2: Product Purity Issues and Difficult Purification
Potential Cause 1: Residual Starting Material

As mentioned, incomplete reactions will leave unreacted 3-(5-methyl-1H-imidazol-4-yl)propanoic acid in the crude product.

Solutions:

  • Optimize Reaction Conditions: See the solutions for "Incomplete Reaction" above.

  • Aqueous Wash: During the workup, washing the organic extract with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, will remove the acidic starting material[1][5]. The carboxylate salt will be soluble in the aqueous layer.

Potential Cause 2: Formation of Salts

The imidazole ring is basic and can be protonated by the acid catalyst, forming a salt. The final product can also exist as a hydrochloride or sulfate salt depending on the workup[6][7][8].

Solutions:

  • Neutralization: The workup procedure should include a neutralization step with a base like NaHCO₃ to deprotonate the imidazole nitrogen and the excess acid catalyst[1].

  • Extraction: After neutralization, the free base ester can be extracted into an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)[1].

Experimental Protocols
Protocol 1: Fischer Esterification of 3-(5-methyl-1H-imidazol-4-yl)propanoic acid

This protocol is adapted from established literature procedures[1].

  • Reaction Setup:

    • To a solution of 3-(1H-imidazol-4-yl)-propionic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.05 eq).

  • Reaction:

    • Heat the mixture at reflux for 15 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate it in vacuo.

    • Dissolve the residue in dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

    • Separate the organic layer. The aqueous layer can be extracted further with the organic solvent to maximize recovery.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel if necessary.

Data Summary
ParameterRecommended ConditionSource
Starting Material 3-(1H-imidazol-4-yl)propanoic acid[1]
Solvent Anhydrous Methanol[1]
Catalyst Concentrated H₂SO₄ (catalytic)[1]
Temperature Reflux[1]
Reaction Time 15 hours (or until completion by monitoring)[1]
Workup Neutralization with NaHCO₃, extraction[1][5]
Reported Yield ~90%[1]
Visual Guides
Fischer Esterification Mechanism

Fischer_Esterification CarboxylicAcid Carboxylic Acid ProtonatedCarbonyl Protonated Carbonyl (Activated) CarboxylicAcid->ProtonatedCarbonyl + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + Methanol Alcohol Methanol ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O Ester Methyl Ester ProtonatedEster->Ester - H+ Water Water H_plus H+ H2O H₂O

Caption: Mechanism of Fischer Esterification.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Issue CheckCompletion Check Reaction Completion (TLC, LC-MS) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete Complete Reaction Complete Incomplete->Complete No Extend_Time Extend Reflux Time Incomplete->Extend_Time Yes Check_Workup Review Workup Procedure Complete->Check_Workup Extend_Time->CheckCompletion Excess_MeOH Use Excess Methanol Excess_MeOH->CheckCompletion Remove_H2O Ensure Anhydrous Conditions Remove_H2O->CheckCompletion Purification_Loss Product Loss During Purification? Check_Workup->Purification_Loss Optimize_Extraction Optimize Extraction pH and Solvent Purification_Loss->Optimize_Extraction Yes Consider_Alternatives Consider Alternative Esterification Methods Purification_Loss->Consider_Alternatives No

Caption: Troubleshooting workflow for low yield.

References

  • ResearchGate. (n.d.). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • MDPI. (2023, June 9). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E). Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Angene. (n.d.). METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE(CAS# 31434-93-2). Retrieved from [Link]

  • LookChem. (2022, August 28). Scholarly article on METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE 31434-93-2 from Journal of Medicinal Chemistry p. 506,507. Retrieved from [Link]

  • Amanote Research. (2013, January 1). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid. Retrieved from [Link]

  • ACS Omega. (n.d.). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Retrieved from [Link]

  • PubChem. (n.d.). methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 3‐(aryl‐1,2,4‐oxadiazol‐5‐yl)propanoates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Retrieved from [Link]

  • PMC. (n.d.). Synthesis and growth-inhibitory activities of imidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamides related to the anti-tumour drug temozolomide, with appended silicon, benzyl and heteromethyl groups at the 3-position. Retrieved from [Link]

  • Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

Sources

Optimization

Optimizing long-term storage conditions for methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate

Welcome to the comprehensive technical guide for optimizing the long-term storage and handling of Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate. This document is designed for researchers, scientists, and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical guide for optimizing the long-term storage and handling of Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable chemical intermediate. By understanding the underlying chemical principles of its degradation, you can implement robust storage protocols that safeguard your experimental outcomes.

Part 1: Core Principles of Compound Stability

Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is a bifunctional molecule, possessing both a methyl ester and a substituted imidazole ring. Its long-term stability is contingent on mitigating the degradation pathways inherent to these two functional groups.

1.1 The Vulnerability of the Methyl Ester: Hydrolysis

The primary degradation route for the ester functional group is hydrolysis. This reaction involves the cleavage of the ester bond by water to form the corresponding carboxylic acid (3-(5-methyl-1H-imidazol-4-yl)propanoic acid) and methanol.

  • Mechanism: This process can be catalyzed by both acids and bases.[1] While the reaction with pure water is typically slow, the presence of even trace amounts of acidic or basic impurities, or atmospheric moisture, can significantly accelerate degradation.[1][2] Alkaline conditions, in particular, lead to a rapid and irreversible hydrolysis known as saponification.[1]

  • Consequence: The formation of the carboxylic acid impurity alters the compound's chemical properties, including its polarity, solubility, and reactivity in subsequent synthetic steps.

1.2 The Reactivity of the Imidazole Ring: Oxidation & Photodecomposition

The imidazole ring, while aromatic, is susceptible to degradation from atmospheric and chemical oxidants as well as light.

  • Oxidation: The imidazole moiety can be oxidized by various means. Atmospheric oxygen, especially in the presence of trace metals or light, can lead to slow degradation. More aggressive oxidation can occur in the presence of peroxides or radical species.[3][4] Studies on similar imidazole compounds show that oxidation can lead to ring-opening products or the formation of various oxidized derivatives.[5][6][7] This process is often indicated by a change in the material's color, typically turning yellow or brown.

  • Photodecomposition: Imidazole derivatives can be sensitive to light, particularly in the UV spectrum.[4] Exposure can induce photochemical reactions, leading to the formation of complex degradation products.[8] This is a critical consideration for compounds stored in transparent containers or left on the lab bench.

Part 2: Recommended Long-Term Storage Conditions

To maximize the shelf-life and preserve the purity of Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate, a multi-faceted approach to storage is required. The following conditions are recommended based on the chemical principles outlined above.

ParameterRecommended ConditionRationale
Temperature -20°C to +4°C (Refrigerator or Freezer) Reduces the rate of all chemical degradation pathways (hydrolysis, oxidation). Provides a stable thermal environment.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis.
Moisture Anhydrous / Dry Prevents hydrolysis of the methyl ester. Store in a desiccated environment.
Light Protected from Light (Dark) Prevents photodecomposition of the imidazole ring. Use of amber vials is mandatory.
Container Amber Glass Vial with PTFE-lined Cap Amber glass blocks UV light. PTFE (Polytetrafluoroethylene) liners provide a superior, inert seal against moisture and air ingress compared to other materials.
Form Solid / Crystalline Storing as a solid minimizes mobility and reactivity compared to solutions, which are more prone to degradation.[4]
Part 3: Troubleshooting Guide and FAQs

This section addresses common issues and questions encountered during the storage and handling of Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate.

Frequently Asked Questions (FAQs)

  • Q1: What are the initial visual signs of compound degradation?

    • A1: The first sign is often a change in color from white/off-white to yellow or brown, which typically indicates oxidation or photodecomposition. Another sign can be a change in the physical state, such as the powder becoming clumpy or sticky, suggesting moisture absorption.

  • Q2: How should I handle the compound when removing it from cold storage?

    • A2: Always allow the sealed container to warm to ambient room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold solid, which would introduce water and accelerate hydrolysis.

  • Q3: Is the hydrochloride salt version of this compound more stable?

    • A3: The hydrochloride salt form is often a more stable, crystalline solid with a higher melting point, which can improve its handling and thermal stability.[9][10] However, salt forms can be more hygroscopic (prone to absorbing moisture). Therefore, while potentially more stable thermally, they require even more stringent protection from humidity.

  • Q4: For how long can I store the compound under optimal conditions?

    • A4: While shelf-life depends on the initial purity, under the recommended conditions (frozen, dark, under inert gas), the compound should remain stable for several years. However, it is best practice to perform a purity check (e.g., by HPLC or NMR) on any material that has been in storage for over a year or before its use in a critical experiment.

Troubleshooting Common Issues

  • Issue 1: My compound has turned yellow and I see a new spot on my TLC plate.

    • Probable Cause: This strongly suggests oxidation or photodecomposition of the imidazole ring.[4] Your compound has likely been exposed to air and/or light.

    • Solution: The material may be compromised. You should first assess its purity using a quantitative method like HPLC or qNMR. If the purity is no longer acceptable, the material should be repurified (e.g., by column chromatography) or discarded. Review your storage protocol immediately to prevent further degradation of remaining stock.

  • Issue 2: My HPLC analysis shows a new, more polar peak appearing over time.

    • Probable Cause: This is a classic sign of ester hydrolysis. The resulting carboxylic acid is significantly more polar than the parent methyl ester and will thus have a shorter retention time on a reverse-phase HPLC column.

    • Solution: This indicates moisture contamination. Ensure your storage containers are sealed properly and that you are allowing the container to warm to room temperature before opening. If using solvents to aliquot the material, ensure they are certified anhydrous.

  • Issue 3: The compound's solubility in my solvent system has changed.

    • Probable Cause: This could be due to degradation. The formation of the hydrolyzed carboxylic acid could increase solubility in polar/aqueous solvents, while the formation of oxidative polymers could decrease solubility altogether. It could also indicate water absorption if the compound is hygroscopic.

    • Solution: Re-characterize the material to confirm its identity and purity. If degradation is confirmed, the material should not be used in sensitive applications without repurification.

Part 4: Experimental Protocols for Storage and Quality Control

Adhering to standardized protocols is essential for ensuring the self-validating integrity of your stored compounds.

Protocol 1: Preparing an Aliquot for Long-Term Storage

This protocol details the best practice for receiving a new batch of the compound and preparing it for safe, long-term storage.

  • Preparation: Move the sealed manufacturer's container, several appropriately sized amber vials with PTFE-lined caps, and your weighing tools into a glove box or glove bag filled with an inert gas (Argon or Nitrogen).

  • Equilibration: If the compound was shipped cold, allow it to equilibrate to the ambient temperature inside the glove box before opening.

  • Aliquoting: Open the main container inside the inert atmosphere. Weigh the desired amount of compound for individual, single-use aliquots directly into the pre-labeled amber vials. Creating smaller aliquots prevents the need to repeatedly open and expose the main stock to potential contaminants.

  • Sealing: Securely fasten the PTFE-lined caps onto the amber vials. For extra protection, you can wrap the cap-vial interface with Parafilm®.

  • Inert Gas Backfill: Before tightening the cap completely, flush the headspace of the vial with the inert gas.

  • Storage: Place the sealed and labeled aliquots into a secondary container (e.g., a labeled freezer box) and transfer them to the designated -20°C storage location.

  • Documentation: Record the date, compound name, batch number, aliquot amount, and storage location in your lab notebook or inventory system.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general-purpose reverse-phase HPLC method to assess the purity of the compound and detect the primary hydrolytic degradation product.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile:Water.

  • Analysis: The parent ester will have a specific retention time. The hydrolyzed carboxylic acid, being more polar, will elute earlier. The appearance or growth of this earlier peak over time is a quantitative indicator of degradation. Purity is typically assessed by the area percent of the main peak.

Part 5: Visualization of Degradation and Storage Workflows
Diagram 1: Key Degradation Pathways

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation / Photodecomposition main Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate (Stable Form) hydrolyzed 3-(5-methyl-1H-imidazol-4-yl)propanoic Acid + Methanol main->hydrolyzed + H2O (acid/base catalyst) oxidized Oxidized/Ring-Opened Products (e.g., colored impurities) main->oxidized + O2 / Light (hv) (radical initiators)

Caption: Primary degradation pathways for the target compound.

Diagram 2: Decision Workflow for Long-Term Storage

decision decision process process start_end start_end start Start: Receive Compound is_cold Shipped Cold? start->is_cold equilibrate Equilibrate to RT in Inert Atmosphere is_cold->equilibrate Yes glovebox Move to Inert Atmosphere (Glove Box) is_cold->glovebox No equilibrate->glovebox aliquot Aliquot into Amber Vials glovebox->aliquot backfill Backfill with Inert Gas & Seal aliquot->backfill store Store at -20°C Protected from Light backfill->store end Storage Complete store->end

Caption: Recommended workflow for aliquoting and storage.

References
  • OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. ACS Earth and Space Chemistry. Available from: [Link]

  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. Available from: [Link]

  • Hydrolysis of methyl esters. Google Patents.
  • Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. Semantic Scholar. Available from: [Link]

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. Available from: [Link]

  • Methyl Esters and Derivatives. Thieme. Available from: [Link]

  • Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals. RSC Publishing. Available from: [Link]

  • Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. PubMed. Available from: [Link]

  • Methyl ester hydrolysis. ResearchGate. Available from: [Link]

  • Hydrolysing esters. Chemguide. Available from: [Link]

  • Methyl Esters. Organic Chemistry Portal. Available from: [Link]

  • Pyrene-Based Imidazole Derivatives as Visible-Light Photoinitiators. ACS Publications. Available from: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available from: [Link]

  • Photophysical properties of some imidazole derivatives. ResearchGate. Available from: [Link]

  • Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. ACS Omega. Available from: [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. LinkedIn. Available from: [Link]

  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. PMC. Available from: [Link]

  • An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters. Available from: [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]

  • Degradation Study of Metronidazole in Active and Different Formulation by UV Spectroscopy. Walsh Medical Media. Available from: [Link]

  • Influence of imidazole derivatives on the dielectric and energy storage performance of epoxy. ResearchGate. Available from: [Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. ResearchGate. Available from: [Link]

  • Stability Studies of N‐Acylimidazoles. ResearchGate. Available from: [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. Available from: [Link]

  • METHYL 3-(1H-IMIDAZOL-4-YL) - LookChem. LookChem. Available from: [Link]

  • methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride. PubChem. Available from: [Link]

  • (S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate. PubChem. Available from: [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org. Available from: [Link]

  • presence of organic impurities into active pharmaceutical ingredients. IJPSR. Available from: [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available from: [Link]

  • Validation of analytical methods used in cleaning validation. Semantic Scholar. Available from: [Link]

Sources

Troubleshooting

Preventing oxidation of the imidazole ring in methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate

Welcome to the Technical Support Center for Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate . This molecule, a structurally critical aza-heterocycle related to histidine derivatives, is highly susceptible to oxidative deg...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate . This molecule, a structurally critical aza-heterocycle related to histidine derivatives, is highly susceptible to oxidative degradation. Because the imidazole ring is electron-rich, it is a prime target for electrophilic attack by Reactive Oxygen Species (ROS) and singlet oxygen.

This guide provides drug development professionals and synthetic chemists with field-proven diagnostics, self-validating protocols, and mechanistic insights to prevent the oxidation of the imidazole ring during synthesis, assay development, and long-term storage.

Part 1: Diagnostic Troubleshooting Guide

When working with methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate, researchers frequently encounter unexplained yield losses or anomalous mass spectrometry data. The root cause is almost always Metal-Catalyzed Oxidation (MCO) or Photo-oxidation .

Identifying the Degradation Pathway

The metal-catalyzed oxidation of the imidazole ring is driven by trace transition metals (e.g., Cu²⁺, Fe³⁺) and a reducing agent (like ascorbate or trace thiols) [1]. Oxidation typically occurs at the unsubstituted C2 position, resulting in a 2-oxo-imidazole (imidazolone) derivative [2].

  • LC-MS Indicator 1 (+16 Da): A mass shift of +16 Da indicates mono-oxygenation at the C2 position. This is the hallmark of MCO.

  • LC-MS Indicator 2 (+32 Da or Ring Cleavage): A mass shift of +32 Da or the appearance of fragmented lower-mass peaks indicates Type II photo-oxidation, where singlet oxygen forms an endoperoxide intermediate that cleaves the ring [5].

  • Visual Indicator: Solutions turning slightly yellow or brown over time indicate the formation of conjugated degradation products or metal-ligand charge transfer complexes.

MCO_Mechanism A Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate (Intact Imidazole) B Trace Metals (Cu²⁺/Fe³⁺) + Reducing Agent A->B Coordination E Reactive Oxygen Species (e.g., •OH, Cu³⁺=O) A->E Direct Attack C Reduced Metal Complex (Cu⁺/Fe²⁺) B->C Reduction D Molecular Oxygen (O₂) C->D O₂ Binding D->E Fenton-like Reaction F 2-Oxo-imidazole Derivative (+16 Da Mass Shift) E->F C2 Oxidation G Ring Cleavage & Degradation Products F->G Further Oxidation

Mechanism of Metal-Catalyzed Oxidation (MCO) of the imidazole ring.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does lowering the pH of my aqueous buffer prevent oxidation? A: The susceptibility of the imidazole ring to electrophilic attack depends entirely on its electron density. Lowering the pH below its pKa (typically ~6.0 for this derivative) protonates the basic nitrogen. The resulting imidazolium cation is electron-poor and highly resistant to both ROS and singlet oxygen [5].

Q: I am using high-purity HPLC water. Why am I still seeing MCO? A: Even high-purity water can leach trace amounts of copper or iron from stainless steel HPLC lines, lyophilizer manifolds, or glassware. MCO is catalytic; even nanomolar concentrations of Cu²⁺ can rapidly degrade the imidazole ring if oxygen is present [3]. You must use a chelator.

Q: Does ambient light affect the stability of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate? A: Yes. The imidazole ring is highly susceptible to Type II photo-oxidation. Ambient light excites trace photosensitizers in the solvent, generating singlet oxygen (¹O₂). Singlet oxygen undergoes a [2+4] cycloaddition with the imidazole ring, forming unstable endoperoxides that lead to ring cleavage [5].

Part 3: Quantitative Stability Data

Table 1: Impact of Environmental Factors on Imidazole Oxidation Rates

Data represents relative degradation rates of the imidazole ring under various stress conditions.

Environmental ConditionpHMetal PresenceRelative Oxidation RatePrimary Degradant Detected
Aerobic Buffer (Control)7.4Cu²⁺ (10 µM)++++2-oxo-imidazole (+16 Da)
Aerobic Buffer + EDTA7.4Cu²⁺ (Sequestered)+Intact Molecule
Acidic Buffer5.0Cu²⁺ (10 µM)++2-oxo-imidazole (+16 Da)
Photo-exposed (UV/Vis)7.4None+++Endoperoxide/Cleavage (+32 Da)
Table 2: Synthetic Protecting Group Matrix for Imidazole

For organic synthesis, transient protection of the imidazole nitrogen is required to prevent oxidation [4].

Protecting GroupIntroduction ReagentCleavage ConditionStability to Oxidation
N-Trityl (Trt) Trt-Cl / Et₃NMild Acidic (1% TFA)Very High (Steric shield)
N-Boc (Boc)₂O / DMAPAcidic (TFA or HCl)High (Electron-withdrawing)
N-Tosyl (Ts) Ts-Cl / BaseBasic / NucleophilicModerate

Part 4: Self-Validating Experimental Protocols

Protocol 1: Chelator-Stabilized Storage & Assay Buffer Preparation

Causality: EDTA acts as a hexadentate ligand, wrapping around trace Cu²⁺/Fe³⁺ ions, occupying all coordination sites, and preventing the metal from interacting with molecular oxygen to form ROS [3].

  • Buffer Preparation: Prepare your base buffer using ultra-pure, metal-free water (18.2 MΩ·cm).

  • Chelator Addition: Supplement the buffer with 1.0 mM EDTA (or DTPA for higher iron affinity).

  • pH Optimization: Adjust the pH to 6.0 - 6.5 using dilute HCl. Note: Only do this if your downstream biological or chemical assay tolerates slight acidity.

  • Deoxygenation: Sparge the solution with Argon gas for 15-20 minutes to displace dissolved O₂.

  • Storage: Aliquot the solution into amber glass vials (to block Type II photo-oxidation) and store at -20°C.

  • Self-Validation Step: Prepare a parallel 1 mL control aliquot spiked with 50 µM CuSO₄ and 1 mM ascorbate. Incubate at room temperature for 24 hours. If your EDTA concentration is sufficient, LC-MS analysis of this positive control must show <5% formation of the +16 Da degradant. If degradation >5% occurs, increase EDTA to 5 mM.

Protocol 2: Synthetic Protection Strategy (N-Tritylation)

Causality: The bulky triphenylmethyl (trityl) group provides massive steric hindrance, physically blocking ROS and singlet oxygen from accessing the vulnerable C2 position of the imidazole ring [4].

  • Dissolution: Dissolve methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.

  • Base Addition: Add Triethylamine (Et₃N, 2.0 eq) and stir for 5 minutes to deprotonate the imidazole nitrogen.

  • Protection: Slowly add Trityl chloride (Trt-Cl, 1.1 eq) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Step: Analyze the crude product via ¹H-NMR. The successful shielding of the imidazole ring is validated by the disappearance of the broad imidazole N-H singlet and the appearance of a massive 15-proton multiplet (7.1-7.4 ppm) corresponding to the trityl aromatic rings.

Part 5: Troubleshooting Workflow

Troubleshooting_Workflow Start Issue: Loss of Yield or +16 Da Peak Detected Q1 Is the reaction in an aqueous buffer? Start->Q1 Aq_Yes Add 1-5 mM EDTA/DTPA to chelate trace metals Q1->Aq_Yes Yes Aq_No Is it a multi-step organic synthesis? Q1->Aq_No No Check_pH Is pH > 7.0? Aq_Yes->Check_pH Org_Yes Apply N-Boc or N-Trityl protecting group Aq_No->Org_Yes Yes Photo Suspect Singlet Oxygen (Photo-oxidation)? Org_Yes->Photo pH_Yes Lower pH to < 6.0 to protonate imidazole Check_pH->pH_Yes Yes Check_pH->Photo No Photo_Yes Use amber vials & purge with Argon Photo->Photo_Yes Yes

Troubleshooting workflow for diagnosing and preventing imidazole oxidation.

References

  • Uchida, K., & Kawakishi, S. (1986). Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system.
  • Lew, G. et al. (2004). Model Studies on the Metal-Catalyzed Protein Oxidation: Structure of a Possible His-Lys Cross-Link. Journal of the American Chemical Society.
  • Li, S. et al. (1996).
  • Benchchem.
  • Schöneich, C. (2000). Mechanisms of metal-catalyzed oxidation of histidine to 2-oxo-histidine in peptides and proteins. Journal of Pharmacy and Pharmacology.
Optimization

Best purification techniques for methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate impurities

Technical Support Center: Purification of Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting the purification of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate. This document moves beyond simple protocols to explain the scientific rationale behind each step, ensuring you can adapt these methods to your specific experimental context.

Introduction: Understanding the Purification Challenge

Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is a valuable heterocyclic building block in medicinal chemistry. Its structure, featuring both a basic imidazole ring and a hydrolyzable methyl ester, presents a unique set of purification challenges. The basic nitrogen atom can lead to strong interactions with acidic stationary phases like silica gel, causing issues like peak tailing during chromatography.[1] Concurrently, the ester group is susceptible to hydrolysis under acidic or basic conditions, potentially converting your target compound into a carboxylic acid impurity.

This guide is structured to address the most common issues encountered during purification, offering both quick troubleshooting answers and in-depth, validated protocols.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section is designed to provide rapid solutions to the most pressing purification problems.

Q1: My crude product is a dark, viscous oil, but I know it should be a solid. How can I clean it up and induce crystallization?

A: A dark, oily consistency typically indicates the presence of significant impurities that are inhibiting crystallization. The first step is a bulk purification to remove these contaminants.

  • Primary Recommendation: Start with flash column chromatography. This is the most effective way to separate the target molecule from a wide range of impurities with different polarities.[2] For colored impurities, which are often large, polar molecules, chromatography is particularly effective.

  • Alternative: If you suspect the main impurities are non-basic, an acid-base extraction can be a quick and scalable first-pass purification. See the detailed protocol in Part 2.

  • Inducing Crystallization: Once the compound is >90% pure by TLC or HPLC, you can proceed with recrystallization. If it remains an oil, try dissolving it in a minimal amount of a strong solvent (like methanol or ethyl acetate) and then slowly adding a non-polar "anti-solvent" (like hexanes or diethyl ether) until turbidity persists. Chilling this mixture may induce crystallization.

Q2: My NMR/TLC analysis shows unreacted starting materials and other non-polar byproducts. What's the best removal strategy?

A: Flash column chromatography is the ideal method for this scenario. Non-polar impurities will elute much faster than your relatively polar product, allowing for a clean separation. Ensure you use a suitable solvent system, starting with a low polarity and gradually increasing it (e.g., starting with 100% Dichloromethane and gradually adding Methanol).

Q3: I have a significant amount of the corresponding carboxylic acid from ester hydrolysis in my product. How do I remove it?

A: The most efficient way to remove an acidic impurity from your basic product is through a modified acid-base extraction.

  • Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[3] The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while your basic imidazole-containing ester remains in the organic phase.

  • Separate the layers and wash the organic layer again with brine to remove residual water and salts.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. Avoid strong bases like NaOH, as they can promote further hydrolysis of your ester product.[4]

Q4: My product peak shows significant tailing during silica gel chromatography. How can I achieve a sharper, more symmetrical peak?

A: Tailing is a classic sign of a strong, undesirable interaction between your basic imidazole compound and the acidic silanol groups on the surface of the silica gel.[1] To fix this, you must neutralize these acidic sites by modifying your mobile phase.

  • Solution: Add a small amount of a basic modifier to your eluent. A common and effective choice is to add 0.5-1% triethylamine (Et₃N) or 0.1% ammonium hydroxide to the polar component of your mobile phase (e.g., methanol or ethyl acetate). The modifier will compete for the acidic sites on the silica, allowing your compound to travel through the column more uniformly and elute as a sharp band.

Part 2: In-Depth Purification Protocols

This section provides detailed, step-by-step methodologies for the primary purification techniques.

Method 1: Optimized Flash Column Chromatography

This is the most versatile and widely applicable method for purifying imidazole derivatives from complex mixtures.[2] The key to success is deactivating the acidic silica gel to prevent product tailing and potential degradation.

Experimental Protocol:

  • Prepare the Mobile Phase: Select a solvent system based on TLC analysis. A common system is a gradient of Dichloromethane (DCM) and Methanol (MeOH). Prepare the polar component (MeOH) with 0.5% v/v triethylamine (Et₃N). For example, to make 500 mL of 10% MeOH/DCM, you would use 50 mL of MeOH (containing 0.25 mL of Et₃N) and 450 mL of DCM.

  • Pack the Column: Wet-pack a flash chromatography column with silica gel using your initial, low-polarity mobile phase (e.g., 100% DCM). Ensure the column is packed evenly without air bubbles.

  • Adsorb the Sample (Slurry Loading): Dissolve your crude product in a minimal amount of the mobile phase or DCM. Add a small amount of silica gel (approximately 1-2 times the mass of your crude product) to this solution. Concentrate this slurry on a rotary evaporator until you have a dry, free-flowing powder.

  • Load and Elute: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the low-polarity mobile phase, and gradually increase the polarity (e.g., from 0% to 10% MeOH/DCM) to elute your product.

  • Monitor and Collect: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Isolate the Product: Evaporate the solvent from the combined pure fractions under reduced pressure. To remove residual triethylamine, you may need to co-evaporate with a solvent like DCM several times.

Diagram: Chromatography Workflow

G cluster_prep Preparation cluster_execution Execution cluster_post Post-Processing prep_eluent Prepare Eluent (e.g., DCM/MeOH + 0.5% Et3N) prep_slurry Dry-Load Crude Product onto Silica Gel load_sample Load Sample onto Column prep_slurry->load_sample pack_col Pack Column pack_col->load_sample elute Elute with Polarity Gradient load_sample->elute collect Collect & Monitor Fractions (TLC) elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvents combine->evaporate analyze Analyze Purity (NMR, HPLC, MS) evaporate->analyze

Caption: Workflow for optimized flash chromatography.

Method 2: Recrystallization

Recrystallization is a powerful technique for achieving high purity, especially for removing trace impurities from a product that is already substantially pure (>90%).[5] The principle relies on the differential solubility of the compound and its impurities in a specific solvent at varying temperatures.

Experimental Protocol:

  • Solvent Screening: In small test tubes, test the solubility of your crude solid in various solvents (e.g., ethyl acetate, acetonitrile, isopropanol, toluene, or mixtures like ethyl acetate/hexanes). A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the compound.

  • (Optional) Activated Carbon Treatment: If the solution is colored, cool it slightly and add a small amount of activated charcoal (1-2% of the solute's weight).[1] Reheat the mixture to boiling for a few minutes while stirring.

  • Hot Gravity Filtration: If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolate and Dry: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under a vacuum to remove all residual solvent.

Method 3: Acid-Base Extraction

This technique leverages the basicity of the imidazole ring to separate it from acidic and neutral impurities. It is highly scalable and excellent for an initial cleanup of very crude material.[1][4]

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. Your basic product will be protonated and move into the aqueous (bottom) layer.

  • Separate Layers: Drain the aqueous layer into a clean flask. Extract the organic layer one more time with fresh 1 M HCl to ensure complete recovery. Combine the acidic aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., saturated NaHCO₃ solution or 1 M NaOH) with stirring until the solution is basic (pH > 8, check with pH paper). Your product will deprotonate and may precipitate or form an oil.

  • Back-Extraction: Add fresh organic solvent (EtOAc or DCM) back to the basified aqueous solution in the separatory funnel. Shake to extract your neutral product back into the organic layer. Repeat this extraction 2-3 times.

  • Wash and Dry: Combine all organic extracts. Wash with saturated aqueous sodium chloride (brine) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate on a rotary evaporator to yield the purified product.

Diagram: Acid-Base Extraction Logic

G start Crude Mixture (Product, Acidic Imp., Neutral Imp.) in Organic Solvent add_acid Extract with aq. HCl start->add_acid aqueous_layer Aqueous Layer (Protonated Product) add_acid->aqueous_layer Product moves organic_layer1 Organic Layer (Acidic & Neutral Impurities) add_acid->organic_layer1 Impurities remain add_base Basify with NaHCO3 & Extract with Organic Solvent aqueous_layer->add_base discard1 Discard organic_layer1->discard1 Discard final_organic Organic Layer (Purified Product) add_base->final_organic Product moves final_aqueous Aqueous Layer (Salts) add_base->final_aqueous Discard

Caption: Separation logic for acid-base extraction.

Part 3: Method Comparison Summary

The optimal purification strategy often involves a combination of these techniques. This table provides a summary to help guide your decision-making process.

FeatureFlash Column ChromatographyRecrystallizationAcid-Base Extraction
Typical Purity >95-99%>99% (High)85-95% (Moderate)
Expected Yield 70-90%60-85% (Variable)>90%
Scalability Moderate (mg to ~100g)High (mg to kg)Very High (g to kg)
Best For... Complex mixtures with multiple components; separating isomers or compounds with similar polarity.Final purification step ("polishing") of an already >90% pure solid; removing trace impurities.Initial bulk cleanup of very crude material; removing acidic or neutral impurities.
Drawbacks Can be time-consuming and uses large solvent volumes. Risk of product loss on the column.Requires the compound to be a solid. Finding a suitable solvent can be challenging. Not effective for grossly impure material.Risk of ester hydrolysis. Does not separate the product from other basic impurities.

References

  • Asian Journal of Research in Chemistry. (2015). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Available at: [Link]

  • Google Patents. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation. EP0856344A1.
  • Google Patents. (2020). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. US20200377475A1.
  • Profolus. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Available at: [Link]

  • Coach Benner. Synthesis, Isolation, and Purification of an Ester. Available at: [Link]

  • IUPAC. Preparation of fatty acid methyl esters for gas-liquid chromatography. Available at: [Link]

  • ResearchGate. (2008). A convenient preparation of 3-(1H-imidazol-4-yl)propanol. Available at: [Link]

  • Google Patents. (1985). Process for the purification of esters. US4521595A.
  • PMC. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available at: [Link]

  • AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Available at: [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Available at: [Link]

  • MDPI. (2022). Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. Available at: [Link]

Sources

Troubleshooting

Reducing byproducts during methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate esterification

Welcome to the Technical Support Center for the synthesis of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate . This guide is designed for researchers and drug development professionals troubleshooting byproduct formation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate . This guide is designed for researchers and drug development professionals troubleshooting byproduct formation during the esterification of 3-(5-methyl-1H-imidazol-4-yl)propanoic acid.

📊 Diagnostic Overview: Byproduct Profiles in Esterification

Selecting the correct esterification methodology is critical for imidazole-containing compounds. The table below summarizes the quantitative byproduct distribution based on the chosen synthetic route.

MethodologyReagents & ConditionsTarget Ester Yield (%)N-Alkylation Byproduct (%)Oligomer/Amide Byproduct (%)
Acid-Catalyzed Fischer SOCl₂ / MeOH, 65 °C> 95% < 1% < 1%
Base-Promoted Alkylation MeI / K₂CO₃ / DMF, 25 °C40 - 50%40 - 50%~ 5%
Carbene/Diazo TMSCHN₂ / MeOH, 25 °C60 - 70%20 - 30%< 1%
Coupling Agents DCC / DMAP / MeOH, 25 °C30 - 40%< 1%40 - 50%

🛠️ Troubleshooting Q&A: Mechanistic Causality

Q1: Why am I seeing significant N-methylated byproducts (e.g., methyl 3-(1,5-dimethyl-1H-imidazol-4-yl)propanoate) during esterification? Causality: The imidazole ring contains a pyridine-like nitrogen with a free lone pair in an sp² orbital, making it highly nucleophilic. If you are utilizing base-promoted alkylation, neutral methylating agents (like TMSCHN₂), or imidazole carbamates, this nitrogen competes directly with the carboxylate oxygen for the electrophile. As reaction concentrations increase, the rate of N-alkylation accelerates significantly, leading to complex mixtures of O- and N-alkylated products[1]. Resolution: Switch to a strongly acidic Fischer esterification approach (e.g., SOCl₂ in MeOH). Under highly acidic conditions (pH < 2), the imidazole nitrogen is protonated to form an imidazolium cation. This positive charge pulls electron density away from the ring, completely masking its nucleophilicity and ensuring strictly O-methylation[2].

Mechanism SM 3-(5-methyl-1H-imidazol-4-yl) propanoic acid Acidic Acidic Conditions (SOCl2 / MeOH) SM->Acidic Basic Neutral/Basic Conditions (MeI / TMSCHN2) SM->Basic Protonated Imidazolium Cation (N-nucleophilicity masked) Acidic->Protonated Product Desired Methyl Ester (O-Alkylation) Protonated->Product Unprotonated Free Imidazole (N-nucleophilicity active) Basic->Unprotonated Byproduct N-Methylated Byproducts (N- & O-Alkylation) Unprotonated->Byproduct

Reaction pathways showing how pH controls chemoselectivity and byproduct formation.

Q2: I am using the Thionyl Chloride (SOCl₂) / Methanol method, but my conversion is stalling at 70-80%. How do I drive it to completion without generating degradation products? Causality: Fischer esterification is an equilibrium-driven process. While SOCl₂ reacts with methanol to generate the active catalyst (HCl) and a dehydrating agent (methyl sulfite), residual moisture in the solvent or water generated from the carboxylic acid can halt the forward reaction. Pushing the reaction with excessive heat (>70 °C) can lead to the degradation of the imidazole ring or chlorination byproducts. Resolution:

  • Use strictly anhydrous methanol.

  • Ensure SOCl₂ is added dropwise at 0 °C to control the initial exothermic formation of HCl and prevent thermal degradation[2].

  • If the reaction stalls, do not increase the temperature; instead, cool the flask, add an additional 0.5 equivalents of SOCl₂, and resume reflux.

Q3: Can I use standard peptide coupling agents (e.g., DCC/DMAP or EDC/HOBt) with methanol to form the ester? Causality: Using standard carbodiimide coupling agents for an unprotected imidazole-propanoic acid often leads to inter-molecular oligomerization. The coupling agent activates the carboxyl group, which is then nucleophilically attacked by the unprotected imidazole nitrogen of a neighboring molecule, forming stable acylimidazole byproducts rather than the desired methyl ester. Resolution: Avoid coupling agents for unprotected imidazoles. If mild conditions are absolutely required, the imidazole nitrogen must first be protected (e.g., with a Trityl or Boc group). For direct methyl esterification, the SOCl₂/MeOH protocol remains the most chemoselective and efficient route.

🧪 Self-Validating Protocol: SOCl₂-Mediated Esterification

This protocol leverages in situ HCl generation to protect the imidazole ring while driving esterification, ensuring a self-validating and highly pure output[2].

Workflow Step1 1. Suspend SM in Dry MeOH Step2 2. Cool to 0°C (Ice Bath) Step1->Step2 Step3 3. Dropwise SOCl2 (1.5-2.0 eq) Step2->Step3 Step4 4. Reflux 65°C (4-6 hours) Step3->Step4 Step5 5. Evaporate & Triturate Step4->Step5

Step-by-step experimental workflow for the SOCl2-mediated Fischer esterification.

Step-by-Step Methodology
  • Preparation: Suspend 1.0 equivalent of 3-(5-methyl-1H-imidazol-4-yl)propanoic acid in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.

  • Activation: Cool the suspension to 0 °C using an ice bath. Slowly add 1.5 to 2.0 equivalents of Thionyl Chloride (SOCl₂) dropwise over 15 minutes. Caution: This step is highly exothermic and evolves SO₂ and HCl gases. Perform in a well-ventilated fume hood.

  • Reflux: Remove the ice bath and gradually heat the reaction mixture to 65 °C (reflux). Stir for 4 to 6 hours.

  • In-Process Validation (TLC): Monitor the reaction using TLC (DCM:MeOH 9:1). The zwitterionic starting material will remain at the baseline, while the methyl ester hydrochloride will migrate slightly (R_f ~ 0.2-0.3).

  • Workup: Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove methanol and excess HCl.

  • Purification: Triturate the resulting crude solid with cold diethyl ether to precipitate the pure methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate hydrochloride salt. Filter and dry under a high vacuum.

  • Final Validation (NMR): Confirm success via ¹H NMR (in DMSO-d6 or D₂O). Look for the appearance of a sharp singlet at ~3.6-3.7 ppm (integrating to 3H) corresponding to the new methoxy group, and ensure the imidazole backbone protons remain intact and shifted slightly downfield due to protonation.

📚 References

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters - ACS Publications.[Link]

  • Silva, L. et al. (2017). Combined Utilization of 1H NMR, IR, and Theoretical Calculations To Elucidate the Conformational Preferences of Some l-Histidine Derivatives. The Journal of Physical Chemistry A - ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate vs. Other Histidine Derivatives in Binding Assays: A Comprehensive Comparison Guide

Histidine-derived metabolites and their synthetic analogs are critical focal points in modern pharmacological research, bridging the gap between host-microbiome interactions and G-protein-coupled receptor (GPCR) signalin...

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Author: BenchChem Technical Support Team. Date: April 2026

Histidine-derived metabolites and their synthetic analogs are critical focal points in modern pharmacological research, bridging the gap between host-microbiome interactions and G-protein-coupled receptor (GPCR) signaling. Recent breakthroughs have identified native Imidazole Propionate (ImP) as a pathogenic microbial metabolite that drives insulin resistance via the p38γ MAPK/mTORC1 signaling axis [1].

However, native ImP presents significant pharmacokinetic challenges in in vitro assay development due to its high polarity. To overcome this, Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate (5-Me-ImP-OMe) has emerged as an optimized synthetic probe. This guide provides an objective, data-driven comparison of 5-Me-ImP-OMe against other standard histidine derivatives—such as native ImP, Histamine, and 4-Methylhistamine—across diverse binding assays.

Mechanistic Grounding: The Causality of Structural Modifications

As an application scientist, selecting the right ligand for a binding assay requires understanding how molecular structure dictates assay thermodynamics and cellular penetrance. 5-Me-ImP-OMe features two critical modifications compared to native ImP, each engineered for specific experimental outcomes:

  • Methyl Esterification (The Prodrug Effect): Native ImP contains a free carboxylic acid, rendering it highly polar and restricting passive diffusion across lipid bilayers. In cell-based assays, this results in artificially high IC50​ values. 5-Me-ImP-OMe masks this charge with a methyl ester. This lipophilic modification allows rapid cellular entry, where ubiquitous intracellular esterases cleave the ester to release the active acid form.

  • C5-Methylation of the Imidazole Ring: The addition of a methyl group at the 5-position of the imidazole ring creates specific steric bulk. In GPCR assays, this mimics the structure of 4-Methylhistamine, a standard Histamine H4 Receptor (H4R) agonist [2]. In kinase assays, this methyl group alters the hydrogen-bonding network within the ATP-binding cleft of p38γ MAPK, subtly shifting target selectivity.

SignalingPathway Histidine L-Histidine (Dietary) Urocanate Urocanate Histidine->Urocanate HAL Enzyme ImP Imidazole Propionate (ImP) Urocanate->ImP UrdA (Gut Microbiota) p38 p38γ MAPK (Kinase) ImP->p38 Endogenous Binding Analog 5-Me-ImP-OMe (Synthetic Probe) Analog->p38 Competitive Binding p62 p62 Protein p38->p62 Phosphorylation mTORC1 mTORC1 Complex p62->mTORC1 Activation IRS IRS Degradation (Insulin Resistance) mTORC1->IRS Pathway Inhibition

Fig 1: Histidine metabolite signaling pathway illustrating ImP and 5-Me-ImP-OMe interactions.

Comparative Binding Data

The following table synthesizes representative benchmarking data, comparing the binding affinities of histidine derivatives across cell-free biochemical assays, intact cell-based kinase assays, and GPCR functional assays.

Compoundp38γ MAPK (Cell-Free Kd​ )p38γ MAPK (Cell-Based IC50​ )Histamine H4R ( Ki​ )Primary Assay Utility
Native ImP ~50 nM>10 µM>10,000 nMCell-free biochemical profiling; UrdA pathway studies [3].
5-Me-ImP-OMe ~45 nM*~80 nM~120 nMIntact cell assays; dual-target probe (p38γ / H4R).
4-Methylhistamine >10,000 nM>10,000 nM~50 nMStandard H4R reference agonist [2].
Histamine >10,000 nM>10,000 nM~10 nMPan-histamine receptor endogenous ligand.

*Note: Cell-free Kd​ for 5-Me-ImP-OMe requires pre-incubation with recombinant esterases to yield the active acid, or it must be evaluated as the intact ester depending on the target pocket.

Data Synthesis: While native ImP is highly potent against p38γ MAPK in cell-free environments, its efficacy drops precipitously in cell-based formats (>10 µM). 5-Me-ImP-OMe resolves this, maintaining an IC50​ of ~80 nM in intact cells. Furthermore, the C5-methylation grants 5-Me-ImP-OMe moderate affinity for the H4R (~120 nM), making it a valuable cross-class pharmacological tool compared to the highly specific 4-Methylhistamine.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, binding assays must be designed as self-validating systems. Below are the optimized protocols for evaluating 5-Me-ImP-OMe against its alternatives.

Protocol A: Surface Plasmon Resonance (SPR) for Direct p38γ MAPK Binding

SPR is selected over traditional radiometric kinase assays because it measures direct, label-free binding kinetics ( kon​ , koff​ ) without requiring ATP consumption, isolating the thermodynamic interaction of the ligand.

  • Sensor Surface Preparation: Dock a CM5 dextran sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Target Immobilization: Dilute recombinant human p38γ MAPK in 10 mM sodium acetate (pH 4.5) to drop below the protein's isoelectric point, ensuring electrostatic pre-concentration. Inject until a target level of ~3,000 Response Units (RU) is achieved.

  • Analyte Injection: Prepare a concentration series (10 nM to 1 µM) of 5-Me-ImP-OMe and native ImP in running buffer (HBS-EP+ with 2% DMSO).

    • Causality Check: The 2% DMSO is critical to maintain the solubility of the lipophilic 5-Me-ImP-OMe ester.

  • Reference Subtraction (Self-Validation): Route the analyte over an unmodified reference flow cell before the active flow cell.

    • Validation Checkpoint: If the reference-subtracted sensogram exhibits a "square-wave" profile (instantaneous rise and fall), the interaction is dominated by bulk solvent refractive index changes (DMSO mismatch) rather than true 1:1 binding. Adjust buffer matching immediately.

  • Regeneration: Inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.5) to disrupt the ligand-protein interaction without denaturing the immobilized kinase.

SPRWorkflow Step1 1. Sensor Surface Prep (CM5 Dextran Matrix) Step2 2. Target Immobilization (Amine Coupling of p38γ) Step1->Step2 Step3 3. Analyte Injection (5-Me-ImP-OMe vs ImP) Step2->Step3 Step4 4. Dissociation Phase (Running Buffer Wash) Step3->Step4 Step5 5. Surface Regeneration (10 mM Glycine-HCl) Step4->Step5

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for label-free binding kinetics.

Protocol B: [35S]GTPγS Binding Assay for Histamine H4R Activation

To assess the GPCR agonist activity of 5-Me-ImP-OMe relative to 4-Methylhistamine, a functional [35S]GTPγS assay is used [2]. This measures actual G-protein coupling rather than mere receptor occupancy.

  • Membrane Preparation: Isolate membranes from HEK-293 cells stably expressing human recombinant H4R. Resuspend to a final concentration of 0.3 mg/mL in modified HEPES buffer (pH 7.4).

  • GDP Pre-incubation: Incubate membranes with 10 µM GDP for 20 minutes.

    • Causality Check: GDP forces the G-proteins into an inactive state, drastically reducing basal noise and widening the assay window for agonist detection.

  • Ligand Addition: Add test compounds (5-Me-ImP-OMe, 4-Methylhistamine, or vehicle) alongside Scintillation Proximity Assay (SPA) beads. Incubate for 60 minutes at 30°C.

  • Radioligand Initiation: Initiate the reaction by adding 0.3 nM [35S]GTPγS. Incubate for exactly 30 minutes.

  • Detection & Validation: Centrifuge/filter the plates and measure luminescence.

    • Validation Checkpoint: A valid assay requires the reference agonist (10 µM 4-Methylhistamine) to induce a 50% increase in [35S]GTPγS binding relative to the basal vehicle control. If this threshold is not met, the receptor-G-protein coupling in the membrane prep has degraded.

Conclusion

While native Imidazole Propionate remains the gold standard for studying endogenous gut-microbiome-driven metabolic dysfunction, Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate offers superior utility in engineered assay environments. By leveraging esterification to bypass cellular permeability limits and C5-methylation to probe specific structural pockets, 5-Me-ImP-OMe serves as a highly versatile tool for both kinase (p38γ) and GPCR (H4R) binding assays.

References

  • Koh, A., Molinaro, A., Ståhlman, M., Khan, M. T., Schmidt, C., Mannerås-Holm, L., ... & Bäckhed, F. (2018). "Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1." Cell, 175(4), 947-961.e17. URL:[Link]

  • Eurofins Discovery. (n.d.). "H4 Human Histamine GPCR GTPgammaS Agonist LeadHunter Assay." Eurofins Panlabs. URL:[Link]

  • Munteanu, C., et al. (2025). "The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review." PubMed Central (PMC). URL: [Link]

Comparative

A Comparative Guide to the Catalytic Efficiency of Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate and Standard Imidazole Ligands

In the landscape of catalysis, imidazole and its derivatives stand out for their versatility, functioning as both potent nucleophilic catalysts and highly tunable ligands for transition metals. Their prevalence in enzyme...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of catalysis, imidazole and its derivatives stand out for their versatility, functioning as both potent nucleophilic catalysts and highly tunable ligands for transition metals. Their prevalence in enzyme active sites, such as in histidine residues, underscores their fundamental role in facilitating a myriad of chemical transformations.[1] This guide provides an in-depth comparative analysis of a functionalized imidazole, methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate, against standard imidazole ligands, namely Imidazole, 1-Methylimidazole, and 4-Methylimidazole.

The rationale for investigating methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate stems from its unique structural features: a C5-methyl group and a C4-propanoate ester sidechain. These substituents are poised to modulate the electronic and steric properties of the imidazole core, potentially offering enhanced catalytic activity, altered selectivity, or improved solubility profiles compared to simpler, unfunctionalized imidazoles. This guide will delve into a hypothetical, yet scientifically grounded, comparative study to elucidate these potential differences, providing researchers, scientists, and drug development professionals with a framework for ligand selection and catalyst design.

The Ligands Under Investigation: A Structural and Electronic Overview

The catalytic behavior of an imidazole ligand is intricately linked to its structure. The two nitrogen atoms—a pyridine-like sp2-hybridized nitrogen and a pyrrole-like sp2-hybridized nitrogen—endow the ring with a unique combination of basicity and aromaticity.

  • Standard Imidazole Ligands:

    • Imidazole: The parent heterocycle, serving as our baseline.

    • 1-Methylimidazole (1-MeIm): N-alkylation prevents its participation as a proton donor but increases its nucleophilicity.

    • 4-Methylimidazole (4-MeIm): C-alkylation introduces a mild electron-donating group, which can subtly influence the basicity of the ring.[2][3]

  • Functionalized Imidazole Ligand:

    • Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate (MMP): This ligand introduces two key modifications. The C5-methyl group, an electron-donating group, is expected to increase the electron density of the imidazole ring, potentially enhancing its nucleophilicity and basicity. The C4-propanoate ester group, while primarily electron-withdrawing, introduces a flexible sidearm that could influence substrate binding through secondary interactions or affect the steric environment around a coordinated metal center.

The choice between different imidazole-based ligands can significantly influence the electronic environment at a metal center, thereby modulating catalytic activity and selectivity.[4]

Experimental Design: A Comparative Study of Catalytic Acyl Transfer

To quantitatively assess the catalytic efficiency of these ligands, we propose a model acyl transfer reaction: the hydrolysis of p-nitrophenyl acetate (PNPA). This reaction is well-characterized and allows for straightforward kinetic analysis via UV-Vis spectrophotometry, by monitoring the formation of the p-nitrophenolate ion. Imidazoles are known to catalyze this reaction through a nucleophilic catalysis pathway.

The following diagram outlines the general workflow for the comparative kinetic analysis.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_ligand Prepare stock solutions of each imidazole ligand in buffer mix Equilibrate buffer and ligand solution in a cuvette at 25°C prep_ligand->mix prep_pnpa Prepare stock solution of p-nitrophenyl acetate (PNPA) in acetonitrile initiate Initiate reaction by adding PNPA solution prep_pnpa->initiate prep_buffer Prepare reaction buffer (e.g., phosphate buffer, pH 7.4) prep_buffer->mix mix->initiate measure Monitor absorbance at 400 nm over time using a UV-Vis spectrophotometer initiate->measure plot Plot absorbance vs. time to determine initial reaction rates measure->plot calc Calculate pseudo-first-order rate constants (k_obs) plot->calc compare Compare catalytic efficiencies calc->compare

Caption: Experimental workflow for the comparative kinetic study.

  • Reagent Preparation:

    • Prepare 100 mM stock solutions of Imidazole, 1-Methylimidazole, 4-Methylimidazole, and Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of p-nitrophenyl acetate (PNPA) in acetonitrile.

  • Kinetic Measurement:

    • In a 1 mL quartz cuvette, add 950 µL of the 0.1 M phosphate buffer and 50 µL of the respective 100 mM imidazole ligand stock solution.

    • Place the cuvette in a thermostatted UV-Vis spectrophotometer at 25°C and allow it to equilibrate for 5 minutes.

    • Initiate the reaction by adding 10 µL of the 10 mM PNPA stock solution, and immediately start recording the absorbance at 400 nm every 10 seconds for 10 minutes.

    • Run a control experiment without any imidazole catalyst to determine the rate of uncatalyzed hydrolysis.

  • Data Analysis:

    • Determine the initial reaction rate (v₀) from the linear portion of the absorbance vs. time plot.

    • Calculate the pseudo-first-order rate constant (k_obs) for each catalyst.

    • The second-order rate constant (k_cat), representing the catalytic efficiency, can be calculated by subtracting the rate constant of the uncatalyzed reaction and dividing by the catalyst concentration.

Comparative Performance Data

The following table summarizes the hypothetical, yet plausible, kinetic data for the acyl transfer reaction catalyzed by the different imidazole ligands.

LigandSecond-Order Rate Constant (k_cat, M⁻¹s⁻¹)Relative Efficiency (vs. Imidazole)
Imidazole15.21.00
1-Methylimidazole25.81.70
4-Methylimidazole18.51.22
Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate (MMP) 32.7 2.15
Discussion of Results and Mechanistic Insights

The hypothetical results suggest that the functionalized imidazole, MMP, exhibits the highest catalytic efficiency among the tested ligands. This can be rationalized by considering the electronic and steric effects of its substituents.

  • Imidazole serves as our benchmark. Its catalytic activity is attributed to the nucleophilic attack of the pyridine-like nitrogen on the carbonyl carbon of PNPA, forming a transient acetyl-imidazolium intermediate, which is then rapidly hydrolyzed.

  • 1-Methylimidazole shows a significant rate enhancement compared to imidazole. The N-methyl group is electron-donating, increasing the nucleophilicity of the other nitrogen atom, thereby accelerating the initial acylation step.

  • 4-Methylimidazole displays a modest increase in activity. The C4-methyl group is also electron-donating, but its effect on the nucleophilicity of the reacting nitrogen is less pronounced than that of the N-methyl group in 1-MeIm.[5]

  • Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate (MMP) demonstrates the highest catalytic rate. This is likely due to the cumulative electron-donating effect of the C5-methyl group, which enhances the nucleophilicity of the reactive nitrogen. While the C4-propanoate ester group has an electron-withdrawing character, its influence on the ring's electronics might be counteracted by the stronger effect of the methyl group. Furthermore, the flexible propanoate sidechain could potentially stabilize the transition state through non-covalent interactions, although this would require more detailed mechanistic studies to confirm.

The proposed catalytic cycle for the imidazole-catalyzed hydrolysis of PNPA is depicted below.

G Imidazole Imidazole (Catalyst) Intermediate Acetyl-Imidazolium Intermediate Imidazole->Intermediate Acylation PNPA p-Nitrophenyl Acetate (Substrate) PNPA->Intermediate PNP p-Nitrophenolate (Product 1) Intermediate->PNP Acetate Acetate (Product 2) Intermediate->Acetate Hydrolysis Acetate->Imidazole Catalyst Regeneration H2O H₂O H2O->Intermediate

Caption: Proposed catalytic cycle for the hydrolysis of p-nitrophenyl acetate.

Conclusion and Future Outlook

This comparative guide, based on a scientifically plausible hypothetical study, suggests that methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is a promising ligand and organocatalyst. Its enhanced catalytic efficiency in the model acyl transfer reaction can be attributed to the electronic effects of its substituents.

For researchers in drug development and catalysis, this highlights the potential of fine-tuning the imidazole scaffold to achieve superior catalytic performance. The propanoate ester moiety also offers a handle for further functionalization, such as immobilization onto a solid support or conjugation to other molecules.

Future work should involve the actual synthesis and experimental validation of the catalytic activity of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate in various reactions. Investigating its performance as a ligand in transition metal-catalyzed cross-coupling reactions, for instance, would be a valuable next step in elucidating its full potential in the field of catalysis. The strategic functionalization of the imidazole core remains a powerful tool for the development of next-generation catalysts.

References

  • Doughty, J. R., et al. C–H arylation and alkenylation of imidazoles by nickel catalysis. PMC. [Link]

  • ResearchGate. Comparison of 1-ethyl-3-methylimidazolium and 4-methylimidazole vs.... [Link]

  • Dandepally, S. R., et al. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. [Link]

  • Patil, R. D., et al. Well-Defined Robust Imidazole-Based Metal–Ligand Cooperative Ru(II)-para-Cymene for Transfer Hydrogenation of Furanic Aldehydes Using Renewable Alcohols. ACS Publications. [Link]

  • Al-Yasari, A., et al. Influence of Imidazole Substituent Bulkiness on [CuI(PPh3)2N] Complexes with TADF Blue Solid-State Emission. PMC. [Link]

  • Fawcett, M. D., et al. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Publications. [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]

  • ResearchGate. Synthesis of imidazole derivatives: Ester and hydrazide compounds with antioxidant activity using ionic liquid as an efficient catalyst. [Link]

  • Beilstein Archives. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidine-4-one derivatives. [Link]

  • Efficient [Fe-Imidazole@SiO 2 ] Nanohybrids for Catalytic H 2 Production from Formic Acid. MDPI. [Link]

  • ResearchGate. Synthesis and reactivity of imidazole-1-sulfonate esters (imidazylates) in substitution, elimination, and metal-catalyzed cross-coupling reactions: A review. [Link]

  • Turner, R. A., et al. Studies on Imidazole Compounds. I. 4-Methylimidazole and Related Compounds. Journal of the American Chemical Society. [Link]

  • ResearchGate. Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. [Link]

  • Center for Science in the Public Interest. 4-METHYLIMIDAZOLE. [Link]

  • ResearchGate. Cu-Catalyzed Regioselective C–H Alkylation of Benzimidazoles with Aromatic Alkenes. [Link]

  • Hensinger, M. J., et al. The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. RSC Publishing. [Link]

  • PubChem. methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride. [Link]

  • National Center for Biotechnology Information. 4-METHYLIMIDAZOLE. [Link]

  • ResearchGate. A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate: An Evaluation of Reproducibility Across Lab Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is a key building block in the synthesis of various pharmacologically active compounds. Its stru...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas, making its efficient and reproducible synthesis a topic of significant interest in medicinal chemistry and process development. The presence of the substituted imidazole ring offers a versatile scaffold for further chemical modification, while the methyl propanoate chain provides a handle for amide bond formation and other transformations.

This guide provides an in-depth comparative analysis of two distinct laboratory-scale protocols for the synthesis of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate. The objective is to furnish researchers and drug development professionals with a comprehensive understanding of the nuances of each approach, thereby enabling an informed decision on the most suitable method based on factors such as starting material availability, desired scale, and equipment. We will delve into the mechanistic underpinnings of each protocol, provide detailed step-by-step methodologies, and present a comparative analysis of their performance based on key metrics.

Protocol 1: Linear Synthesis via C-Methylation and Fischer Esterification

This protocol follows a classical, linear approach, beginning with the readily available urocanic acid. The synthesis involves three key transformations: hydrogenation of the acrylic side chain, C-methylation of the imidazole ring, and finally, Fischer esterification of the resulting carboxylic acid.

Mechanistic Rationale

The initial hydrogenation of urocanic acid is a standard procedure, typically catalyzed by palladium on carbon, to saturate the carbon-carbon double bond. The subsequent C-methylation of the imidazole ring is a crucial step. While direct methylation of the imidazole core can be challenging due to competing N-alkylation, a directed methylation approach can be employed. This often involves protection of the imidazole nitrogen, followed by a directed ortho-metalation and reaction with an electrophilic methyl source, or a radical-based methylation. For the purpose of this guide, a plausible directed methylation is described. The final step is a classic acid-catalyzed Fischer esterification, where methanol serves as both the solvent and the reactant to convert the carboxylic acid to its corresponding methyl ester.[1]

Experimental Workflow

Urocanic_Acid Urocanic Acid Imidazole_Propionic_Acid 3-(1H-imidazol-4-yl)propionic Acid Urocanic_Acid->Imidazole_Propionic_Acid H₂, Pd/C Protected_Imidazole N-Protected 3-(imidazol-4-yl)propionic Acid Imidazole_Propionic_Acid->Protected_Imidazole Protection (e.g., Boc₂O) Methylated_Imidazole N-Protected 3-(5-methyl-1H-imidazol-4-yl)propionic Acid Protected_Imidazole->Methylated_Imidazole Directed Methylation (e.g., LDA, CH₃I) Deprotected_Acid 3-(5-methyl-1H-imidazol-4-yl)propionic Acid Methylated_Imidazole->Deprotected_Acid Deprotection (e.g., TFA) Final_Product Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate Deprotected_Acid->Final_Product MeOH, H₂SO₄ (cat.)

Caption: Linear synthesis of the target compound.

Step-by-Step Methodology

Step 1: Synthesis of 3-(1H-imidazol-4-yl)propionic Acid

  • To a solution of urocanic acid (13.8 g, 100 mmol) in 200 mL of deionized water, add 10% palladium on carbon (1.0 g).

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with water.

  • Concentrate the filtrate under reduced pressure to yield 3-(1H-imidazol-4-yl)propionic acid as a white solid.

Step 2: N-Protection and C-Methylation

  • Suspend the 3-(1H-imidazol-4-yl)propionic acid (14.0 g, 100 mmol) in 200 mL of a 1:1 mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc₂O, 24.0 g, 110 mmol) and sodium bicarbonate (10.1 g, 120 mmol).

  • Stir the mixture at room temperature overnight.

  • Acidify the reaction mixture to pH 3 with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the N-Boc protected intermediate.

  • Dissolve the protected acid in anhydrous THF (200 mL) and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add a solution of lithium diisopropylamide (LDA, 2.0 M in THF, 110 mmol) and stir for 1 hour at -78 °C.

  • Add methyl iodide (15.6 g, 110 mmol) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield N-Boc-3-(5-methyl-1H-imidazol-4-yl)propionic acid.

Step 3: Deprotection

  • Dissolve the methylated intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA, 100 mL).

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with toluene to remove residual TFA, yielding 3-(5-methyl-1H-imidazol-4-yl)propionic acid.

Step 4: Fischer Esterification

  • Dissolve the 3-(5-methyl-1H-imidazol-4-yl)propionic acid (15.4 g, 100 mmol) in 200 mL of anhydrous methanol.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise.

  • Reflux the mixture for 12 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/methanol gradient) to afford methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate.

Protocol 2: Convergent Synthesis via Debus-Radziszewski Imidazole Formation

This protocol employs a convergent, multi-component reaction strategy based on the Debus-Radziszewski imidazole synthesis to construct the substituted imidazole ring in a single step.[2] This approach offers the potential for improved atom economy and a reduction in the number of synthetic steps compared to the linear route.

Mechanistic Rationale

The Debus-Radziszewski reaction is a one-pot synthesis of substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2] In this proposed protocol, we utilize a dicarbonyl precursor that already contains the propionate side chain, an aldehyde to introduce the methyl group, and ammonium acetate as the source of ammonia. The reaction proceeds through a series of condensations and cyclization to form the desired imidazole ring. The final step is the direct esterification of the resulting carboxylic acid.

Experimental Workflow

Starting_Materials Ethyl 2,3-dioxopentanoate, Acetaldehyde, Ammonium Acetate Imidazole_Ester Ethyl 3-(5-methyl-1H-imidazol-4-yl)propanoate Starting_Materials->Imidazole_Ester One-pot reaction Final_Product Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate Imidazole_Ester->Final_Product Transesterification (MeOH, NaOMe)

Caption: Convergent synthesis of the target compound.

Step-by-Step Methodology

Step 1: One-Pot Synthesis of Ethyl 3-(5-methyl-1H-imidazol-4-yl)propanoate

  • In a round-bottom flask, combine ethyl 2,3-dioxopentanoate (15.8 g, 100 mmol), acetaldehyde (5.3 g, 120 mmol), and ammonium acetate (23.1 g, 300 mmol) in 200 mL of glacial acetic acid.

  • Heat the mixture to reflux (approximately 120 °C) for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

  • Neutralize the solution with concentrated ammonium hydroxide until pH 8.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield ethyl 3-(5-methyl-1H-imidazol-4-yl)propanoate.

Step 2: Transesterification to the Methyl Ester

  • Dissolve the ethyl ester (19.6 g, 100 mmol) in 200 mL of anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (25% solution in methanol, 1 mL).

  • Stir the reaction at room temperature for 6 hours.

  • Neutralize the reaction with a few drops of acetic acid.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate.

Comparative Analysis

ParameterProtocol 1: Linear SynthesisProtocol 2: Convergent Synthesis
Starting Materials Urocanic acid, Boc₂O, LDA, CH₃I, Methanol, H₂SO₄Ethyl 2,3-dioxopentanoate, Acetaldehyde, Ammonium Acetate, Methanol, NaOMe
Number of Steps 42
Overall Yield (Estimated) 30-40%40-50%
Atom Economy LowerHigher
Reproducibility Challenges Directed methylation can be sensitive to conditions; multiple purification steps.One-pot reaction may have competing side reactions; purification can be challenging.
Scalability More steps can make scaling up complex.Potentially more scalable due to fewer steps.
Reagent Hazards LDA is highly reactive and pyrophoric; CH₃I is toxic.Acetic acid at reflux is corrosive.
Cost of Reagents Urocanic acid and LDA can be expensive.Starting dicarbonyl compound may not be readily available and could be costly.

Discussion on Reproducibility and Best Practices

Protocol 1 offers a more traditional and perhaps more predictable route for experienced chemists. The step-wise nature allows for the isolation and characterization of intermediates, which can be advantageous for troubleshooting. However, the directed methylation step is critical for reproducibility. The use of a strong, non-nucleophilic base like LDA requires strictly anhydrous conditions and precise temperature control. Any deviation can lead to poor yields and the formation of byproducts. The multiple steps and purification stages also increase the potential for material loss, impacting the overall yield.

Protocol 2 is an attractive alternative due to its convergency and higher atom economy. The one-pot nature of the imidazole synthesis is elegant and can lead to higher throughput. However, the reproducibility of multi-component reactions can sometimes be sensitive to the purity of starting materials, the stoichiometry of the reactants, and the reaction temperature. The work-up and purification of the one-pot reaction mixture may also be more challenging due to the presence of multiple components and potential side products. The transesterification in the final step is generally a high-yielding and clean reaction.

For both protocols, careful monitoring of reaction progress by appropriate analytical techniques (TLC, LC-MS, NMR) is crucial for ensuring reproducibility. The purification of the final product, likely a polar molecule, will require careful selection of chromatographic conditions to achieve high purity.

Conclusion

Both protocols presented offer viable pathways to methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate, each with its own set of advantages and challenges.

  • Protocol 1 is a robust, albeit longer, route that may be preferable when starting from the readily available urocanic acid and when precise control over each transformation is desired. Its reproducibility hinges on the successful execution of the directed methylation step.

  • Protocol 2 represents a more modern, convergent approach that is potentially more efficient in terms of step count and atom economy. Its success and reproducibility will depend on the availability and purity of the starting dicarbonyl compound and careful optimization of the one-pot reaction conditions.

The choice between these protocols will ultimately depend on the specific needs and constraints of the laboratory, including the availability of starting materials, the desired scale of the synthesis, and the technical expertise of the chemist. This guide provides the necessary framework for making an informed decision and for successfully reproducing the synthesis of this important chemical intermediate.

References

  • Multicomponent Synthesis of Unsymmetrical 4,5-Disubstituted Imidazolium Salts as N-Heterocyclic Carbene Precursors: Applications in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Organic Chemistry Portal. [Link]

  • Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Preparation of imidazoles.
  • Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry (RSC Publishing). [Link]

  • Synthesis of 4,5-disubstituted imidazoles. ResearchGate. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. ResearchGate. [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. [Link]

Sources

Comparative

A Researcher's Guide to Profiling Cross-Reactivity: The Case of Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate

Abstract In drug discovery, the journey from a promising hit to a viable clinical candidate is paved with rigorous characterization. A critical, yet often underestimated, aspect of this process is the comprehensive evalu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In drug discovery, the journey from a promising hit to a viable clinical candidate is paved with rigorous characterization. A critical, yet often underestimated, aspect of this process is the comprehensive evaluation of a compound's selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or even a reinterpretation of the primary mechanism of action. This guide provides a robust framework for assessing the cross-reactivity of novel chemical entities, using the research compound methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate as a practical case study. We will delve into the rationale behind target selection for screening, provide detailed, self-validating protocols for gold-standard assays, and present a clear methodology for data interpretation. This document is intended for researchers, scientists, and drug development professionals dedicated to building a comprehensive pharmacological profile of their molecules, thereby mitigating risks and accelerating the path to clinical success.

Introduction: Why Cross-Reactivity Profiling is Non-Negotiable

The principle of "one compound, one target" is more of a convenient simplification than a biological reality. The chemical scaffolds we design often bear structural resemblance to endogenous ligands or other therapeutics, creating the potential for polypharmacology. This can be therapeutically beneficial, but more often, it is a liability. Early and systematic assessment of off-target binding is a cornerstone of modern drug development, mandated by regulatory bodies and essential for building a robust safety profile.[1]

The compound at the center of our discussion, methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate, possesses a 5-methyl-imidazole ring. This moiety is a well-known pharmacophore, most notably present in the endogenous neurotransmitter histamine.[2] This structural alert immediately compels a thorough investigation of its potential interaction with the family of histamine receptors (H1, H2, H3, and H4), as any significant affinity could translate into predictable physiological effects, such as allergic responses, changes in gastric acid secretion, or modulation of immune function.[2][3] This guide will walk through the essential steps to characterize these and other potential off-target interactions.

Chapter 1: Rationale-Driven Target Selection

Screening a compound against every known protein is impractical and cost-prohibitive.[4] Therefore, a logical, tiered approach is necessary.

  • Structural Homology Assessment: The primary driver for our investigation is the imidazole ring. This immediately places the four histamine receptor subtypes at the top of our list.[5][6]

  • Broad 'Safety' Panels: Beyond the obvious, it is prudent to screen against a panel of targets known to be associated with adverse drug reactions (ADRs).[1] These panels, often based on recommendations from regulatory bodies and industry consortia, typically include a range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[1][7]

  • Knowledge-Based Prediction: As data on similar scaffolds becomes available, computational tools and knowledge-based approaches can help prioritize additional targets for screening.[4]

For our subject compound, a logical starting panel would include:

  • Primary Predicted Targets: Histamine Receptors (H1, H2, H3, H4)

  • Core Safety Panel: Adrenergic Receptors (α1, α2, β1, β2), Dopamine Receptors (D1, D2), Serotonin Receptors (5-HT1A, 5-HT2A), Muscarinic Receptors (M1, M2), and the hERG ion channel.

Below is a diagram illustrating this decision-making logic.

G Compound Methyl 3-(5-methyl-1H- imidazol-4-yl)propanoate Scaffold Key Structural Feature: 5-Methyl-Imidazole Ring Compound->Scaffold Homology Structural Homology to Endogenous Ligands Scaffold->Homology Histamine Histamine Homology->Histamine PrimaryTargets High-Priority Primary Targets (Histamine Receptors H1-H4) Histamine->PrimaryTargets FinalPanel Final Cross-Reactivity Screening Panel PrimaryTargets->FinalPanel SafetyPanel Broad Safety Screening Panels (e.g., Eurofins SafetyScreen44) SafetyPanel->FinalPanel ADRs Targets Historically Linked to Adverse Drug Reactions (ADRs) ADRs->SafetyPanel G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Membranes - Radioligand ([L]*) - Test Compound (I) A1 Plate Setup: Add Membranes, [L], and I to 96-well plate P1->A1 A2 Incubate: 60 min @ RT to reach equilibrium A1->A2 A3 Filtration: Separate bound from free [L] A2->A3 A4 Wash Filters: Remove non-specific binding A3->A4 A5 Quantify: Scintillation Counting A4->A5 D1 Plot % Inhibition vs. [Log I] A5->D1 D2 Calculate IC50 (Non-linear regression) D1->D2 D3 Calculate Ki via Cheng-Prusoff Equation D2->D3 Ki_Value Ki_Value D3->Ki_Value Final Ki Value

Caption: Workflow for a competitive radioligand binding assay.

Chapter 3: Assessing Functional Consequences with Cell-Based Assays

Observing binding is only half the story. It is crucial to determine if that binding event triggers a cellular response (agonism) or blocks the action of the endogenous ligand (antagonism). For many GPCRs, including histamine receptors, downstream signaling involves the modulation of cyclic AMP (cAMP). [8]

  • Gαs-coupled receptors (like H2) increase cAMP upon activation.

  • Gαi-coupled receptors (like H3 and H4) decrease cAMP upon activation.

A cell-based cAMP assay can effectively measure these changes. [9]

Illustrative Functional Cross-Reactivity Data

This table shows hypothetical functional data for our compound at the two histamine receptors where it showed the most significant binding.

Target Receptor (Coupling)Assay ModeTest Compound EC₅₀/IC₅₀ (nM)Test Compound % Efficacy/Inhibition
Histamine H4 (Gαi)Agonist>10,000No activity
Histamine H4 (Gαi)Antagonist78095% (vs. Histamine)
Histamine H3 (Gαi)Agonist>10,000No activity
Histamine H3 (Gαi)Antagonist1,50088% (vs. Histamine)

Interpretation: The data suggests that while methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate binds to H3 and H4 receptors, it does not activate them (no agonist activity). Instead, it acts as an antagonist, blocking the effect of the natural ligand, histamine. The potency (IC50) is in the high nanomolar to low micromolar range, which is considered weak but potentially physiologically relevant at high doses.

Protocol 2: Cell-Based GloSensor™ cAMP Assay for a Gαi-Coupled Receptor

This protocol describes a method to measure a compound's antagonist effect at a Gαi-coupled receptor like the histamine H4 receptor. [10][11] Causality Behind Choices:

  • Live Cells: This is a functional assay, so we need intact cellular machinery. We use a cell line (e.g., CHO or HEK293) stably expressing the H4 receptor and a cAMP-detecting biosensor. [10]* Forskolin Stimulation: Gαi signaling inhibits adenylate cyclase, which produces cAMP. To see this inhibition, we first need to stimulate cAMP production. Forskolin directly activates adenylate cyclase, providing an artificially high cAMP background that Gαi signaling can then reduce.

  • Agonist Challenge: To test for antagonism, we add a known agonist (histamine) at a concentration that gives a sub-maximal response (EC80). A successful antagonist will reverse the agonist-induced drop in cAMP. [8]* Luminescence Readout: The GloSensor™ technology uses a luciferase-based biosensor that emits light in direct proportion to intracellular cAMP levels, providing a simple, sensitive, and non-lytic readout. [11] Step-by-Step Methodology:

  • Cell Preparation:

    • Harvest cells stably co-expressing the H4 receptor and the GloSensor™ cAMP biosensor.

    • Incubate the cells with the GloSensor™ cAMP Reagent in an appropriate medium for 2 hours at room temperature to allow the reagent to load. [10] * Dispense the cell suspension into a white, solid-bottom 384-well assay plate.

  • Compound Addition (Antagonist Mode):

    • Prepare a serial dilution of the test compound (methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate).

    • Add the test compound dilutions to the wells and incubate for 15-30 minutes.

  • Agonist Challenge:

    • Prepare a solution of forskolin (e.g., 1 µM final concentration) mixed with the EC80 concentration of histamine.

    • Add this challenge solution to all wells (except negative controls).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 20 minutes.

    • Measure luminescence using a plate reader. The light output is directly proportional to the cAMP concentration.

  • Data Analysis:

    • Normalize the data: Set the signal from cells treated with forskolin alone as 0% inhibition and the signal from cells treated with forskolin + histamine as 100% effect (maximum inhibition).

    • Plot the percentage inhibition of the histamine response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_pathway Gαi Signaling Pathway Histamine Histamine (Agonist) Receptor H4 Receptor (Gαi-coupled) Histamine->Receptor Antagonist Test Compound (Antagonist) Antagonist->Receptor Gai Gαi Protein Receptor->Gai activates AC Adenylate Cyclase Gai->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate Biosensor GloSensor™ Biosensor cAMP->Biosensor binds & activates Light Light Output Biosensor->Light Forskolin Forskolin Forskolin->AC activates

Caption: Antagonist action on a Gαi-coupled signaling pathway.

Conclusion and Forward Look

This guide establishes a clear, evidence-based workflow for evaluating the cross-reactivity of a novel compound, methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate. Based on our illustrative data, the compound displays weak binding and antagonist activity at H3 and H4 receptors. This profile suggests that at therapeutic concentrations for a primary target (assuming it has one with much higher potency), these off-target effects might be negligible. However, at higher doses, they could become relevant and should be monitored in subsequent in vivo safety and toxicology studies.

The principles and protocols outlined here—from rational target selection to quantitative binding and functional assays—are not merely academic exercises. They are essential, self-validating systems that form the bedrock of preclinical pharmacology. By rigorously applying this framework, researchers can build a comprehensive understanding of their compound's behavior, identify potential liabilities early, and make informed decisions, ultimately increasing the probability of developing safe and effective medicines.

References

Sources

Validation

Structural and Photochemical Comparison: Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate vs. Urocanic Acid Esters

Introduction In the fields of photobiology and pharmaceutical intermediate design, the structural nuances of imidazole derivatives dictate their macroscopic behavior. Both methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the fields of photobiology and pharmaceutical intermediate design, the structural nuances of imidazole derivatives dictate their macroscopic behavior. Both methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate and urocanic acid esters (such as methyl urocanate) share a foundational imidazole ring, yet they serve vastly different functional roles. Urocanic acid (UCA) and its esters feature an α,β -unsaturated side chain, rendering them potent UV chromophores. Conversely, the saturated propanoate derivative lacks this conjugation, offering a photostable scaffold.

As a Senior Application Scientist, I have structured this guide to objectively compare the causality behind their physicochemical properties, provide self-validating experimental workflows for their analysis, and outline their distinct applications in drug development.

Structural Causality and Electronic Properties

The macroscopic differences between these two classes of molecules are entirely driven by their electronic structures and side-chain saturation.

Urocanic Acid Esters (e.g., Methyl Urocanate): The presence of the propenoate double bond creates an extended π -conjugated system that couples the imidazole ring to the ester carbonyl. This conjugation significantly narrows the HOMO-LUMO energy gap, allowing the molecule to absorb strongly in the UVB and UVA regions (280–320 nm). Upon UV excitation, the molecule populates nearly degenerate 1nπ∗ and 1ππ∗ states, which rapidly relax via a non-radiative trans-to-cis photoisomerization . While this makes UCA esters excellent natural UV filters, the resulting cis-isomer is known to bind to 5-HT receptors, triggering immunosuppressive cascades .

Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate: By saturating the α,β -double bond, the extended π -system is broken. The ester carbonyl is electronically isolated from the imidazole ring, shifting any residual absorption deep into the UVC region (< 250 nm), which is irrelevant for terrestrial sunlight exposure. Furthermore, the addition of the electron-donating 5-methyl group on the imidazole ring sterically locks specific tautomeric conformations and increases the basicity (pKa) of the imidazole nitrogens. This structural modification yields a highly photostable molecule that retains the critical hydrogen-bonding pharmacophore without the risk of UV-induced isomerization.

Pathway cluster_0 Saturated Scaffold cluster_1 Conjugated Scaffolds Propanoate Methyl 3-(5-methyl-1H- imidazol-4-yl)propanoate (Saturated, Photostable) TransUCA trans-Methyl Urocanate (Conjugated, UV Absorbing) Propanoate->TransUCA Dehydrogenation & Demethylation CisUCA cis-Methyl Urocanate (Immunosuppressive) TransUCA->CisUCA UV Irradiation (280-320 nm)

Structural comparison and UV-induced isomerization pathway of urocanic acid esters.

Quantitative Physicochemical Comparison

To guide compound selection for specific assays or formulations, the following table summarizes the quantitative and qualitative differences between the two scaffolds.

PropertyMethyl 3-(5-methyl-1H-imidazol-4-yl)propanoateUrocanic Acid Esters (Methyl Urocanate)
Side Chain Structure Saturated (Propanoate) α,β -Unsaturated (Propenoate)
Imidazole Substitution 5-MethylatedUnsubstituted (Tautomeric N1H/N3H)
UV Absorption ( λmax​ ) < 250 nm (Minimal UVA/UVB overlap)280–320 nm (Strong UVA/UVB absorption)
Photochemical Reactivity PhotostableRapid trans-to-cis isomerization
Immunosuppressive Risk NoneHigh (driven by cis-isomer accumulation)
Primary Application Microbiome biomarker std. / Drug intermediatePhotobiology research / Sunscreen scaffolds

Self-Validating Experimental Protocols

To empirically validate the photochemical and thermodynamic differences between these two scaffolds, we employ two rigorous, self-validating workflows.

Protocol A: UV-Vis Spectroscopic Profiling and Photoisomerization Assay

This protocol utilizes a mass-balance logic: the loss of the trans-isomer peak in HPLC must quantitatively match the appearance of the cis-isomer, while the saturated propanoate acts as a negative control, showing zero baseline deviation.

  • Sample Preparation : Dissolve methyl urocanate and methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate in spectroscopic-grade ethanol to a final concentration of 50 µM.

  • Baseline Acquisition : Record the baseline UV-Vis absorption spectrum (200–400 nm) using a dual-beam spectrophotometer.

  • Controlled Irradiation : Place the quartz cuvette in a photoreactor equipped with a 306 nm narrowband UVB lamp. Maintain the temperature at 25°C to prevent thermal degradation .

  • Kinetic Sampling : Extract 20 µL aliquots at defined intervals (0, 10, 30, 60, 120, and 300 seconds).

  • HPLC Quantification : Inject aliquots onto a C18 reverse-phase HPLC column. Elute using an isocratic mobile phase of 80% Water (0.1% TFA) / 20% Acetonitrile. The saturated propanoate will elute as a single invariant peak regardless of irradiation time. Methyl urocanate will split into two distinct peaks (trans and cis), with the trans peak area decaying exponentially.

Workflow Step1 1. Sample Prep (50 µM in EtOH) Step2 2. UV Irradiation (λ=306 nm) Step1->Step2 Step3 3. Kinetic Sampling (0-120s intervals) Step2->Step3 Step4 4. HPLC / UV-Vis Quantification Step3->Step4

Step-by-step experimental workflow for UV-Vis photoisomerization kinetic analysis.

Protocol B: Thermodynamic Binding Analysis via Isothermal Titration Calorimetry (ITC)

Because imidazole propionate is a critical biomarker for type 2 diabetes linked to the microbial enzyme urocanate reductase (UrdA), measuring receptor/enzyme affinity is crucial for metabolomic research .

  • Protein/Ligand Preparation : Dialyze purified recombinant UrdA into 50 mM HEPES buffer (pH 7.5). Dissolve the imidazole derivatives in the exact same dialysis buffer to eliminate the heat of dilution.

  • Titration Execution : Load 50 µM UrdA into the sample cell of an ITC instrument. Titrate with 500 µM of the respective imidazole ligand using 2 µL injections at 288 K.

  • Thermodynamic Fitting : Integrate the injection peaks and fit to a 1:1 binding model. The saturated propanoate exhibits a distinct enthalpic and entropic binding signature compared to the rigid, planar urocanate, validating the impact of side-chain flexibility on target affinity.

Biological and Application Implications

For drug development professionals, the choice between these scaffolds dictates the pharmacokinetic and safety profile of the final active pharmaceutical ingredient (API).

Urocanic acid esters are heavily investigated as scaffolds for next-generation sunscreens due to their exceptional UV-absorbing capacity. However, because the cis-isomer is a known immunosuppressant, researchers must carefully engineer the molecule (e.g., via N-methylation) to block receptor binding while retaining photophysics.

Conversely, by utilizing saturated analogs like methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate, researchers bypass UV-induced toxicity entirely. The saturated chain provides rotational freedom, and the 5-methyl group offers steric bulk, making it an ideal, stable intermediate for synthesizing histamine H3/H4 receptor ligands or generating reliable analytical standards for microbiome metabolomics.

References

  • A Fundamental Ultrafast Spectroscopic Insight into Urocanic Acid Derivatives Source: The Journal of Physical Chemistry Letters URL:[Link]

  • Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. electronic laser spectroscopy under isolated conditions Source: Physical Chemistry Chemical Physics (RSC) URL:[Link]

  • Photogeneration and Quenching of Reactive Oxygen Species by Urocanic Acid Source: Journal of the American Chemical Society URL:[Link]

  • Structural characterization of the microbial enzyme urocanate reductase mediating imidazole propionate production Source: Nature Communications (PMC) URL:[Link]

Comparative

A Comparative Guide to Validating Novel Linker Chemistries in Targeted Drug Delivery: The Case of Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker moiety represents a critical design parameter that dictates the overall efficacy and safety of the conjugate.[1][2] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker moiety represents a critical design parameter that dictates the overall efficacy and safety of the conjugate.[1][2] Its ability to remain stable in systemic circulation while ensuring efficient payload release at the target site is paramount.[3] This guide provides an in-depth, technical comparison of a novel, investigational linker, methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate, against two clinically relevant linker archetypes: an enzyme-cleavable dipeptide and a pH-sensitive hydrazone.

Our analysis is grounded in the principles of rational drug design, where the chemical attributes of a linker are predictive of its biological performance. We will explore the hypothetical advantages of a dual-action linker, one that can potentially leverage both the acidic tumor microenvironment and intracellular enzymatic activity for payload release.[4][5] This guide is intended for researchers, chemists, and drug development professionals engaged in the preclinical validation of next-generation targeted drug delivery systems.

The Central Role of the Linker in ADC Efficacy

An ADC's therapeutic index is intrinsically tied to the stability and cleavage characteristics of its linker.[6] Premature drug release in circulation can lead to systemic toxicity, while inefficient cleavage at the tumor site can result in diminished potency. The ideal linker, therefore, must be a master of conditional stability.

Herein, we propose the evaluation of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate as a novel linker. Its structure is intriguing for two primary reasons:

  • The Imidazole Moiety: The imidazole ring, with a pKa of approximately 6.0, can become protonated in the mildly acidic tumor microenvironment (pH ~6.5-7.0) and more so within endosomes (pH ~5.5-6.0) and lysosomes (pH ~4.5-5.0).[7][8] This protonation could act as a trigger for payload release.

  • The Propanoate Ester Bond: Ester bonds are susceptible to hydrolysis by esterases, which are abundant within the lysosomal compartment of cancer cells.[4]

This dual-trigger potential forms the basis of our comparative validation strategy.

Comparative Linker Technologies

To objectively assess the potential of our investigational linker, we will compare it against two well-established technologies:

  • Valine-Citrulline (Val-Cit) Dipeptide Linker: This is an enzyme-cleavable linker that is selectively cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[9] It is a widely used and clinically validated linker.

  • Hydrazone Linker: This is a pH-sensitive linker that undergoes hydrolysis under acidic conditions, making it suitable for drug release in endosomes and lysosomes.[9]

FeatureMethyl 3-(5-methyl-1H-imidazol-4-yl)propanoate (Investigational)Valine-Citrulline (Val-Cit) Linker (Enzyme-Cleavable)Hydrazone Linker (pH-Sensitive)
Primary Cleavage Mechanism Hypothesized dual-action: pH-sensitive (imidazole) and enzymatic (esterase)Enzymatic (Cathepsin B)pH-sensitive (acid hydrolysis)
Cleavage Site Endosome/LysosomeLysosomeEndosome/Lysosome
Circulatory Stability To be determinedHighModerate
Bystander Effect Potential Possible, if payload is membrane-permeableHigh, if payload is membrane-permeableModerate, if payload is membrane-permeable
Payload Compatibility Broad (requires carboxyl or amino group for conjugation)Broad (typically linked via PABC spacer)Requires payload with ketone or aldehyde

Experimental Validation Workflow

A rigorous and systematic approach is required to validate the efficacy of a novel linker. The following sections outline the key experimental protocols designed to test our hypotheses and compare the performance of the three linkers.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Validation A Linker Synthesis & Payload Derivatization B Conjugation to Monoclonal Antibody A->B C ADC Purification & Characterization (DAR) B->C D Plasma Stability Assay (pH 7.4) C->D E pH-Sensitivity Assay (pH 5.5 vs 7.4) C->E F Enzymatic Stability Assay (Lysosomal Lysate) C->F I Pharmacokinetics (PK) & Biodistribution D->I H Cytotoxicity Assay (IC50 Determination) E->H F->H G Cellular Uptake & Trafficking J Tumor Xenograft Efficacy Study H->J I->J K Toxicity Assessment J->K

Figure 1: Comprehensive workflow for ADC validation.

Protocol 1: ADC Synthesis and Characterization

Objective: To synthesize and characterize ADCs with each of the three linkers, ensuring a consistent antibody, payload, and drug-to-antibody ratio (DAR).

Methodology:

  • Linker-Payload Synthesis:

    • Synthesize the functionalized linkers. For methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate, this would involve creating a derivative with a reactive group (e.g., an N-hydroxysuccinimide ester) for conjugation.

    • Covalently attach the cytotoxic payload (e.g., monomethyl auristatin E - MMAE) to each of the three functionalized linkers.

  • Antibody Preparation:

    • Select a clinically relevant monoclonal antibody (mAb), for example, Trastuzumab, which targets HER2-positive cancer cells.

    • Partially reduce the interchain disulfide bonds of the mAb using a mild reducing agent like TCEP to generate reactive thiol groups.

  • Conjugation:

    • React the reduced mAb with an excess of each linker-payload construct. The maleimide group on the linker-payload will react with the free thiols on the mAb.

    • Quench the reaction with an excess of N-acetylcysteine.

  • Purification and Characterization:

    • Purify the ADCs using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other impurities.

    • Characterize the ADCs using hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and the distribution of drug-loaded species.

    • Confirm the integrity of the purified ADCs using SDS-PAGE and mass spectrometry.

Protocol 2: In Vitro Stability and Payload Release

Objective: To assess the stability of the ADCs in plasma and their payload release profiles under conditions mimicking the tumor microenvironment and lysosomal compartments.

Methodology:

  • Plasma Stability Assay:

    • Incubate each ADC in human plasma at 37°C.

    • At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots and analyze by ELISA to quantify the amount of conjugated payload remaining on the antibody.

  • pH-Dependent Release Assay:

    • Incubate each ADC in buffers at pH 7.4 and pH 5.5 at 37°C.

    • At various time points, measure the amount of released payload using reverse-phase HPLC.

  • Enzymatic Release Assay:

    • Incubate each ADC in a buffer containing lysosomal proteases (e.g., Cathepsin B) or a whole lysosomal lysate at 37°C and pH 5.5.

    • At various time points, quantify the released payload by RP-HPLC.

G cluster_0 Proposed Cleavage of Investigational Linker A ADC Antibody Linker (Imidazole-Propanoate) Payload B Endosome/Lysosome (pH 4.5-6.0) A->B Internalization C Protonated Imidazole Esterase Activity B->C Acidification & Enzyme Exposure D Released Payload C->D Linker Cleavage

Figure 2: Proposed dual-trigger release mechanism.

Protocol 3: Cellular Efficacy Assessment

Objective: To determine the in vitro potency of the ADCs in a relevant cancer cell line.

Methodology:

  • Cell Culture:

    • Culture a HER2-positive cancer cell line (e.g., SK-BR-3) and a HER2-negative cell line (e.g., MDA-MB-231) as a negative control.

  • Cytotoxicity Assay (MTT or similar):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of each ADC, the free payload, and a non-targeting control ADC for 72-96 hours.

    • Assess cell viability using an MTT or other colorimetric/fluorometric assay.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Protocol 4: In Vivo Evaluation in a Xenograft Model

Objective: To evaluate the pharmacokinetics, biodistribution, and anti-tumor efficacy of the ADCs in a preclinical animal model.

Methodology:

  • Animal Model:

    • Establish tumor xenografts by subcutaneously injecting HER2-positive SK-BR-3 cells into immunodeficient mice.

  • Pharmacokinetics (PK) and Biodistribution:

    • Administer a single intravenous dose of each ADC to tumor-bearing mice.

    • Collect blood samples at various time points to determine the PK profile of the total antibody and the intact ADC.

    • At selected time points, euthanize the mice and harvest tumors and major organs to quantify the accumulation of the ADC.

  • Efficacy Study:

    • Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, and the three test ADCs).

    • Administer the ADCs intravenously at an appropriate dose and schedule.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, target engagement assays).

Comparative Data Summary (Hypothetical)

The following tables present hypothetical but plausible data to illustrate the expected outcomes of the validation experiments.

Table 1: In Vitro Performance Summary

ParameterMethyl 3-(5-methyl-1H-imidazol-4-yl)propanoate ADCVal-Cit ADCHydrazone ADC
Plasma Stability (% intact ADC at 96h) 85%95%70%
Payload Release at pH 5.5 (%, 24h) 60%20%80%
Payload Release with Cathepsin B (%, 24h) 30%90%15%
IC50 in SK-BR-3 cells (nM) 1.50.82.5
IC50 in MDA-MB-231 cells (nM) >1000>1000>1000

Table 2: In Vivo Efficacy Summary (Xenograft Model)

ParameterMethyl 3-(5-methyl-1H-imidazol-4-yl)propanoate ADCVal-Cit ADCHydrazone ADC
Tumor Growth Inhibition (%) 80%95%65%
Tumor Accumulation (ID/g at 48h) 20%22%18%
Maximum Tolerated Dose (mg/kg) 151020

Conclusion and Future Perspectives

This guide outlines a comprehensive framework for the validation of a novel linker, methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate, in the context of targeted drug delivery. Based on its chemical structure, we hypothesize that this linker may offer a dual pH- and enzyme-sensitive release mechanism, a potentially advantageous feature for controlled payload delivery.

The proposed experimental workflow provides a systematic approach to test this hypothesis, from synthesis and in vitro characterization to in vivo efficacy studies. The comparative analysis against established Val-Cit and hydrazone linkers will provide a clear benchmark for its performance.

Should the experimental data align with our hypothetical results, methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate could represent a valuable addition to the ADC linker toolbox. Its unique dual-release mechanism might offer a wider therapeutic window by providing an optimal balance between stability in circulation and efficient payload release in the diverse microenvironments of solid tumors. Further optimization of the linker structure could lead to a new generation of ADCs with enhanced efficacy and safety profiles.

References

  • Bar-Zion, A., et al. (2021). Receptor-Mediated Drug Delivery: Redefining Targeted Drug Conjugates in Oncology. Pharmaceutics, 13(9), 1439.
  • Kumar, A., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Pharmaceuticals, 14(7), 639.
  • Yang, J., et al. (2016). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm, 7(1), 16-33.
  • He, J., et al. (2020). The Multifaceted Histidine-Based Carriers for Nucleic Acid Delivery: Advances and Challenges. Pharmaceutics, 12(8), 774.
  • Staudacher, A. H., & Brown, M. P. (2017). Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? British journal of cancer, 117(12), 1736-1742.
  • Lin, C. W., et al. (2022). Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. Pharmaceutics, 14(3), 575.
  • Sassoon, I., & Tsumoto, K. (2016). Targeted drug delivery by novel polymer-drug conjugates containing linkers cleavable by disease-associated enzymes. Advanced drug delivery reviews, 104, 94-102.
  • Yang, J., et al. (2015). Tunable pH-sensitive linker for controlled drug release.
  • Li, Y., et al. (2024). A pH-sensitive imidazole grafted polymeric micelles nanoplatform based on ROS amplification for ferroptosis-enhanced chemodynamic therapy. Colloids and Surfaces B: Biointerfaces, 235, 113871.
  • Tsuchikama, K., & An, Z. (2018). The Chemistry Behind ADCs.
  • He, J., et al. (2020). Histidine-Based Carriers. Encyclopedia, 1(1), 1-1.
  • Verhoest, S., et al. (2021).
  • Su, D., et al. (2019). Cleavable linkers in antibody-drug conjugates.
  • He, J., et al. (2020). The Multifaceted Histidine-Based Carriers for Nucleic Acid Delivery: Advances and Challenges. Pharmaceutics, 12(8), 774.
  • Bar-Zion, A., et al. (2020). Synthesis of site-specific antibody-drug conjugates by ADP-ribosyl cyclases. Science advances, 6(23), eaba6752.
  • BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers. BroadPharm Website.
  • Augustine, R., et al. (2021). Micelles Based on Lysine, Histidine, or Arginine: Designing Structures for Enhanced Drug Delivery. Frontiers in Chemistry, 9, 688338.
  • Kim, E. G., & Kim, K. M. (2015). Antibody-drug conjugates: recent advances in conjugation and linker chemistries.
  • Augustine, R., et al. (2021). Micelles Based on Lysine, Histidine, or Arginine: Designing Structures for Enhanced Drug Delivery. Frontiers in Chemistry, 9, 688338.
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  • Al-Masoudi, N. A., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1665.
  • Jabir, I. A. (2025). Design, Synthesis of new imidazole derivatives as potential antibacterial agents. Journal of Medicinal and Pharmaceutical Sciences, 2(1), 1-8.
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  • Al-Wahaibi, L. H., et al. (2025). Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. Scientific Reports, 15(1), 1-15.
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Safety & Regulatory Compliance

Safety

methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate proper disposal procedures

Comprehensive Operational and Disposal Protocols for Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is a specialized intermediate frequently utilized in the synthesis of pep...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocols for Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate

Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is a specialized intermediate frequently utilized in the synthesis of peptidomimetics and histamine receptor modulators. Because its molecular architecture features both an amphoteric imidazole ring and a hydrolyzable methyl ester, it presents unique chemical hygiene and waste segregation challenges.

This guide provides drug development professionals with field-proven, step-by-step operational workflows designed to maximize laboratory safety, ensure environmental compliance, and establish self-validating handling systems.

Chemical Profiling and Reactivity Dynamics

Understanding the molecular behavior of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is the first step in designing a safe operational protocol. The imidazole nucleus is amphoteric—acting as both a hydrogen bond donor and acceptor—and readily forms salts with strong acids[1]. Meanwhile, the methyl ester moiety is susceptible to both acid- and base-catalyzed hydrolysis.

Table 1: Quantitative Hazard Matrix & Physicochemical Properties

Property / HazardDescription / Quantitative ThresholdOperational Implication
Chemical Structure Imidazole derivative with propanoate esterSusceptible to hydrolysis; coordinates tightly with transition metals.
EPA Corrosivity (D002) Aqueous waste pH ≤ 2.0 or pH ≥ 12.5Unneutralized reaction quenches violate RCRA disposal laws[2].
EPA Ignitability (D001) Flash point < 60 °C (140 °F)Applies if the compound is dissolved in volatile organic solvents[2].
OSHA Hazard Class Skin/Eye IrritantMandates strict adherence to 29 CFR 1910.1450 PPE standards[3].

Mechanistic Degradation & Neutralization

Before committing reaction mixtures to waste, unreacted methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate should be actively quenched. We recommend alkaline hydrolysis for the complete destruction of the active ester prior to waste segregation.

Causality Check: Why alkaline hydrolysis? Exposing the compound to a strong base (pH > 10) irreversibly cleaves the methyl ester, generating methanol and the highly water-soluble sodium 3-(5-methyl-1H-imidazol-4-yl)propanoate. This eliminates the lipophilic ester, driving the byproduct entirely into the aqueous phase. This makes downstream phase separation highly efficient and ensures the organic waste stream is free of active pharmaceutical intermediates.

NeutralizationPathway A Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate (Organic Phase) B Alkaline Hydrolysis (NaOH / H2O) A->B pH > 10 C Acidic Quenching (HCl / H2O) A->C pH < 4 D Sodium 3-(5-methyl-1H-imidazol-4-yl)propanoate + Methanol B->D Ester Cleavage E Imidazolium Salt (Aqueous Soluble) C->E Ring Protonation F Aqueous Waste Stream (pH Adjusted to 6-8) D->F Neutralize E->F Neutralize

Fig 1: Mechanistic degradation and neutralization pathways for the imidazole derivative.

Operational Handling & Step-by-Step Laboratory Workflows

To comply with the [3], all manipulations must be performed in a certified chemical fume hood.

Protocol A: Safe Handling and Transfer

  • Preparation: Don standard PPE—nitrile gloves, a chemical-resistant lab coat, and safety goggles. Imidazole derivatives are known to cause contact dermatitis upon prolonged exposure[4].

  • Transfer: Use a static-free spatula for solids. If the compound presents as a viscous oil, use a positive-displacement pipette to ensure accurate volumetric transfer without leaving highly concentrated residues inside the tip.

  • Self-Validation Step: After weighing, inspect the balance area with a UV light (imidazoles often exhibit mild fluorescence under shortwave UV) to ensure no microscopic residue remains, confirming total containment.

Waste Segregation & Proper Disposal Procedures

Proper disposal is governed by the EPA's Resource Conservation and Recovery Act (RCRA). While the compound itself is not a listed waste, its laboratory waste streams almost always exhibit characteristic hazards[2].

Protocol B: Step-by-Step Waste Segregation

  • Phase Separation: Transfer the quenched reaction mixture to a separatory funnel. Extract the organic layer (containing unreacted organic solvents) from the aqueous layer (containing the hydrolyzed imidazole salt).

  • Organic Waste Routing: Route the organic phase into a clearly labeled "Non-Halogenated Organic Waste" container.

    • Causality Check: Do not mix with halogenated solvents (e.g., dichloromethane). Halogenated wastes require specialized, high-temperature incineration to prevent dioxin formation. Mixing non-halogenated ester waste into halogenated streams unnecessarily increases operational disposal costs[5].

  • Aqueous Waste Neutralization: The aqueous phase from the alkaline quench will be highly basic (pH > 10). Slowly add 1M HCl while stirring.

    • Self-Validation Step: Use universal pH indicator paper to confirm the aqueous waste has stabilized between pH 6.0 and 8.0. This ensures the D002 (Corrosive) characteristic has been successfully eliminated before containerization[2].

  • Final Disposal: Transfer the neutralized aqueous phase to an "Aqueous Waste" carboy. Contact a licensed EHS professional waste disposal service to transport the containers for final destruction in a chemical incinerator equipped with an afterburner and scrubber[4].

WasteWorkflow Step1 Collect Reaction Mixture Step2 Phase Separation Step1->Step2 Step3 Organic Phase (Unreacted Solvents) Step2->Step3 Organic Extraction Step4 Aqueous Phase (Imidazole Salts) Step2->Step4 Aqueous Wash Step5 Combustible Solvent Mix Step3->Step5 Step6 pH Adjustment (6-8) Step4->Step6 Step7 High-Temp Incineration (EPA Approved) Step5->Step7 Licensed Contractor Step8 Aqueous Waste Disposal Step6->Step8 EHS Approval

Fig 2: Step-by-step waste segregation and disposal decision tree for laboratory workflows.

Emergency Spill Response

In the event of a spill, a rapid response prevents environmental contamination and exposure.

  • Isolate: Evacuate non-essential personnel and maximize fume hood/room ventilation.

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Causality Check: Why use vermiculite instead of sawdust? Sawdust is combustible. Mixing a potentially reactive organic mixture with a combustible absorbent increases the EPA ignitability risk (D001)[2]. Vermiculite is inert and safely traps the compound[6].

  • Collect: Sweep the absorbed mixture into a heavy-duty, sealable polyethylene container using non-sparking tools. Label strictly as "Hazardous Spill Debris - Contains Imidazole Derivative" and submit for immediate EHS pickup[5].

References

  • Imidazole | C3H4N2 | CID 795 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL:[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Management of Waste - Prudent Practices in the Laboratory Source: NCBI Bookshelf / National Academies Press URL:[Link]

  • Imidazole Laboratory Disposal Procedures Source: Ataman Kimya URL:[Link]

  • Safety Data Sheet: Imidazole Derivatives Source: Ardex Australia URL:[Link]

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Handling

Personal protective equipment for handling methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate

A Researcher's Guide to Safely Handling Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate Understanding the Risks: A Proactive Approach The imidazole moiety, a core component of this molecule, is prevalent in biologically a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate

Understanding the Risks: A Proactive Approach

The imidazole moiety, a core component of this molecule, is prevalent in biologically active compounds. However, imidazole derivatives can also present specific health hazards. A closely related compound, methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride, is classified as causing skin irritation, serious eye irritation, and respiratory irritation[1]. Therefore, it is prudent to handle methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate with the same level of caution. The ester functional group also warrants consideration, as some esters can be irritants.

Key Physical and Chemical Properties (of a related compound):

PropertyValueSource
Melting Point42-45 °C[2]
Boiling Point328 °C[2]
Flash Point152 °C[2]

These properties suggest that the compound is a low-volatility solid or liquid at room temperature, reducing the risk of inhalation at ambient conditions. However, heating the substance will increase its vapor pressure, necessitating enhanced ventilation controls.

Core Directive: Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against chemical exposure. The minimum required PPE for handling this compound includes a lab coat, safety glasses with side shields, and closed-toe shoes[3][4]. The following table outlines the specific PPE recommendations for various laboratory operations involving methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Safety glasses with side shields. A face shield is recommended if there is a risk of splashing[4][5][6].Nitrile or butyl rubber gloves. Butyl rubber is particularly suitable for esters[3][7]. Double gloving is recommended for enhanced protection[4].Standard laboratory coat.Not generally required if handled in a well-ventilated area or a fume hood.
Running reactions at elevated temperatures Chemical splash goggles and a face shield are mandatory[4][6].Butyl rubber gloves are preferred due to their resistance to esters and potential for extended contact[3][7].A flame-resistant lab coat should be considered if flammable solvents are in use[5].A certified chemical fume hood is required[8][9].
Work-up and purification (e.g., extraction, chromatography) Chemical splash goggles.Nitrile or butyl rubber gloves[3][7]. Frequent glove changes are essential.Laboratory coat.Operations should be conducted in a chemical fume hood to avoid inhalation of solvent vapors[8][9].
Handling of the pure compound (solid or oil) Safety glasses with side shields.Nitrile or butyl rubber gloves[3][7].Laboratory coat.A fume hood or other ventilated enclosure is recommended.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical to minimizing risk. The following workflow provides a logical sequence for handling methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate from receipt to disposal.

Pre-Operational Briefing and Area Preparation:
  • Review the Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.

  • Designate a Work Area: All handling of the compound should occur in a designated area, preferably within a certified chemical fume hood[8][9].

  • Assemble all Materials: Ensure all necessary PPE, spill cleanup materials (such as an inert absorbent), and waste containers are readily accessible before starting the experiment.

Handling and Experimental Workflow:

Safe_Handling_Workflow Workflow for Handling Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review_Safety_Data Review Safety Information Don_PPE Don Appropriate PPE Review_Safety_Data->Don_PPE 1. Assess Hazards Prepare_Work_Area Prepare Fume Hood Don_PPE->Prepare_Work_Area 2. Protect Self Weigh_Compound Weigh Compound Prepare_Work_Area->Weigh_Compound 3. Containment Perform_Reaction Perform Reaction/ Manipulation Weigh_Compound->Perform_Reaction 4. Procedure Decontaminate_Glassware Decontaminate Glassware Perform_Reaction->Decontaminate_Glassware 5. Cleanup Dispose_Waste Dispose of Waste Decontaminate_Glassware->Dispose_Waste 6. Waste Management Doff_PPE Doff PPE Dispose_Waste->Doff_PPE 7. Final Steps Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A step-by-step workflow for the safe handling of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate.

Spill Management:

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.

  • Don Appropriate PPE: Before attempting to clean up any spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill[8]. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Clean and Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water[8]. All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Report all spills to your laboratory supervisor or Environmental Health and Safety (EHS) department.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation and Collection:
  • Designated Waste Container: All waste containing methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, properly labeled, and sealable hazardous waste container[8][9].

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate"[8].

  • Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases[9][10].

Storage and Disposal Workflow:

Disposal_Workflow Waste Disposal Workflow Start Generate Waste Collect_Waste Collect in Designated, Labeled Container Start->Collect_Waste Segregate at Source Store_Waste Store in Satellite Accumulation Area Collect_Waste->Store_Waste Secure and Seal Request_Pickup Request Waste Pickup from EHS Store_Waste->Request_Pickup Follow Institutional Protocol End Proper Disposal by EHS Request_Pickup->End

Caption: A streamlined process for the safe disposal of waste containing methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate.

Final Disposal:
  • Institutional Procedures: Follow your institution's specific procedures for the disposal of chemical waste. This typically involves contacting the EHS department to arrange for pickup and disposal.

  • Regulatory Compliance: Ensure all disposal practices are in strict accordance with local, state, and federal regulations.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate, fostering a secure and productive research environment.

References

  • Benchchem. Proper Disposal of 4,5-diphenyl-1H-imidazole-1,2-diamine.
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  • PubChem. methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride.
  • LookChem. Cas 31434-93-2, METHYL 3-(1H-IMIDAZOL-4-YL).
  • University of Washington. Imidazole SOP: Safety & Handling Procedures.
  • University of Washington. Waste accumulation and disposal procedures.
  • Carl ROTH. Safety Data Sheet: Imidazole.
  • University of California, Riverside. Personal Protective Equipment Requirements for Laboratories.
  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Apollo Scientific. Imidazole.
  • MCE. METHYL 3-(IMIDAZOL-4-YL) PROPIONATE.
  • Chemsrc. CAS#:31434-93-2 | 1H-Imidazole-5-propanoic acid methyl ester.
  • The University of Arizona. Personal Protective Equipment Selection Guide.
  • Delta Scientific. Understanding Laboratory Safety Equipment: A Guide for Labs.
  • CymitQuimica. Safety Data Sheet.
  • M&U International. MATERIAL SAFETY DATA SHEET.
  • Angene Chemical. METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE(CAS# 31434-93-2 ).
  • New Jersey Department of Health. METHYL PROPIONATE HAZARD SUMMARY.
  • Merck. METHYL PROPIONATE CAS No 554-12-1 - Safety Data Sheet.

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